Product packaging for Ergotaminine(Cat. No.:CAS No. 639-81-6)

Ergotaminine

Cat. No.: B1205201
CAS No.: 639-81-6
M. Wt: 581.7 g/mol
InChI Key: XCGSFFUVFURLIX-BRMNWJGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ergotaminine (CAS 639-81-6), with the molecular formula C₃₃H₃₅N₅O₅, is a stereoisomer of the well-characterized ergot alkaloid ergotamine . This compound is supplied as a high-purity chemical reference standard, making it an essential tool for analytical scientists and researchers. Its primary application is in the field of pharmaceutical analysis, where it is officially recognized and utilized as "Ergotamine EP Impurity B" . It is instrumental for analytical method development (AMD), method validation, and rigorous quality control (QC) during the production of ergotamine-based pharmaceuticals, ensuring compliance with regulatory standards such as those outlined in the European Pharmacopoeia (EP) . This compound belongs to the ergopeptine class, which are complex natural products produced by fungi of the Claviceps and Epichloë genera . Ergot alkaloids are known for their diverse interactions with neurotransmitter systems, including serotonin (5-HT), dopamine, and adrenergic receptors, acting as partial agonists or antagonists . While much of the specific pharmacological research focuses on its isomer ergotamine, which is a known vasoconstrictor and NMDA receptor antagonist , the presence and accurate quantification of this compound is critical for fully characterizing the safety and profile of pharmaceutical preparations. Research into related ergot alkaloids suggests potential impacts on central nervous system metabolomics, affecting energy-related metabolites and neurotransmitters in regions like the brainstem and cerebral cortex . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35N5O5 B1205201 Ergotaminine CAS No. 639-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGSFFUVFURLIX-BRMNWJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980817
Record name N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-81-6
Record name Ergotaminine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergotaminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERGOTAMININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Ergotaminine Biosynthesis Pathway in Claviceps purpurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of ergotamine and its epimer, ergotaminine, in the fungus Claviceps purpurea. The document details the genetic and enzymatic basis of ergot alkaloid production, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular processes involved.

Introduction to Ergot Alkaloids

Ergot alkaloids are a class of pharmacologically significant secondary metabolites produced by fungi of the genus Claviceps. Claviceps purpurea, the ergot fungus, is a notable producer of these compounds, which are biosynthesized from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP)[1][2]. Ergotamine, a prominent ergopeptine, and its C8 epimer, this compound, are of significant interest due to their vasoconstrictive properties and application in the treatment of migraines[1]. The biosynthesis of these complex molecules is orchestrated by a cluster of genes, the ergot alkaloid synthesis (eas) cluster, which encodes the requisite enzymes for the multi-step pathway[3][4]. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields of medicinally important ergot alkaloids and for developing strategies to mitigate ergot alkaloid contamination in agriculture.

The this compound Biosynthesis Pathway

The biosynthesis of ergotamine is a complex process that can be divided into three main stages: the formation of the ergoline ring scaffold, the synthesis of D-lysergic acid, and the nonribosomal peptide synthesis of the tripeptide side chain and its subsequent modification.

Formation of the Ergoline Ring

The initial steps of the pathway are common to all ergot alkaloids and involve the construction of the tetracyclic ergoline ring system.

  • Prenylation of L-Tryptophan: The pathway is initiated by the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) at the C4 position of the indole ring. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW) [2][5].

  • N-methylation: The product of the initial step, 4-dimethylallyltryptophan, is then N-methylated by an N-methyltransferase[6].

  • Chanoclavine-I Formation: A series of oxidation and cyclization reactions convert N-methyl-dimethylallyltryptophan into chanoclavine-I. This is a critical branching point in the pathway. The enzyme chanoclavine-I synthase , encoded by the ccsA (also known as easE) gene, is a key player in this conversion[7][8].

  • Conversion to Agroclavine: Chanoclavine-I is then converted to agroclavine. This step involves the enzyme encoded by easG[9].

Synthesis of D-Lysergic Acid

The ergoline intermediate, agroclavine, undergoes further enzymatic modifications to yield D-lysergic acid, the precursor for the peptide ergot alkaloids.

  • Oxidation to Elymoclavine: Agroclavine is oxidized to elymoclavine.

  • Conversion to Paspalic Acid: Elymoclavine is further oxidized to paspalic acid. This two-step oxidation from agroclavine is catalyzed by the cytochrome P450 monooxygenase, CloA [10].

  • Isomerization to D-Lysergic Acid: Paspalic acid undergoes a spontaneous isomerization to form D-lysergic acid[10].

Nonribosomal Peptide Synthesis and Ergotamine Formation

The final stage in ergotamine biosynthesis involves the attachment of a tripeptide side chain to D-lysergic acid via a nonribosomal peptide synthetase (NRPS) complex.

  • Activation of D-Lysergic Acid: The monomodular NRPS, LpsB , activates D-lysergic acid as an adenylate and tethers it as a thioester[11].

  • Tripeptide Assembly: The trimodular NRPS, LpsA1 , sequentially activates and incorporates the amino acids L-alanine, L-phenylalanine, and L-proline[11]. The activated D-lysergic acid is then transferred to the LpsA1 complex for peptide bond formation.

  • Cyclization and Release: The final cyclization of the tripeptide side chain to form the characteristic cyclol lactam structure of ergotamine is catalyzed by the dioxygenase EasH .

Epimerization to this compound

This compound is the C8-S epimer of ergotamine (C8-R). The epimerization is generally considered to be a spontaneous process that can occur under certain conditions, such as changes in pH and temperature, rather than being a specific enzymatic step in the biosynthetic pathway[4][7][12][13][14]. Alkaline conditions, in particular, can favor the conversion of the biologically active "-ine" epimers to the less active "-inine" epimers[7].

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of ergotamine.

Ergotamine_Biosynthesis L_Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan L_Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT N-methyltransferase (EasF) Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Chanoclavine-I Synthase (ccsA/easE) Agroclavine Agroclavine Chanoclavine_I->Agroclavine EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA Paspalic_Acid Paspalic Acid Elymoclavine->Paspalic_Acid CloA Lysergic_Acid D-Lysergic Acid Paspalic_Acid->Lysergic_Acid Spontaneous isomerization Ergotamine Ergotamine Lysergic_Acid->Ergotamine LpsB, LpsA1, EasH This compound This compound Ergotamine->this compound Spontaneous epimerization L_Ala L-Alanine L_Ala->Ergotamine LpsB, LpsA1, EasH L_Phe L-Phenylalanine L_Phe->Ergotamine LpsB, LpsA1, EasH L_Pro L-Proline L_Pro->Ergotamine LpsB, LpsA1, EasH

Caption: The biosynthetic pathway of ergotamine and this compound in Claviceps purpurea.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides valuable insights for optimizing production and understanding metabolic fluxes. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)VmaxkcatReference(s)
Lysergyl Peptide Synthetase 2 (LpsB)D-Lysergic Acid~1.4--[1]
Lysergyl Peptide Synthetase 2 (LpsB)Dihydrolysergic Acid~1.4--[1]
Dimethylallyltryptophan Synthase (DmaW)L-TryptophanData not availableData not availableData not available
Dimethylallyltryptophan Synthase (DmaW)DMAPPData not availableData not availableData not available
Clavine Oxidase (CloA)ElymoclavineData not availableData not availableData not available

Table 2: Ergot Alkaloid Production Yields in Claviceps purpurea Cultures

StrainCulture ConditionProductYieldReference(s)
C. purpurea PRL 1980Synthetic medium with maltose and ammonium succinateTotal Alkaloids2.287 g/L[3]
C. purpurea 275 FISubmerged culture (20% mannitol, 3% peptone)Ergotamine~1 g/L[15]
C. purpurea Cp-1Fermentation with 500 µM SAHAErgometrine95.4 mg/L[16][17][18]
C. purpurea Cp-1Fermentation with 500 µM SAHATotal Ergot Alkaloids179.7 mg/L[16][17][18]
C. purpurea var. agropyriWhite rice solid cultureClavine Alkaloids2220.5 ± 564.1 µg / 150g[19]

Table 3: Gene Expression Data

Gene(s)ConditionFold ChangeMethodReference(s)
eas cluster genesHigh phosphate vs. Low phosphateRepressedNorthern Analysis
Most eas cluster genesWith SAHA treatment vs. ControlUpregulatedRT-qPCR[16][18]
dmaWConstitutive overexpression-Genetic Engineering[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Culturing Claviceps purpurea for Ergot Alkaloid Production

This protocol is adapted from methodologies used for submerged culture fermentation to produce ergot alkaloids.

Objective: To cultivate C. purpurea under conditions that promote the production of ergot alkaloids.

Materials:

  • Claviceps purpurea strain (e.g., a known ergotamine producer)

  • Seed culture medium (e.g., T2 agar or a suitable liquid medium)

  • Production medium (e.g., a high sucrose, low phosphate medium)

  • Sterile flasks and fermenter

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelium from a stock culture to a petri dish containing a suitable seed medium like T2 agar.

    • Incubate at 24-28°C for 7-14 days until sufficient mycelial growth is observed.

    • Alternatively, inoculate a liquid seed medium and grow in a shaker incubator at 24-28°C and 120-150 rpm for 3-5 days.

  • Production Culture:

    • Transfer the seed culture (either agar plugs or a defined volume of liquid culture) to the production medium in a larger flask or a fermenter. A typical production medium might contain high sucrose (10-20%), a nitrogen source (e.g., ammonium citrate or asparagine), and low phosphate concentrations to induce alkaloid biosynthesis[14].

    • Incubate the production culture in a shaker incubator or fermenter at 24-28°C with agitation (e.g., 120-200 rpm) for 10-21 days.

    • Monitor the culture for growth and alkaloid production periodically.

Extraction and Quantification of Ergotamines by HPLC-FLD

This protocol outlines a general procedure for the extraction and analysis of ergot alkaloids from fungal cultures using High-Performance Liquid Chromatography with Fluorescence Detection.

Objective: To extract and quantify ergotamine and this compound from a C. purpurea culture.

Materials:

  • C. purpurea culture broth and mycelium

  • Extraction solvent (e.g., acetonitrile/ammonium carbonate buffer)[6]

  • Solid-phase extraction (SPE) cartridges for cleanup (optional)

  • HPLC system with a fluorescence detector

  • C18 or Phenyl-Hexyl analytical column

  • Mobile phase A: Ammonium carbonate buffer

  • Mobile phase B: Acetonitrile

  • Ergotamine and this compound analytical standards

Procedure:

  • Extraction:

    • Homogenize the fungal culture (broth and mycelium).

    • Add the extraction solvent to the homogenized sample and shake vigorously for 30-60 minutes.

    • Centrifuge the mixture to pellet the solids and collect the supernatant.

  • Cleanup (optional but recommended):

    • Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a weak solvent and then elute the alkaloids with a stronger solvent.

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the extract (or eluate from SPE) under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • HPLC-FLD Analysis:

    • Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~415 nm[16].

    • Inject the prepared sample onto the HPLC column.

    • Run a gradient elution program, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to separate the alkaloids.

    • Identify ergotamine and this compound peaks by comparing their retention times with those of the analytical standards.

    • Quantify the alkaloids by constructing a calibration curve using the standards.

In Vitro Assay for D-lysergic Acid-Activating Enzyme (LpsB)

This protocol is based on the ATP-pyrophosphate exchange reaction, a common method for assaying adenylating enzymes like NRPSs[21][22].

Objective: To measure the D-lysergic acid-dependent ATP-pyrophosphate exchange activity of LpsB.

Materials:

  • Purified or partially purified LpsB enzyme preparation

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • D-lysergic acid

  • ATP

  • MgCl₂

  • [³²P]Pyrophosphate (radiolabeled)

  • Activated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, D-lysergic acid, and the enzyme preparation.

  • Initiation of Reaction:

    • Start the reaction by adding [³²P]pyrophosphate to the mixture.

    • Incubate at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a solution of activated charcoal in an acidic buffer. The charcoal will bind the ATP.

  • Separation and Quantification:

    • Centrifuge to pellet the charcoal.

    • Wash the charcoal pellet to remove any unbound [³²P]pyrophosphate.

    • Transfer the charcoal slurry to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity of the [³²P]ATP formed using a scintillation counter.

  • Controls:

    • Run parallel reactions without D-lysergic acid and without the enzyme as negative controls.

Regulatory and Signaling Pathways

The biosynthesis of ergot alkaloids in C. purpurea is tightly regulated. While a complete understanding of the signaling cascades is still emerging, several key regulatory factors have been identified.

Phosphate Repression

One of the most well-documented regulatory mechanisms is the repression of the eas gene cluster by high concentrations of inorganic phosphate. This is a common regulatory theme for secondary metabolite production in fungi, ensuring that resources are allocated to primary metabolism when nutrients are abundant.

Experimental Workflow for Studying Gene Regulation

The following workflow can be used to investigate the regulation of the this compound biosynthesis pathway.

Gene_Regulation_Workflow Culture C. purpurea Culture (e.g., high vs. low phosphate) Harvest Harvest Mycelia Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for eas genes cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change) qPCR->Data_Analysis

Caption: A typical experimental workflow for studying the regulation of eas gene expression.

Putative Signaling Pathway

While the specific transcription factors directly regulating the eas cluster in C. purpurea are not fully characterized, a general model of a signaling pathway responding to an external signal like phosphate availability can be proposed.

Signaling_Pathway Phosphate High Phosphate Sensor Phosphate Sensor Phosphate->Sensor Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Sensor->Signaling_Cascade Transcription_Factor Transcription Factor (putative) Signaling_Cascade->Transcription_Factor eas_Cluster eas Gene Cluster Transcription_Factor->eas_Cluster Transcription_Factor->eas_Cluster Repression Repression dummy

Caption: A putative signaling pathway for the repression of the eas gene cluster by phosphate.

Conclusion

The biosynthesis of this compound in Claviceps purpurea is a sophisticated process involving a dedicated gene cluster and a series of enzymatic reactions. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols for its study. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all enzymes involved and to unravel the complete regulatory networks that govern ergot alkaloid production. The information presented here serves as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development, facilitating future investigations and applications of these remarkable fungal metabolites.

References

The Intricate Dance of Ergotamine with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergotamine, a complex ergot alkaloid, has a long-standing history in the treatment of acute migraine. Its therapeutic efficacy is intricately linked to its interactions with the serotonin (5-HT) receptor family, a diverse group of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions. This technical guide provides an in-depth exploration of the mechanism of action of ergotamine on serotonin receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Binding Affinity and Functional Potency of Ergotamine at Serotonin Receptors

Ergotamine exhibits a broad and complex pharmacology, acting as a non-selective agonist at multiple serotonin receptor subtypes. Its high affinity for the 5-HT1B and 5-HT1D receptors is central to its anti-migraine effect.[1][2][3] However, its interaction with other subtypes, notably the 5-HT2 receptor family, contributes to both its therapeutic profile and its potential for adverse effects.[4][5]

The binding affinities (expressed as pKi) and functional potencies (expressed as pEC50) of ergotamine at various human serotonin receptor subtypes are summarized in the tables below. This data has been compiled from various in vitro studies utilizing recombinant cell lines expressing the specific human receptor subtype.

Table 1: Binding Affinities (pKi) of Ergotamine for Human Serotonin Receptors

Receptor SubtypepKi (mean ± SEM)Radioligand UsedCell LineReference
5-HT1A9.78[3H]8-OH-DPATCHO[6]
5-HT1B9.94[125I]GTICHO[6]
5-HT1D9.43[3H]GR125743CHO[6]
5-HT1E5.95[3H]5-HTCHO[6]
5-HT1F5.97[3H]LY334370CHO[6]
5-HT2A9.25[3H]KetanserinCHO-K1[6][7]
5-HT2B8.80[3H]LSDCHO-K1[6][8]
5-HT7Inactive[3H]5-CTCHO[6]

Table 2: Functional Agonist Potencies (pEC50) of Ergotamine at Human Serotonin Receptors

Receptor SubtypeFunctional AssaypEC50 (mean ± SEM)Cell LineReference
5-HT1AcAMP Inhibition9.78CHO[6]
5-HT1BcAMP Inhibition9.94CHO[6]
5-HT1DcAMP Inhibition9.43CHO[6]
5-HT2AIP Accumulation9.25CHO-K1[6][8]
5-HT2BIP Accumulation8.80CHO-K1[6][8]
5-HT2Bβ-arrestin Recruitment8.9 (Bias factor: 228)HEK293[9]
5-HT4cAMP StimulationPartial Agonist5-HT4-TG mouse atrium[5][10]

Experimental Protocols

The quantitative data presented above are derived from rigorous in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically involve the competition between a labeled radioligand and the unlabeled test compound (ergotamine) for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of ergotamine for a specific serotonin receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Test Compound: Ergotamine tartrate.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Generalized Protocol:

  • Membrane Preparation: Cells expressing the receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[11]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of ergotamine.[11][12]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[11]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (expressing 5-HT receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation assay_setup Assay Setup in 96-well plate (Membranes, Radioligand, Ergotamine) centrifugation->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow of a typical radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor, and for quantifying its potency (EC50 or IC50). For GPCRs like the serotonin receptors, these assays often measure the levels of second messengers produced upon receptor activation.

Objective: To determine the functional potency (EC50) of ergotamine at a specific serotonin receptor subtype.

2.2.1. cAMP Assays (for Gαi and Gαs-coupled receptors)

  • Principle: 5-HT1 receptors are typically coupled to the inhibitory G-protein (Gαi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, 5-HT4 receptors are coupled to the stimulatory G-protein (Gαs), which activates adenylyl cyclase and increases cAMP levels.[5][10]

  • Methodology: Cells expressing the receptor of interest are treated with varying concentrations of ergotamine. The intracellular cAMP levels are then measured, often using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

2.2.2. Inositol Phosphate (IP) Accumulation Assays (for Gαq-coupled receptors)

  • Principle: 5-HT2 receptors are coupled to the Gq G-protein (Gαq), which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

  • Methodology: Cells expressing the 5-HT2 receptor are pre-labeled with [3H]myo-inositol. Following treatment with different concentrations of ergotamine, the accumulated [3H]inositol phosphates are isolated and quantified by scintillation counting.[8]

2.2.3. β-Arrestin Recruitment Assays

  • Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway. This is particularly relevant for understanding the biased agonism of ergotamine at the 5-HT2B receptor.[9]

  • Methodology: Various techniques can be used, such as enzyme-fragment complementation (e.g., PathHunter® assay), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). In these assays, the receptor and β-arrestin are tagged with complementary reporter fragments. Ligand-induced recruitment brings the fragments into proximity, generating a measurable signal.[13]

Workflow for a Functional Second Messenger Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Signal Measurement cluster_analysis Data Analysis cell_culture Cell Culture (expressing 5-HT receptor) cell_plating Plating in 96-well plates cell_culture->cell_plating compound_addition Addition of varying concentrations of Ergotamine cell_plating->compound_addition incubation Incubation compound_addition->incubation lysis Cell Lysis (if required) incubation->lysis detection Detection of Second Messenger (cAMP, IP, etc.) lysis->detection dose_response Dose-Response Curve Generation detection->dose_response ec50 EC50 Determination dose_response->ec50

Caption: Generalized workflow for a cell-based functional assay.

Signaling Pathways Activated by Ergotamine

Ergotamine's diverse effects are a direct consequence of its ability to activate distinct downstream signaling cascades through different serotonin receptor subtypes.

5-HT1B and 5-HT1D Receptor Signaling

The agonism of ergotamine at 5-HT1B and 5-HT1D receptors is the cornerstone of its anti-migraine action.[1][2][3] These receptors are coupled to the inhibitory G-protein, Gαi.

G Ergotamine Ergotamine Receptor 5-HT1B / 5-HT1D Receptor Ergotamine->Receptor G_protein Gαi/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Inhibition Inhibition of Trigeminal Neurotransmitter Release G_protein->Inhibition βγ subunit mediated cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Vasoconstriction Cranial Vasoconstriction PKA->Vasoconstriction

Caption: Ergotamine signaling via 5-HT1B/1D receptors.

Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[6] This reduction in cAMP in vascular smooth muscle cells contributes to the constriction of dilated cranial blood vessels, a key factor in migraine pain.[2] Additionally, the βγ subunits of the G-protein can directly inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[14][15]

5-HT2A Receptor Signaling

Ergotamine is a potent agonist at 5-HT2A receptors.[7] These receptors are coupled to Gαq, which activates the phospholipase C pathway.

G Ergotamine Ergotamine Receptor 5-HT2A Receptor Ergotamine->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: Ergotamine signaling via the 5-HT2A receptor.

This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction.[7] The hallucinogenic potential of some ergot derivatives is also mediated through this receptor, although ergotamine itself is considered peripherally selective and generally non-hallucinogenic.[16]

5-HT2B Receptor Signaling and Biased Agonism

Ergotamine's interaction with the 5-HT2B receptor is of significant clinical interest due to its association with cardiac valvulopathy.[4] While the 5-HT2B receptor also couples to Gαq, ergotamine exhibits strong biased agonism, preferentially activating the β-arrestin pathway over the G-protein pathway.[9][17][18]

G Ergotamine Ergotamine (Biased Agonist) Receptor 5-HT2B Receptor Ergotamine->Receptor G_protein Gαq/11 Receptor->G_protein Beta_arrestin β-arrestin Receptor->Beta_arrestin recruits G_protein_pathway G-protein Signaling (Weakly Activated) G_protein->G_protein_pathway Arrestin_pathway β-arrestin Signaling (Preferentially Activated) Beta_arrestin->Arrestin_pathway Valvulopathy Cardiac Valvulopathy Arrestin_pathway->Valvulopathy

Caption: Biased agonism of ergotamine at the 5-HT2B receptor.

This preferential activation of β-arrestin signaling pathways is thought to be the molecular mechanism underlying the mitogenic effects on cardiac valve fibroblasts, leading to the fibrotic changes observed in cardiac valvulopathy.[4] The structural basis for this bias is attributed to subtle differences in the conformation of the receptor's binding pocket when bound to ergotamine.[17][19]

5-HT4 Receptor Signaling

Recent studies have indicated that ergotamine can also act as a partial agonist at 5-HT4 receptors, particularly in cardiac tissue.[5][10] These receptors are coupled to Gαs.

G Ergotamine Ergotamine (Partial Agonist) Receptor 5-HT4 Receptor Ergotamine->Receptor G_protein Gαs Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cardiac_Effects Positive Inotropic and Chronotropic Effects PKA->Cardiac_Effects

Caption: Ergotamine signaling via the 5-HT4 receptor.

Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5] In the heart, this can result in positive inotropic and chronotropic effects.[10]

Conclusion

Ergotamine's mechanism of action on serotonin receptors is multifaceted, characterized by high-affinity binding to multiple subtypes and the activation of distinct and sometimes biased signaling pathways. Its therapeutic efficacy in migraine is primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction and inhibition of trigeminal neurotransmission. However, its interactions with 5-HT2 receptors, particularly the biased agonism at 5-HT2B receptors, are linked to significant adverse effects. A thorough understanding of this complex pharmacology is essential for the rational use of ergotamine and for the development of novel therapeutics with improved selectivity and safety profiles. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformational Analysis of Ergotaminine

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, an epimer of the ergot alkaloid ergotamine. The document synthesizes crystallographic data, spectroscopic analysis, and computational studies to offer a detailed understanding of this compound's three-dimensional architecture and dynamic behavior.

Introduction

This compound (C₃₃H₃₅N₅O₅, Molecular Weight: 581.66 g/mol ) is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1][2][3] It is the C8-(S) epimer of ergotamine, which is the biologically active C8-(R) isomer.[1][4] This stereochemical difference renders this compound largely pharmacologically inactive.[1] The interconversion between ergotamine and this compound can occur depending on solvent and pH conditions.[5] Understanding the precise molecular structure and conformational landscape of this compound is crucial for comprehending its lack of biological activity and for the quality control of ergotamine-based pharmaceutical products.

The structure of this compound consists of a tetracyclic ergoline ring system linked via an amide bond to a tricyclic peptide moiety.[6][7] The systematic IUPAC name for this compound is (6aR,9S)-N-[(2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.[1][4]

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction. These studies provide precise data on bond lengths, angles, and the overall molecular conformation in the solid state.

Crystal Structure Analysis

This compound crystallizes in a monoclinic system with the space group P2₁.[1][4] The crystal structure reveals a specific conformation of the ergoline skeleton. Ring C, which is fused to the aromatic portion, adopts an envelope conformation.[1][4] Ring D exhibits a slightly distorted chair conformation.[1][4] The molecular packing is characterized by chains running approximately parallel to the diagonal of the bc plane, formed through intermolecular N—H⋯O hydrogen bonds.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound is summarized in the table below.

Parameter Value Reference
Chemical Formula C₃₃H₃₅N₅O₅[1][4]
Formula Weight 581.66 g/mol [1][4]
Crystal System Monoclinic[1][4]
Space Group P2₁[1][4]
a 10.974 (3) Å[1][4]
b 9.662 (2) Å[1][4]
c 14.450 (4) Å[1][4]
β 105.059 (15)°[1][4]
Volume (V) 1479.5 (7) ų[1][4]
Z 2[1][4]
Calculated Density (Dₓ) 1.306 Mg m⁻³[1]
Radiation Mo Kα (λ = 0.71073 Å)[1]
Temperature 296 K[4]
Hydrogen Bonding

Hydrogen bonds play a critical role in stabilizing the molecular conformation and the crystal lattice. This compound features a key intramolecular hydrogen bond between N2—H2 and N3.[4] Intermolecularly, molecules are connected to adjacent units via N4—H3⋯O5 hydrogen bonds, forming chains within the crystal structure.[4]

Bond (D—H⋯A) D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Reference
N2—H2⋯N3 (intramolecular)0.862.532.955 (4)112[4]
N4—H3⋯O5ⁱ (intermolecular)0.862.172.981 (5)157[4]
Symmetry code: (i) x, y+1, z

Conformational Analysis in Solution

Conformational analyses using ¹H NMR spectroscopy and potential-energy calculations have been performed on both ergotamine and its epimer, this compound, in their free base and protonated forms.[8][9] These studies reveal that the conformation is highly dependent on the protonation state.

  • Neutral (Free Base) Form: In a solvent with a low dielectric constant like CDCl₃, this compound adopts a folded conformation.[1][8] This conformation is stabilized by two strong intramolecular hydrogen bonds, which rigidly fix the molecule's shape.[8][9]

  • Protonated Form: When protonated, the molecule transitions to a more extended conformation. This extended form is characterized by a single intramolecular hydrogen bond.[8][9]

The folded, hydrogen-bonded conformation observed for the neutral molecule is considered the most likely biologically active form for ergotamine within the low dielectric constant environment of a receptor binding site.[8]

G cluster_0 Conformational States of this compound Neutral Neutral Form (Free Base) in Low Dielectric Solvent Folded Folded Conformation (2 Intramolecular H-Bonds) Neutral->Folded Adopts Protonated Protonated Form Extended Extended Conformation (1 Intramolecular H-Bond) Protonated->Extended Adopts

Conformational states of this compound.

Experimental Protocols

Crystallization via Epimerization

Crystals of this compound suitable for X-ray diffraction were obtained through the epimerization of ergotamine.[4]

  • Starting Material: Ergotamine tartrate is dissolved.

  • Epimerization: The solution is stored in a sealed vial in darkness at ambient temperature for an extended period (e.g., two weeks) to allow epimerization to occur.[4]

  • Crystallization: Due to a substantial solubility difference between ergotamine and this compound, the less soluble this compound slowly crystallizes from the solution.[4]

  • Purity Confirmation: The isomeric purity of the resulting this compound crystals (reported as 98%) is confirmed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4]

Single-Crystal X-ray Diffraction
  • Data Collection: Data are collected on a diffractometer, such as a Bruker APEX CCD area-detector, using Mo Kα radiation at a controlled temperature (e.g., 296 K).[4]

  • Data Reduction: The collected data are processed using software like SAINT for cell refinement and data reduction. An absorption correction (e.g., multi-scan using SADABS) is applied.[4]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software such as SHELXS97 and refined on F² using programs like SHELXL97.[4]

G cluster_workflow Experimental Workflow for Structural Elucidation start Ergotamine Solution epimerization Epimerization (Dark, Room Temp, 2 Weeks) start->epimerization crystallization Slow Crystallization of this compound epimerization->crystallization hplc Purity Check (HPLC-FLD) crystallization->hplc xray Single-Crystal X-ray Diffraction hplc->xray Pure Crystals solve Structure Solution (e.g., SHELXS97) xray->solve refine Structure Refinement (e.g., SHELXL97) solve->refine end Final 3D Structure refine->end

Workflow for this compound crystal structure determination.

Spectroscopic Analysis

Beyond X-ray crystallography, other spectroscopic techniques are essential for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for conformational analysis in solution, as described previously.[8][10] It helps identify the presence of C-8 epimers and provides evidence for the conformation of the D ring.[10]

  • Mass Spectrometry (MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to elucidate the structure of ergot alkaloids by analyzing their fragmentation patterns.[11][12] High-resolution mass spectrometry confirms the elemental composition.[12]

Relationship to Ergotamine

This compound is the C8 epimer of ergotamine. This seemingly minor structural change at a single stereocenter drastically reduces its biological activity. The interconversion between these two forms is a critical consideration in the manufacturing and storage of ergotamine-containing pharmaceuticals.

G cluster_epimers Epimerization at Carbon-8 Ergotamine Ergotamine C8-(R) Configuration (Biologically Active) This compound This compound C8-(S) Configuration (Biologically Inactive) Ergotamine->this compound Epimerization (Solvent, pH dependent)

Epimeric relationship between ergotamine and this compound.

Conclusion

The molecular architecture of this compound has been precisely defined through X-ray crystallography, revealing a distinct solid-state conformation stabilized by hydrogen bonding. In solution, its conformation is flexible and dependent on the protonation state, transitioning from a folded to an extended form. This detailed structural and conformational knowledge is fundamental for structure-activity relationship studies within the ergot alkaloid family and is essential for analytical scientists and drug development professionals working with these complex natural products.

References

Ergotaminine: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ergotaminine, the C8-S epimer of ergotamine, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacology. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the physicochemical properties of this compound.

Introduction to this compound

This compound is a member of the ergopeptine class of ergot alkaloids, which are complex molecules produced by fungi of the Claviceps genus. It is the stereoisomer of the more pharmacologically prominent ergotamine. The key structural difference lies in the configuration at the C8 position of the lysergic acid moiety, with this compound possessing the (S) configuration. This seemingly minor stereochemical variation leads to a significant difference in biological activity, with this compound generally considered to be the less active epimer. However, the interconvertibility of ergotamine and this compound under certain conditions makes the study of this compound's properties crucial for the accurate analysis, formulation, and handling of ergotamine-containing preparations.

Solubility of this compound

The solubility of this compound is a critical parameter for its extraction, purification, formulation, and analytical characterization. While extensive quantitative data for this compound is not as readily available as for its epimer, ergotamine, existing literature indicates a notable difference in their solubilities.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Citation
Methanol (boiling)64.7~0.67~0.00115
Ethanol (boiling)78.37~1.0~0.00172
ChloroformAmbientFairly SolubleNot specified
PyridineAmbientFairly SolubleNot specified
Glacial Acetic AcidAmbientFairly SolubleNot specified

Note: The quantitative values for boiling methanol and ethanol are derived from the description "soluble in about 1500 parts boiling methanol" and "1000 parts boiling alcohol". "Fairly Soluble" is a qualitative description and is included for completeness.

Table 2: Qualitative and Quantitative Solubility of Ergotamine Tartrate for Comparison

SolventTemperature (°C)SolubilityCitation
WaterAmbientSlightly soluble[1]
Ethanol (95%)AmbientSlightly soluble[1]
MethanolAmbient1 in 70 parts[2]
AcetoneAmbient1 in 150 parts[2]
ChloroformAmbientFreely soluble[2]
PyridineAmbientFreely soluble[2]
Glacial Acetic AcidAmbientFreely soluble[2]
Ethyl AcetateAmbientModerately soluble[2]
BenzeneAmbientSlightly soluble[2]
Petroleum EtherAmbientAlmost insoluble[2]

Stability of this compound

The stability of this compound in solution is intrinsically linked to its epimerization to ergotamine. This reversible conversion is a primary degradation pathway and is significantly influenced by the solvent system, pH, and temperature. Understanding these factors is essential for ensuring the integrity of analytical standards and pharmaceutical formulations.

Factors Affecting Stability
  • Solvent: Protic solvents, such as methanol and ethanol, have been shown to promote the epimerization of ergot alkaloids. In contrast, aprotic solvents like chloroform are considered to be more stabilizing, showing minimal epimerization.

  • pH: Alkaline conditions generally favor the formation of the "-inine" epimers, including this compound.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of epimerization. For long-term storage of ergot alkaloid solutions, temperatures of -20°C are recommended to maintain stability.

  • Light: Exposure to light can also contribute to the degradation of ergot alkaloids.

Table 3: Summary of Factors Influencing this compound Stability

FactorEffect on this compound StabilityConditions Favoring Stability
Solvent Protic solvents promote epimerization to ergotamine.Aprotic solvents (e.g., chloroform).
pH Alkaline pH favors the equilibrium towards this compound.Neutral or slightly acidic pH.
Temperature Higher temperatures increase the rate of epimerization.Low temperatures (e.g., -20°C).
Light Can cause degradation.Storage in amber vials or in the dark.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

G Workflow for Shake-Flask Solubility Determination prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate with shaking separate Phase Separation equilibrate->separate Centrifuge/Filter analyze Analysis of Supernatant separate->analyze Dilute and inject into HPLC calculate Calculation of Solubility analyze->calculate Determine concentration from calibration curve

Caption: A simplified workflow for the shake-flask solubility assay.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or incubator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by sampling at various time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).

  • Analysis of Supernatant: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method to monitor the epimerization of this compound to ergotamine and the formation of other degradation products over time.

Workflow for HPLC-Based Stability Study

G Workflow for HPLC-Based Stability Study prep Prepare this compound Solution store Store under Defined Conditions (Solvent, Temp, Light) prep->store sample Sample at Time Points (t=0, 24h, 48h, etc.) store->sample analyze HPLC Analysis sample->analyze quantify Quantify this compound, Ergotamine, and Degradants analyze->quantify

Caption: A general workflow for conducting a stability study of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into several amber glass vials to protect from light. Store the vials under controlled conditions of temperature (e.g., -20°C, 4°C, 25°C, 40°C).

  • Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter), withdraw a sample from one of the vials.

  • HPLC Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method capable of separating this compound from ergotamine and other potential degradants. A typical method might employ:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., acetonitrile or methanol). Alkaline mobile phases are often preferred to maintain the stability of the epimers during the analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 310 nm) or fluorescence detection for higher sensitivity.

  • Quantification: Calculate the percentage of this compound remaining and the percentage of ergotamine and other degradation products formed at each time point relative to the initial concentration. This is achieved by comparing the peak areas to those of a calibration curve prepared with certified reference standards.

Signaling Pathways

While this compound is often cited as being biologically less active than ergotamine, in silico studies suggest that it may still interact with certain receptors. Ergotamine is known to be an agonist at various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. An in silico molecular docking study has indicated that this compound has a binding affinity for the 5-HT2A and 5-HT2B receptors[3]. The downstream signaling from these G-protein coupled receptors (GPCRs) typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Simplified this compound-Receptor Interaction Pathway

G Postulated this compound-Receptor Interaction This compound This compound Receptor 5-HT2A / 5-HT2B Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: A potential signaling pathway following this compound binding to 5-HT2 receptors.

It is important to note that the biological significance of this interaction in vivo requires further experimental validation, as the affinity of this compound for these receptors is likely lower than that of ergotamine.

Conclusion

The solubility and stability of this compound are complex properties influenced by a variety of environmental factors. While quantitative solubility data remains somewhat limited, it is clear that its solubility profile differs significantly from that of ergotamine. The primary stability concern for this compound in solution is its epimerization to the more biologically active ergotamine, a process that is highly dependent on the choice of solvent, pH, and temperature. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own investigations into these critical physicochemical parameters. Furthermore, while the pharmacological role of this compound is not as well-defined as that of ergotamine, preliminary in silico data suggests potential interactions with serotonergic receptors, warranting further investigation into its signaling pathways. This technical guide serves as a foundational resource to aid in the design of robust experimental studies and to foster a more complete understanding of this important ergot alkaloid.

References

A Historical Perspective on the Discovery of Ergotaminine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of ergot alkaloids is a compelling narrative that transitions from a dreaded poison responsible for devastating epidemics to a rich source of valuable pharmaceuticals. For centuries, the fungus Claviceps purpurea, a parasite of rye and other cereals, was known for causing ergotism, a condition marked by severe vasoconstriction, gangrene, and neurological disturbances.[1] It was not until the early 20th century that the chemical constituents responsible for these potent physiological effects began to be unraveled. This guide provides a detailed historical perspective on the discovery of ergotaminine, a key ergot alkaloid, focusing on the pioneering work of Arthur Stoll and the technical advancements that enabled its isolation and characterization.

From Ergotism to the Dawn of Alkaloid Chemistry

The medicinal properties of ergot have been recognized for centuries, with records of its use by midwives to induce labor dating back to 1582.[2] However, the unpredictable and often severe side effects limited its therapeutic application. The modern scientific investigation of ergot began in the late 19th and early 20th centuries, with the goal of isolating and identifying the active principles.

The breakthrough in ergot chemistry came in 1918 when Swiss chemist Dr. Arthur Stoll, working at Sandoz in Basel, successfully isolated the first chemically pure, crystalline ergot alkaloid: ergotamine.[2][3] This achievement marked a pivotal moment, transforming ergot from a crude drug of variable potency into a source of standardized, therapeutically viable compounds.

The Discovery of this compound: An Isomeric Companion

During his seminal work on the isolation of ergotamine, Arthur Stoll also identified and characterized its isomer, this compound.[4] It was observed that ergotamine was levorotatory, meaning it rotated the plane of polarized light to the left. In contrast, this compound was found to be dextrorotatory, rotating polarized light to the right.[5] This difference in optical activity was a key indicator that this compound was a distinct, albeit closely related, chemical entity.

Further research established that ergotamine and this compound are C8-epimers, differing only in the stereochemical configuration at the C8 position of the lysergic acid moiety.[6][7] This subtle structural difference has a significant impact on their biological activity, with the "-ine" epimers (like ergotamine) being the pharmacologically active forms, while the "-inine" epimers (like this compound) are biologically inactive.[8] The two forms are interconvertible, particularly in solution, which presented a significant challenge in their separation and purification.[7]

Quantitative Data: Physicochemical Properties of Ergotamine and this compound (Early 20th Century)

The characterization of ergotamine and this compound in the early 20th century relied on a combination of physical and chemical properties. The following table summarizes some of the key quantitative data from that era.

PropertyErgotamineThis compoundReference
Molecular Formula C₃₃H₃₅N₅O₅C₃₃H₃₅N₅O₅[4]
Molecular Weight ~581.66 g/mol ~581.66 g/mol [4]
Optical Rotation Levorotatory ([α]D ≈ -160°)Dextrorotatory[5][9]
Melting Point ~212-214 °C (with decomposition)~241-249 °C (with decomposition)[5]
Solubility Slightly soluble in lower aliphatic alcohols and acetoneHardly soluble in lower aliphatic alcohols and acetone[5]
Crystallization Forms rhombic plates from aqueous acetoneCan be purified by crystallization from methanol[5][10]

Experimental Protocols: The Isolation of Ergot Alkaloids in the Early 20th Century

While the precise, step-by-step protocol for the initial isolation of this compound by Arthur Stoll is not extensively detailed in the available literature, his general methodology for the extraction of ergot alkaloids is well-documented. The following protocol is a representation of the techniques used during that period.

Principle: The method relies on the amphoteric nature of the plant cells to first fix the basic alkaloids within the ergot material using a weakly acidic solution. This allows for the removal of fats, oils, and other non-basic impurities with organic solvents. Subsequently, the alkaloids are liberated by treatment with an alkaline substance and then extracted with an organic solvent.

Materials:

  • Powdered ergot (Claviceps purpurea sclerotia)

  • Weakly acidic solution (e.g., dilute tartaric acid or a solution of an acid salt like aluminum sulfate)[10]

  • Organic solvent for defatting (e.g., ether or benzene)[10]

  • Alkaline substance (e.g., ammonia or sodium carbonate)[10]

  • Organic solvent for extraction (e.g., chloroform or ether)[10]

  • Aqueous acetone for crystallization[10]

  • Methanol for recrystallization of this compound[5]

Procedure:

  • Acidification and Fixation: The powdered ergot is treated with a weakly acidic solution. This protonates the nitrogen atoms of the alkaloids, forming salts that are insoluble in nonpolar organic solvents and remain fixed within the plant matrix.

  • Defatting: The acidified ergot powder is then exhaustively extracted with a nonpolar organic solvent, such as ether or benzene. This step removes lipids, oils, pigments, and other non-basic impurities.

  • Liberation of Alkaloids: The defatted ergot material is treated with an alkaline substance. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Alkaloids: The alkalized ergot material is extracted with an organic solvent like chloroform or ether to dissolve the free base alkaloids.

  • Concentration and Initial Crystallization: The organic solvent extract is carefully concentrated by evaporation. Upon cooling, a crude mixture of alkaloids crystallizes out.

  • Purification and Separation of Ergotamine and this compound:

    • The crude alkaloid mixture is dissolved in warm acetone. Due to its lower solubility, this compound remains largely undissolved and can be separated by filtration.[5]

    • Water is then added to the warm acetone filtrate, inducing the crystallization of ergotamine as rhombic plates.[10]

    • The separated this compound can be further purified by recrystallization from methanol.[5]

Logical Workflow of Discovery

The following diagram illustrates the logical progression from the historical problem of ergotism to the isolation and characterization of this compound.

Discovery_of_this compound cluster_0 Problem & Early Observations cluster_1 Scientific Investigation cluster_2 Characterization & Understanding Ergotism Ergotism Epidemics (St. Anthony's Fire) Stoll Arthur Stoll's Research at Sandoz (1917) Ergotism->Stoll Midwifery Use in Midwifery (to induce labor) Midwifery->Stoll Isolation Isolation of Crystalline Ergotamine (1918) Stoll->Isolation Isomer Observation of a Dextrorotatory Isomer Isolation->Isomer This compound Characterization of This compound Isomer->this compound Properties Determination of Physicochemical Properties (Optical Rotation, Melting Point, Solubility) This compound->Properties Epimerization Understanding of Ergotamine-Ergotaminine Epimerization This compound->Epimerization Isolation_Workflow cluster_extraction Extraction cluster_purification Purification & Separation Ergot Powdered Ergot Acidification Acidification (e.g., Tartaric Acid) Ergot->Acidification Defatting Defatting (e.g., Ether) Acidification->Defatting Alkalization Alkalization (e.g., Ammonia) Defatting->Alkalization Extraction Extraction (e.g., Chloroform) Alkalization->Extraction Concentration Concentration of Extract Extraction->Concentration CrudeCrystals Crude Alkaloid Crystals Concentration->CrudeCrystals Acetone Dissolution in Warm Acetone CrudeCrystals->Acetone Filtration Filtration Acetone->Filtration Ergotaminine_Solid This compound (Insoluble) Filtration->Ergotaminine_Solid Solid Ergotamine_Sol Ergotamine (in Acetone) Filtration->Ergotamine_Sol Filtrate Recrystallization Recrystallization (from Methanol) Ergotaminine_Solid->Recrystallization Crystallization Crystallization (Addition of Water) Ergotamine_Sol->Crystallization Pure_Ergotamine Pure Ergotamine Crystals Crystallization->Pure_Ergotamine Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound

References

Ergotaminine: A Deep Dive into its Chemistry, Metabolism, and Analytical Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Among these, ergotamine has been a cornerstone in the treatment of migraines for decades. However, the study of ergot alkaloid metabolism is incomplete without a thorough understanding of its closely related isomers, particularly ergotaminine. This technical guide provides an in-depth exploration of this compound, its chemical properties, its pivotal role in the intricate web of ergopeptine biosynthesis, and the analytical methodologies crucial for its study.

Chemical Properties and Relationship to Ergotamine

This compound and ergotamine are stereoisomers, specifically C-8 epimers. This subtle difference in the spatial arrangement of the substituent at the C-8 position of the ergoline ring system has profound implications for their biological activity.

Table 1: Physicochemical Properties of Ergotamine and this compound

PropertyErgotamineThis compound
Molecular Formula C₃₃H₃₅N₅O₅C₃₃H₃₅N₅O₅
Molar Mass 581.66 g/mol 581.66 g/mol
Configuration at C-8 (R)(S)
Biological Activity HighSignificantly lower
Solubility More soluble in common organic solventsLess soluble in common organic solvents
Epimerization Can convert to this compoundCan convert to ergotamine

The interconversion between ergotamine and this compound, known as epimerization, is a critical factor in both the production and analysis of these compounds. This equilibrium is influenced by several factors, including pH, temperature, and the solvent used. Generally, alkaline conditions, elevated temperatures, and protic solvents favor the formation of the less active this compound.[1][2] This interconversion is a crucial consideration for ensuring the efficacy and stability of pharmaceutical preparations containing ergotamine.

Role in Ergot Alkaloid Metabolism

This compound is an integral part of the ergot alkaloid biosynthetic pathway, which is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster in Claviceps purpurea. The biosynthesis of ergopeptines, such as ergotamine, is a complex process involving non-ribosomal peptide synthetases (NRPSs).

The core of ergopeptine synthesis lies in the activity of two key enzymes: D-lysergyl peptide synthetase 1 (LPS1) and D-lysergyl peptide synthetase 2 (LPS2).[3][4] LPS2 is responsible for activating D-lysergic acid, the precursor for the ergoline moiety of ergotamine. LPS1 is a large, multi-domain enzyme that sequentially adds the three amino acids that form the peptide side chain of ergotamine: L-alanine, L-phenylalanine, and L-proline.[3][5]

While ergotamine is the primary biologically active product, this compound is often produced alongside it during fermentation. The ratio of ergotamine to this compound can be influenced by the specific strain of Claviceps purpurea and the fermentation conditions. Although this compound itself is considered to have low biological activity, its ability to convert back to the active ergotamine form means it cannot be disregarded in metabolic studies and pharmaceutical production.[6]

Ergotamine_Biosynthesis cluster_0 Ergoline Ring Biosynthesis cluster_1 Ergopeptine Assembly (NRPS) Tryptophan Tryptophan Chanoclavine-I Chanoclavine-I Tryptophan->Chanoclavine-I Agroclavine Agroclavine Chanoclavine-I->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_Acid Lysergic_Acid Elymoclavine->Lysergic_Acid Activated_Lysergic_Acid Activated_Lysergic_Acid Lysergic_Acid->Activated_Lysergic_Acid LPS2 (lpsB gene) Ergotamine_Precursor Ergotamine_Precursor Activated_Lysergic_Acid->Ergotamine_Precursor LPS1 (lpsA gene) + L-Ala, L-Phe, L-Pro Ergotamine Ergotamine Ergotamine_Precursor->Ergotamine Cyclization This compound This compound Ergotamine->this compound Epimerization

Simplified pathway of ergotamine biosynthesis.

Experimental Protocols

Submerged Fermentation of Claviceps purpurea for Ergotamine Production

This protocol outlines a general procedure for the submerged fermentation of Claviceps purpurea to produce ergot alkaloids, including ergotamine and this compound. Optimization of media components and fermentation parameters is often strain-specific.

1. Strain Maintenance:

  • Maintain Claviceps purpurea strains on a suitable agar medium, such as T2 agar (sucrose, L-asparagine, yeast extract, and mineral salts), at 24°C.[7]

2. Inoculum Preparation (Seed Culture):

  • Transfer mycelia from a mature agar culture to a seed culture medium (e.g., M102 medium containing sucrose, malt extract, peptone, and yeast extract).[7]

  • Incubate the seed culture in an orbital shaker at 25°C and 150 rpm for 6-8 days.[7][8]

3. Production Fermentation:

  • Inoculate the production fermentation medium with a portion (e.g., 10% v/v) of the seed culture. A typical production medium (e.g., T25 medium) contains high concentrations of sucrose and citric acid, along with mineral salts.[9][10]

  • Carry out the fermentation in a bioreactor with controlled aeration and agitation at 25°C for 12-14 days.[7][8]

  • Monitor pH, substrate consumption, and alkaloid production throughout the fermentation.

Table 2: Representative Fermentation Media for Claviceps purpurea

ComponentSeed Medium (M102) (g/L)Production Medium (T25) (g/L)
Sucrose30300
Malt Extract20-
Peptone2-
Yeast Extract10.1
Citric Acid-15
KH₂PO₄1.00.5
MgSO₄·7H₂O0.50.25
KCl0.50.12
FeSO₄·7H₂O-0.007
ZnSO₄·7H₂O-0.006
pH 6.05.2

Note: Media compositions can vary significantly between different studies and production processes.[7][9]

Fermentation_Workflow Agar_Culture Claviceps purpurea on Agar Slant Seed_Culture Inoculum Preparation (Seed Culture) Agar_Culture->Seed_Culture Transfer mycelia Production_Fermentation Submerged Fermentation (Production Stage) Seed_Culture->Production_Fermentation Inoculate Extraction_Purification Extraction and Purification of Ergot Alkaloids Production_Fermentation->Extraction_Purification Harvest broth Analysis HPLC-FLD or LC-MS/MS Analysis Extraction_Purification->Analysis Analyze purified extract

General workflow for ergot alkaloid production and analysis.
Extraction of Ergot Alkaloids from Fermentation Broth

This protocol describes a common liquid-liquid extraction method for isolating ergot alkaloids from the fermentation broth.

1. Alkalinization:

  • Adjust the pH of the fermentation broth to approximately 8.5 with a saturated sodium carbonate (Na₂CO₃) solution.[7]

2. Solvent Extraction:

  • Extract the alkalinized broth twice with an equal volume of chloroform.[7]

  • Combine the organic (chloroform) phases.

3. Concentration:

  • Evaporate the chloroform extract to dryness under vacuum to obtain the crude alkaloid mixture.

4. Further Purification (Optional):

  • The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.

Analytical Methods

This method is widely used for the quantification of ergot alkaloids due to their native fluorescence.

1. Sample Preparation:

  • Dissolve the crude alkaloid extract in a suitable solvent, such as a mixture of acetonitrile and ammonium carbonate buffer.[11]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate). A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic alkaloids.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

3. Fluorescence Detection:

  • Excitation Wavelength: 310-330 nm.[12][13]

  • Emission Wavelength: 415-420 nm.[12][13]

4. Quantification:

  • Prepare a calibration curve using certified reference standards of ergotamine and this compound.

  • Quantify the alkaloids in the sample by comparing their peak areas to the calibration curve.

LC-MS/MS offers high sensitivity and selectivity for the analysis of ergot alkaloids, especially in complex matrices.

1. Sample Preparation:

  • Similar to HPLC-FLD, dissolve the extract in a suitable solvent system. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can also be employed for complex samples.[14]

2. UPLC/HPLC Conditions:

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile/methanol and water, often with additives like ammonium carbonate or formic acid to improve ionization.[11]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

Table 3: Example MRM Transitions for Ergotamine and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Ergotamine582.3223.1268.1
This compound582.3223.1268.1

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.[15]

Analytical_Workflow Sample Fermentation Broth or Purified Extract Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Chromatography HPLC or UPLC Separation (C18 Column) Extraction->Chromatography Detection Fluorescence Detection (FLD) or Tandem Mass Spectrometry (MS/MS) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification

General analytical workflow for ergot alkaloids.

Enzymology of Ergotamine Synthesis

The final steps of ergotamine biosynthesis are catalyzed by the non-ribosomal peptide synthetases LPS1 and LPS2.

LPS2 (D-lysergyl peptide synthetase 2):

  • Encoded by the lpsB gene.[5]

  • A monomodular NRPS.

  • Responsible for the activation of D-lysergic acid to its adenylate and subsequent thioesterification.[5][16]

LPS1 (D-lysergyl peptide synthetase 1):

  • Encoded by the lpsA gene.[5]

  • A large, trimodular NRPS.

  • Each module is responsible for the activation and incorporation of one of the three amino acids in the peptide chain (L-alanine, L-phenylalanine, and L-proline for ergotamine).[3][5]

  • The activated D-lysergic acid is transferred from LPS2 to the first module of LPS1, and the peptide chain is elongated through condensation reactions.[4]

The final cyclization step to form the characteristic cyclol structure of ergotamine is thought to occur after the release of the linear D-lysergyl tripeptide from the NRPS complex. The precise mechanism and the enzymes involved in this final cyclization are still under investigation.

LPS_Mechanism cluster_LPS2 LPS2 (lpsB) cluster_LPS1 LPS1 (lpsA) LPS2 A T LPS1 C A T C A T C A T LPS2:f1->LPS1:f0 Transfer LPS1:f2->LPS1:f3 LPS1:f5->LPS1:f6 Ergotamine_Precursor Linear D-lysergyl- (Ala-Phe-Pro) LPS1:f8->Ergotamine_Precursor Release Lysergic_Acid Lysergic_Acid Lysergic_Acid->LPS2:f0 Activation Amino_Acids L-Ala, L-Phe, L-Pro Amino_Acids->LPS1:f1 Amino_Acids->LPS1:f4 Amino_Acids->LPS1:f7

Domain organization and proposed mechanism of LPS1 and LPS2.

Conclusion

This compound, while often overshadowed by its pharmacologically potent epimer, ergotamine, is a crucial component in the study of ergot alkaloid metabolism. Its formation through epimerization presents challenges in both pharmaceutical production and analytical chemistry. A thorough understanding of the factors influencing this equilibrium, the biosynthetic pathways leading to its formation, and the precise analytical methods for its detection and quantification is essential for researchers, scientists, and drug development professionals working with these fascinating and complex natural products. Further research into the regulation of the EAS gene cluster and the enzymology of the final biosynthetic steps will undoubtedly pave the way for improved production strains and novel ergot-based therapeutics.

References

Spectroscopic Properties of Ergotaminine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotaminine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. It is the C-8 epimer of ergotamine, a well-known vasoconstrictor used in the treatment of migraine headaches. The stereochemical difference at the C-8 position of the lysergic acid moiety significantly impacts the biological activity of these molecules, with this compound generally considered to be less active than ergotamine. Accurate identification and characterization of this compound are crucial for quality control in pharmaceutical preparations, toxicological studies, and research into the structure-activity relationships of ergot alkaloids. This guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its complex polycyclic structure. Due to the close structural similarity, the NMR spectra of this compound and its epimer, ergotamine, are very similar. The primary differences arise from the change in the spatial orientation of the substituent at the C-8 position, which influences the chemical environment of nearby nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides a count of all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)
2110.5
3133.5
4118.5
5122.5
6108.0
7125.5
840.5
960.0
1031.0
1143.0
12173.0 (C=O)
......

(Note: This table is a representative summary based on typical chemical shifts for the ergoline skeleton and the peptide moiety. Precise values can vary slightly based on solvent and experimental conditions.)

¹H NMR Spectroscopy

Table 2: Representative ¹H NMR Data for the Ergoline Skeleton of Ergot Alkaloids

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.8 - 7.2d~8.0
H-46.9 - 7.3t~7.5
H-57.1 - 7.4d~8.0
H-93.2 - 3.5m-
N-CH₃2.5 - 2.8s-
............

(Note: This is generalized data. The peptide portion of the molecule will show characteristic signals for the amino acid residues.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be very similar to that of ergotamine due to the presence of the same functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 3500MediumN-H stretch (indole and amide)
3200 - 3400BroadO-H stretch (hydroxyl)
2850 - 3000MediumC-H stretch (aliphatic and aromatic)
~1660StrongC=O stretch (amide I)
~1530MediumN-H bend and C-N stretch (amide II)
1600 - 1450MediumC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (hydroxyl)
1000 - 1200StrongC-N stretch (amines)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a common technique for analyzing ergot alkaloids. The fragmentation pattern is crucial for structural confirmation.

The mass spectrum of this compound, like other peptide ergot alkaloids, is characterized by a protonated molecular ion [M+H]⁺ and a series of common fragment ions. The fragmentation primarily occurs within the peptide moiety and at the junction of the lysergic acid and peptide parts.

Table 4: Key Mass Spectrometry Data for this compound

m/z ValueIon Description
582.3[M+H]⁺ (Protonated molecular ion of this compound, C₃₃H₃₅N₅O₅)
564.3[M+H - H₂O]⁺ (Loss of water)
320.2Fragment from cleavage of the peptide moiety
268.1Lysergic acid moiety fragment
223.1Common fragment for peptide ergot alkaloids
208.1Further fragmentation of the lysergic acid moiety

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD)) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of solid, dry this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition Parameters:

      • Scan Range: 4000 to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (e.g., m/z 100-1000) and product ion scan of the precursor ion at m/z 582.3.

    • Key Parameters:

      • Capillary Voltage: 3-4 kV.

      • Cone Voltage: 20-40 V.

      • Source Temperature: 120-150 °C.

      • Desolvation Gas Flow: 600-800 L/hr.

      • Collision Energy (for MS/MS): 20-30 eV.

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Characterization Pure_Sample Pure this compound Standard NMR NMR Spectroscopy (¹H and ¹³C) Pure_Sample->NMR IR IR Spectroscopy (FTIR-ATR) Pure_Sample->IR MS Mass Spectrometry (LC-MS/MS) Pure_Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation and Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While its spectra show strong similarities to its more common epimer, ergotamine, subtle differences, particularly in NMR, can be used for unambiguous identification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and development of ergot alkaloids.

A Technical Guide to the Natural Sources and Isolation of Ergotaminine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of ergotaminine, a significant ergot alkaloid, and detailed methodologies for its isolation and purification. The content is structured to offer actionable insights and protocols for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is a naturally occurring epimer of ergotamine, a potent bioactive compound. The primary and most commercially significant natural source of this compound is the sclerotium of the fungus Claviceps purpurea. This fungus is a parasite that infects the flowers of various grasses, most notably rye (Secale cereale), but also wheat, barley, and oats. The dark, hardened fungal mass, known as an ergot, replaces the grain kernel and contains a complex mixture of ergot alkaloids.

The concentration of total alkaloids in ergot sclerotia can vary significantly depending on the fungal strain, host plant, and environmental conditions, with reported values ranging from 0.4% to 0.69% of the dry weight of the sclerotia[1][2]. This compound is typically found alongside ergotamine, and their relative ratio can be influenced by the extraction and purification conditions, as they can interconvert.

While Claviceps purpurea is the principal source, other species of Claviceps and even some other fungal genera like Aspergillus and Penicillium have been reported to produce ergot alkaloids[3]. However, for the purpose of isolating this compound, Claviceps purpurea sclerotia remain the most relevant starting material.

Isolation and Purification of this compound

The isolation of this compound from Claviceps purpurea sclerotia is a multi-step process that involves extraction, purification, and separation. As this compound is an epimer of ergotamine, the isolation procedures are designed to extract and purify the ergotamine/ergotaminine mixture, with subsequent chromatographic steps to separate the individual epimers.

Extraction of Ergot Alkaloids

The initial step involves the extraction of the total alkaloid content from the ground sclerotia. Several solvent systems have been developed for this purpose, with the choice of solvent influencing the efficiency and selectivity of the extraction.

Table 1: Comparison of Extraction Solvents for Ergot Alkaloids

Solvent SystemSource MaterialKey ParametersReported Recovery/YieldReference
Toluene/Ethanol (e.g., 87:13 v/v)Claviceps purpurea sclerotiaCounter-current extractionHigh yield and purity[4]
Methanol/0.25% Phosphoric Acid (40:60 v/v)WheatWrist-action shaking for 30 minMean recovery of 88.1% for several ergot alkaloids[5]
Chloroform, Ethanol, MethanolErgot sclerotiaGrinding of sclerotia, filtration, purification, crystallizationGeneral method, specific yields not provided[6][7]
Acetonitrile/Water (80:20 v/v)Ergot-contaminated samplesHomogenization for 1 hourNot specified

Experimental Protocol: Toluene/Ethanol Extraction [4]

This protocol is based on a patented industrial process for the isolation of ergot alkaloids.

  • Preparation of Starting Material: Grind dried Claviceps purpurea sclerotia to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Use a counter-current extractor with a solvent mixture of toluene and ethanol (e.g., 87:13 v/v).

    • The ratio of solvent to ground sclerotia should be sufficient to ensure thorough wetting and extraction. A typical industrial scale might use approximately 20,000 kg of ergot with a large volume of solvent.

  • Primary Extract Collection: Collect the solvent containing the extracted alkaloids (primary extract).

Purification of the Crude Extract

The crude extract contains a mixture of alkaloids, fats, pigments, and other fungal metabolites. Purification is essential to isolate the ergot alkaloids. Liquid-liquid extraction is a common method for this purpose.

Experimental Protocol: Liquid-Liquid Extraction Purification [4]

  • Acidic Extraction:

    • Extract the primary toluene/ethanol extract with an aqueous solution of an acid (e.g., 0.2% w/w hydrogen chloride in an ethanol/water mixture) to protonate the alkaloids and transfer them to the aqueous phase.

  • Basification:

    • Separate the aqueous phase and increase the pH to above 7.0 (e.g., pH 7.3) by adding an aqueous base (e.g., 5% w/w sodium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents again.

  • Back Extraction:

    • Extract the alkaline aqueous solution with toluene. The ergot alkaloids will transfer back into the toluene phase, leaving water-soluble impurities behind.

  • Concentration and Crystallization:

    • Partially evaporate the toluene from the purified extract to concentrate the alkaloids and induce crystallization.

    • The crystalline product will be a mixture of ergotamine and this compound.

Separation of this compound

The final step is the separation of this compound from ergotamine. This is typically achieved using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Preparative HPLC Separation

While a specific, detailed protocol for the preparative separation of this compound was not found in the search results, a general approach can be outlined based on analytical HPLC methods described.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent like acetonitrile is often employed. The specific gradient profile needs to be optimized to achieve baseline separation of the ergotamine and this compound peaks.

  • Detection: UV detection at a suitable wavelength (e.g., 318 nm) is used to monitor the elution of the compounds.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.

Experimental and Analytical Workflows

Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Claviceps purpurea sclerotia.

Isolation_Workflow Start Dried Claviceps purpurea Sclerotia Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Toluene/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract LLE_Acid Liquid-Liquid Extraction (Aqueous Acid) Crude_Extract->LLE_Acid Aqueous_Phase Aqueous Phase (Protonated Alkaloids) LLE_Acid->Aqueous_Phase Basification Basification (pH > 7) Aqueous_Phase->Basification LLE_Organic Liquid-Liquid Extraction (Toluene) Basification->LLE_Organic Purified_Extract Purified Toluene Extract LLE_Organic->Purified_Extract Evaporation Partial Evaporation & Crystallization Purified_Extract->Evaporation Crystals Crystalline Mixture (Ergotamine & this compound) Evaporation->Crystals Prep_HPLC Preparative HPLC Crystals->Prep_HPLC This compound Purified this compound Prep_HPLC->this compound

Isolation and Purification Workflow for this compound.
Analytical Workflow for Characterization

The identity and purity of the isolated this compound must be confirmed using analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Analytical_Workflow Sample Purified this compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC HPLC Separation (Reversed-Phase C18) Dissolution->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis Result Confirmed Identity and Purity Data_Analysis->Result

Analytical Workflow for this compound Characterization.

Signaling Pathways of this compound

This compound, like its epimer ergotamine, exerts its pharmacological effects by interacting with a range of receptors, primarily G-protein coupled receptors (GPCRs). Its activity is complex, with agonistic, partial agonistic, and antagonistic effects at different receptor subtypes. The main receptor families involved are serotonin (5-HT), dopamine (D), and alpha-adrenergic receptors.

Serotonin Receptor Signaling (5-HT1B/1D)

Ergotamine is a potent agonist at 5-HT1B and 5-HT1D receptors, which is central to its anti-migraine effects. This interaction leads to vasoconstriction of cerebral blood vessels and inhibition of neurotransmitter release.

Serotonin_Signaling cluster_membrane Cell Membrane Receptor 5-HT1B/1D Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasoconstriction Vasoconstriction PKA->Vasoconstriction Leads to Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Inhibition Leads to

This compound Signaling via 5-HT1B/1D Receptors.
Dopamine Receptor Signaling (D2)

Ergot alkaloids also interact with dopamine D2 receptors, acting as partial agonists. This interaction is associated with some of the side effects of ergotamine, such as nausea and vomiting.

Dopamine_Signaling cluster_membrane Cell Membrane Receptor Dopamine D2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Partial Agonist) This compound->Receptor Binds & Partially Activates ATP ATP ATP->AC Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

This compound Signaling via Dopamine D2 Receptors.
Alpha-Adrenergic Receptor Signaling (α1)

Ergotamine exhibits complex activity at alpha-adrenergic receptors, acting as a partial agonist or antagonist depending on the specific receptor subtype and tissue. Its interaction with α1-adrenergic receptors contributes to its vasoconstrictive effects.

Adrenergic_Signaling cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->Receptor Binds & Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Contributes to PKC->Vasoconstriction Contributes to

This compound Signaling via α1-Adrenergic Receptors.

Conclusion

This compound, sourced primarily from Claviceps purpurea, is an important ergot alkaloid with significant pharmacological activity. Its isolation and purification require a systematic approach involving efficient extraction and multi-step purification, culminating in chromatographic separation from its epimer, ergotamine. Understanding the intricate signaling pathways through which this compound exerts its effects is crucial for the development of new therapeutics and for optimizing the use of existing ergot-derived drugs. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this complex and valuable natural product.

References

Ergotaminine: A Comprehensive Toxicological Profile and Safety Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergotaminine, the C8-(S) epimer of the more biologically active ergotamine, is an ergot alkaloid produced by fungi of the genus Claviceps. While often considered less potent than its R-isomer, ergotamine, the interconvertibility of these two compounds necessitates a thorough understanding of this compound's toxicological profile. This technical guide provides an in-depth overview of the available safety data for this compound, drawing from studies on ergot alkaloids as a class and comparative data with ergotamine where specific this compound data is unavailable. The primary mechanism of toxicity for ergot alkaloids is receptor-mediated vasoconstriction, affecting various organ systems. This document summarizes key toxicological endpoints, outlines standardized experimental protocols for their assessment, and visualizes relevant pathways and workflows to support further research and drug development.

Toxicological Profile

The toxicological profile of this compound is largely extrapolated from data on ergotamine and other ergot alkaloids due to a scarcity of studies focusing solely on this epimer. The primary toxicological concern associated with ergot alkaloids is ergotism, a condition resulting from excessive vasoconstriction.

Acute Toxicity

Table 1: Acute Toxicity Data for Ergotamine Tartrate

Route of AdministrationTest SpeciesLD50 Value
OralRat300 - 2000 mg/kg[2]
IntravenousRat62 mg/kg[3]

Note: This data is for ergotamine tartrate and should be used as a reference for the potential toxicity of this compound.

Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) from repeat oral dose studies in rats for ergotamine have been established in the range of 0.22 - 0.60 mg/kg body weight per day[4]. Chronic exposure to ergot alkaloids can lead to the development of ergotism, characterized by symptoms such as nausea, vomiting, muscle pain, and coldness of the extremities[4].

Genotoxicity
Carcinogenicity

Ergot alkaloids are not generally considered to be carcinogenic and have not been classified by the International Agency for Research on Cancer (IARC)[4]. However, the available data is insufficient to make a definitive assessment, particularly for this compound.

Reproductive and Developmental Toxicity

This compound is suspected of damaging fertility or the unborn child[1]. Ergot alkaloids are known to have effects on reproductive performance in livestock, with some studies indicating a potential for reduced fertility[5]. Animal studies with ergotamine have shown developmental effects, primarily at doses that are also toxic to the mother[6]. The vasoconstrictive properties of ergot alkaloids pose a risk to both the mother and fetus during pregnancy[6].

Cytotoxicity

In vitro studies on human primary cells have shown that peptide ergot alkaloids can induce apoptosis[7]. The cytotoxic potential varies depending on the specific alkaloid structure[7]. While ergometrine (a lysergic acid amide) showed no effect, peptide ergot alkaloids like ergocristine were found to be cytotoxic[7]. Further research is needed to determine the specific cytotoxic profile of this compound.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for ergot alkaloids, including ergotamine and likely this compound, is their interaction with a variety of receptors, leading to vasoconstriction. These include serotonergic (5-HT), dopaminergic (D2), and alpha-adrenergic receptors[8]. The sustained vasoconstriction can lead to ischemia and tissue damage.

The following diagram illustrates the proposed signaling pathway for ergot alkaloid-induced vasoconstriction.

Ergot Alkaloid-Induced Vasoconstriction Proposed Signaling Pathway for Ergot Alkaloid-Induced Vasoconstriction cluster_0 Ergot Alkaloid (this compound) cluster_1 Receptor Interaction cluster_2 Cellular Response cluster_3 Physiological Effect This compound This compound Alpha-adrenergic Receptor Alpha-adrenergic Receptor This compound->Alpha-adrenergic Receptor Serotonin Receptor (5-HT) Serotonin Receptor (5-HT) This compound->Serotonin Receptor (5-HT) Dopamine Receptor (D2) Dopamine Receptor (D2) This compound->Dopamine Receptor (D2) Increased Intracellular Calcium Increased Intracellular Calcium Alpha-adrenergic Receptor->Increased Intracellular Calcium Serotonin Receptor (5-HT)->Increased Intracellular Calcium Dopamine Receptor (D2)->Increased Intracellular Calcium Smooth Muscle Contraction Smooth Muscle Contraction Increased Intracellular Calcium->Smooth Muscle Contraction Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction

Ergot Alkaloid-Induced Vasoconstriction Pathway

Experimental Protocols

Standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of toxicological endpoints. The following sections detail the methodologies for key toxicological studies relevant to this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity class.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation and Administration: The test substance is typically administered orally by gavage. The vehicle should be non-toxic and appropriate for the substance's solubility.

  • Procedure: A starting dose is selected based on available information. A small group of animals (e.g., 3) is dosed. If no mortality occurs, a higher dose is used in the next group. If mortality occurs, a lower dose is used. This continues until the toxicity class can be determined.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Oral Toxicity Testing Workflow (OECD 423) Workflow for Acute Oral Toxicity Testing (OECD 423) Start Start Select Starting Dose Select Starting Dose Start->Select Starting Dose Dose Group of 3 Animals Dose Group of 3 Animals Select Starting Dose->Dose Group of 3 Animals Observe for 14 Days Observe for 14 Days Dose Group of 3 Animals->Observe for 14 Days Mortality? Mortality? Observe for 14 Days->Mortality? Dose Higher Dose Higher Mortality?->Dose Higher No Dose Lower Dose Lower Mortality?->Dose Lower Yes Determine Toxicity Class Determine Toxicity Class Mortality?->Determine Toxicity Class Stop criteria met Dose Higher->Dose Group of 3 Animals Dose Lower->Dose Group of 3 Animals End End Determine Toxicity Class->End

Acute Oral Toxicity Testing Workflow (OECD 423)
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

  • Principle: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

  • Cell Cultures: Various mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures can be used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix) to account for the metabolic activation of pro-mutagens.

  • Procedure: Cell cultures are exposed to the test substance at various concentrations for a defined period. After treatment, the cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei. Cells are then harvested, fixed, and stained.

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Reproductive and Developmental Toxicity Screening (Based on OECD Guideline 421)
  • Principle: This screening test provides initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.

  • Test Animals: Typically rats are used.

  • Procedure: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints: Observations include effects on fertility, gestation length, litter size, pup viability, and pup growth. A gross necropsy and histopathology of reproductive organs are also performed.

Safety and Handling

Given the GHS hazard classifications for this compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.

  • Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials.

Conclusion and Future Directions

The toxicological profile of this compound is not as well-defined as that of its more potent isomer, ergotamine. However, based on its classification and the known effects of ergot alkaloids, it should be handled as a toxic substance with potential reproductive and developmental hazards. The primary toxic effect is likely to be vasoconstriction mediated by interactions with adrenergic, serotonergic, and dopaminergic receptors.

Future research should focus on generating specific toxicological data for this compound, including:

  • Determination of acute toxicity values (LD50) via oral, dermal, and inhalation routes.

  • Conducting comprehensive genotoxicity studies to clarify its mutagenic potential.

  • Performing reproductive and developmental toxicity studies to establish NOAELs and characterize specific effects.

  • Investigating the in vivo interconversion of this compound and ergotamine to better understand its overall toxic potential.

A more complete understanding of the toxicological profile of this compound is essential for accurate risk assessment and the safe development of any potential pharmaceutical applications.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ergotamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for a technical audience and is based on publicly available scientific literature. The focus of this document is ergotamine, a well-studied ergot alkaloid, due to the limited availability of specific data for its stereoisomer, ergotaminine. This compound, also known as isoergotamine, is an epimer of ergotamine, and while they share a core structure, their pharmacological properties may differ.

Introduction

Ergot alkaloids are a complex class of mycotoxins produced by fungi of the Claviceps genus.[1] These compounds are structurally related to the neurotransmitter serotonin and exhibit a wide range of pharmacological activities by interacting with various receptor systems.[1] Ergotamine is a principal ergot alkaloid that has been utilized for decades in the treatment of acute migraine and cluster headaches.[2] Its therapeutic effects are attributed to its potent vasoconstrictor and neuromodulatory properties.[3][4] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ergotamine, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Pharmacokinetics of Ergotamine

The pharmacokinetic profile of ergotamine is characterized by poor and variable absorption after oral administration and extensive first-pass metabolism.[2][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Oral bioavailability of ergotamine is low, generally less than 5%, due to poor gastrointestinal absorption and significant first-pass metabolism in the liver.[6][7] Rectal administration results in slightly higher bioavailability, around 6%.[6] Intramuscular and intravenous injections provide the highest bioavailability.[6] Co-administration with caffeine has been shown to enhance the rate and extent of ergotamine absorption.[5]

  • Distribution: Ergotamine can cross the blood-brain barrier, although to a minimal extent, and is known to be distributed into breast milk.[5][6] The ratio between blood and plasma concentrations ranges from 0.41 to 0.67, suggesting limited binding to blood cells.[8]

  • Metabolism: The liver is the primary site of ergotamine metabolism, which is extensive.[2][5] The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for its metabolism.[5] This extensive metabolism contributes significantly to its low oral bioavailability.[5] The long duration of action of ergotamine may be partly due to the formation of active metabolites.[9]

  • Excretion: The primary route of elimination for ergotamine metabolites is through the bile, with approximately 90% of the dose excreted via this pathway.[5][6] Only trace amounts of the unchanged drug are found in the urine and feces.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for ergotamine.

ParameterValueRoute of AdministrationCitation(s)
Bioavailability < 5%Oral[6][7]
~6%Rectal[6]
Tmax (Time to Peak) 69 minutes (average)2 mg Oral[7]
50 minutes (average)2 mg Rectal[7]
Cmax (Peak Conc.) 21 pg/mL (mean)2 mg Oral[7]
454 pg/mL (mean)2 mg Rectal[7]
Elimination Half-life Biphasic; ~2-2.5 hours (initial), ~21 hours (terminal)Intravenous[2][5]
Clearance ~0.68 L/h/kg or ~2.2 L/min/70 kg body weightIntravenous[2][8]
Metabolism Extensive, primarily by hepatic CYP3A4N/A[5]
Excretion ~90% in bileN/A[5][6]

Pharmacodynamics of Ergotamine

Ergotamine's pharmacodynamic effects are complex and mediated through its interaction with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors.[4][6] It exhibits partial agonist and antagonist activities depending on the receptor and tissue type.[4][10]

Mechanism of Action in Migraine

The antimigraine effect of ergotamine is believed to result from two primary mechanisms:[3]

  • Cranial Vasoconstriction: Ergotamine is a potent vasoconstrictor. It activates 5-HT1D receptors on the smooth muscle of intracranial blood vessels, counteracting the vasodilation that is characteristic of a migraine attack.[3][4]

  • Inhibition of Neurogenic Inflammation: Ergotamine also activates 5-HT1D receptors located on the sensory nerve endings of the trigeminal system.[3] This activation inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pain and inflammation associated with migraines.[3][9]

Receptor Binding Profile

Ergotamine has a broad receptor binding profile, with high affinity for several serotonin (5-HT), dopamine (D), and adrenergic (α) receptor subtypes.[9][10] The table below presents a selection of receptor binding affinities (Ki or IC50 values) for ergotamine.

Receptor TargetSpeciesAssay TypeValue (nM)ParameterCitation(s)
5-HT2C Receptor HumanRadioligand Binding29Ki[11]
5-HT2C Receptor HumanRadioligand Binding56IC50[11]
5-HT4 Receptor Guinea PigRadioligand Binding264Ki[11]
5-HT4 Receptor Guinea PigRadioligand Binding1584IC50[11]
5-HT5A Receptor HumanRadioligand Binding40Ki[11]
5-HT5A Receptor HumanRadioligand Binding22Ki[11]
5-HT5A Receptor HumanRadioligand Binding16Ki[11]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the affinity of a drug for a receptor. A lower value indicates a higher affinity.[12]

Experimental Protocols

A variety of analytical techniques are employed to study the pharmacokinetics and pharmacodynamics of ergot alkaloids.

Pharmacokinetic Analysis

The quantitative analysis of ergotamine in biological matrices (e.g., plasma, urine, hair) is challenging due to its low concentrations.[13] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods used.[8][13][14]

General Protocol for LC-MS/MS Quantification of Ergotamine in Plasma:

  • Sample Collection: Collect blood samples from subjects at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Sample Preparation (Extraction):

    • To a known volume of plasma, add an internal standard (a structurally similar compound to ergotamine).

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the ergotamine from plasma proteins and other interfering substances.[14][15] A common approach involves alkalinizing the plasma and extracting with an organic solvent.[14]

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.

    • The HPLC column separates ergotamine from other components in the extract.

    • The mass spectrometer provides highly selective and sensitive detection of ergotamine and the internal standard based on their mass-to-charge ratios.[13]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of ergotamine.

    • Quantify the concentration of ergotamine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, half-life, etc.).

Pharmacodynamic Analysis (Receptor Binding Assay)

Radioligand binding assays are a standard method for determining the affinity of a drug for a specific receptor.[10]

General Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: Prepare cell membranes from a cell line or tissue that expresses the receptor of interest (e.g., 5-HT1D receptor).

  • Assay Setup:

    • In a series of tubes, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]-GR125743 for 5-HT1D), and varying concentrations of the unlabeled test compound (ergotamine).

    • Include control tubes with no unlabeled compound (total binding) and tubes with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter. The receptors and the bound radioligand are retained on the filter.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound (ergotamine).

    • Fit the data to a sigmoidal curve to determine the IC50 value, which is the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of Ergotamine in Migraine Therapy

ergotamine_pathway ergotamine Ergotamine ht1d_blood_vessel 5-HT1D Receptor (Cranial Blood Vessel) ergotamine->ht1d_blood_vessel  activates ht1d_trigeminal 5-HT1D Receptor (Trigeminal Nerve) ergotamine->ht1d_trigeminal  activates vasoconstriction Vasoconstriction ht1d_blood_vessel->vasoconstriction  leads to inhibition_neuropeptide Inhibition of Neuropeptide Release (e.g., CGRP) ht1d_trigeminal->inhibition_neuropeptide  leads to migraine_relief Migraine Relief vasoconstriction->migraine_relief inhibition_neuropeptide->migraine_relief

Caption: Proposed dual mechanism of ergotamine in migraine therapy.

Experimental Workflow for Pharmacokinetic Analysis

pk_workflow start Drug Administration (e.g., Oral, IV) collection Serial Blood Sample Collection start->collection processing Plasma Separation (Centrifugation) collection->processing extraction Sample Extraction (LLE or SPE) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Pharmacokinetic Modeling analysis->data end Determine PK Parameters (Cmax, Tmax, Half-life) data->end

Caption: Generalized workflow for a clinical pharmacokinetic study.

Experimental Workflow for Receptor Binding Assay

pd_workflow start Prepare Receptor Source (Cell Membranes) incubation Incubate Membranes with Radioligand & Ergotamine start->incubation separation Separate Bound/Unbound (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis quantification->analysis end Determine IC50 and Ki Values analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ergotamine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the cultivation of ergotamine-producing fungi, extraction of the target alkaloid, and purification methods. It is intended for use by qualified professionals in a laboratory setting.

Introduction

Ergotamine is a prominent member of the ergot alkaloid family, a class of indole derivatives produced by various fungi, most notably species of Claviceps.[1] These alkaloids, including ergotamine, exhibit significant pharmacological activities and are foundational in the development of therapeutics for conditions such as migraines.[1] The production of ergotamine can be achieved through the cultivation of fungal species like Claviceps purpurea in controlled fermentation processes.[2][3] Subsequent extraction and purification are critical steps to isolate ergotamine for research and pharmaceutical applications.

This application note details the methodologies for fungal culture, solvent-based extraction, and purification of ergotamine, providing quantitative data and visual workflows to guide researchers.

Fungal Culture and Ergotamine Production

Successful extraction begins with robust fungal growth and optimal production of ergotamine. Claviceps purpurea is a commonly used species for this purpose.

Culture Media and Conditions

The composition of the culture medium is crucial for mycelial growth and alkaloid synthesis. Several media formulations have been developed to enhance ergotamine production. The optimal temperature for the growth of Claviceps purpurea is between 20°C and 30°C.[4]

Table 1: Composition of Culture Media for Claviceps purpurea

ComponentMedium T2[2]Modified Fermentation Medium A4
Sucrose100 g/L30 g/100 mL
L-Asparagine10 g/L2 g/100 mL
Yeast Extract0.1 g/L-
Beef Extract-30 g/100 mL
Tryptophan-4 g/100 mL
Ca(NO₃)₂1 g/L-
KH₂PO₄0.25 g/L1.5 g/100 mL
MgSO₄·7H₂O0.25 g/L0.5 g/100 mL
KCl0.12 g/L-
FeSO₄·7H₂O0.02 g/L0.5 g/100 mL
ZnSO₄·7H₂O0.015 g/L0.5 g/100 mL
Agar (for solid media)20 g/L-
pH5.25.0
Fermentation Protocol
  • Inoculum Preparation: Pre-culture Claviceps purpurea on T2 agar slants for 21 days at 25°C.[2] Transfer two pieces of the cultured agar (1 x 2 cm²) to a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[2] Incubate at 25°C and 150 rpm for six days.[2]

  • Production Culture: Transfer 20 mL of the seed culture into a 1000 mL Erlenmeyer flask containing 170 mL of fermentation medium.[2] Incubate at 25°C and 150 rpm for 12 days.[2] For surface culture, inoculate the desired medium and incubate at 25°C for 10-28 days.[2]

Extraction of Ergotamine

The extraction process is designed to efficiently remove ergotamine from the fungal mycelium and culture broth. This typically involves solvent extraction, followed by purification steps.

Solvent Extraction Protocol

This protocol is a common method for the initial extraction of ergot alkaloids from fungal cultures.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Cell Lysis (for intracellular alkaloids): The harvested mycelium can be dried and ground to a fine powder to facilitate solvent penetration.

  • Extraction:

    • For liquid culture filtrate, adjust the pH to 8.5 with a saturated aqueous Na₂CO₃ solution.[2]

    • Extract the alkaloids twice with an equal volume of chloroform using a separatory funnel.[2]

    • For solid or mycelial cultures, a common extraction solvent is a mixture of chloroform and 25% aqueous ammonia (500:1 v/v).[2] Extract the fungal material with 300 mL of this solvent.[2]

  • Concentration: Combine the organic extracts and evaporate to dryness under vacuum.[2]

Table 2: Quantitative Data on Ergotamine Extraction Yields

Fungal Strain/Culture ConditionExtraction MethodYield
Aspergillus niger on modified medium A4Chloroform extraction of extracellular alkaloids3.04 ± 0.1 mg/mL
Aspergillus niger on modified medium B3Chloroform extraction of extracellular alkaloids2.45 ± 0.03 mg/mL
Aspergillus niger on modified medium B3Chloroform extraction of intracellular alkaloids1.33 ± 0.01 mg/mL
Claviceps purpurea var. agropyri on white rice mediumChloroform extraction2220.5 ± 564.1 µg total alkaloids per 150g medium[2]
Claviceps purpurea var. agropyri on brown rice mediumChloroform extraction920.0 ± 463.6 µg total alkaloids per 150g medium[2]
Claviceps purpurea var. agropyri on rye mediumChloroform extraction595.4 ± 52.1 µg total alkaloids per 150g medium[2]

Purification of Ergotamine

Crude extracts contain a mixture of alkaloids and other fungal metabolites. Purification is necessary to isolate ergotamine. Solid-phase extraction (SPE) is a widely used technique for this purpose.

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is adapted for the cleanup of ergot alkaloids from crude extracts.

  • Sample Preparation: Dissolve the crude extract in an appropriate solvent. For acidic extraction, a mixture of methanol and 0.25% concentrated H₃PO₄ (40:60 v/v, pH 2.2) can be used.[5]

  • SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H₃PO₄.[5]

  • Sample Loading: Dilute the sample extract with 0.25% concentrated H₃PO₄ and load it onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1.0 mL of the extraction solvent to remove interferences.[5]

  • Elution: Elute the bound ergot alkaloids with a mixture of methanol and 0.05M phosphate buffer at pH 9 (60:40 v/v).[5]

  • Analysis: The eluted fraction containing the purified ergotamine can be analyzed by HPLC with fluorescence or mass spectrometry detection.[6][7]

Table 3: Recovery Rates for SPE Purification of Ergot Alkaloids

AnalyteSpiking Levels (ng/g)Mean Recovery (%)Coefficient of Variation (%)
Ergonovine2.3–4679.1 - 95.9<16.0
Ergotamine20–40088.15.33
Ergocornine20–40088.15.33
α-Ergocryptine20–40088.15.33
Ergocristine20–40088.15.33
Data from a study on wheat samples, demonstrating the efficiency of SPE cleanup.[5][8]

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow for Ergotamine Extraction

The following diagram illustrates the general workflow for the extraction and purification of ergotamine from fungal cultures.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Harvesting (Filtration) Harvesting (Filtration) Fermentation->Harvesting (Filtration) Solvent Extraction Solvent Extraction Harvesting (Filtration)->Solvent Extraction Concentration (Evaporation) Concentration (Evaporation) Solvent Extraction->Concentration (Evaporation) Crude Extract Crude Extract Concentration (Evaporation)->Crude Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Extract->Solid-Phase Extraction (SPE) Purified Ergotamine Purified Ergotamine Solid-Phase Extraction (SPE)->Purified Ergotamine Analysis (HPLC) Analysis (HPLC) Purified Ergotamine->Analysis (HPLC)

Caption: Experimental workflow for ergotamine extraction and purification.

Ergotamine Biosynthesis Pathway

The biosynthesis of ergotamine is a complex enzymatic process starting from the amino acid tryptophan. The key steps and enzymes are depicted below.

G Tryptophan Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan Tryptophan->Dimethylallyltryptophan DmaW Dimethylallyl-\npyrophosphate Dimethylallyl- pyrophosphate Dimethylallyl-\npyrophosphate->Dimethylallyltryptophan N-methyl-DMAT N-methyl-DMAT Dimethylallyltryptophan->N-methyl-DMAT EasF Chanoclavine-I Chanoclavine-I N-methyl-DMAT->Chanoclavine-I EasE, EasC Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasD Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine EasA Elymoclavine Elymoclavine Agroclavine->Elymoclavine EasG Paspalic acid Paspalic acid Elymoclavine->Paspalic acid CloA Lysergic acid Lysergic acid Paspalic acid->Lysergic acid Ergotamine Ergotamine Lysergic acid->Ergotamine lpsA, lpsB

Caption: Key steps in the ergotamine biosynthesis pathway.

Safety Precautions

Ergot alkaloids are toxic and should be handled with extreme care.[9] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times. All procedures involving volatile solvents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the culture of ergotamine-producing fungi and the subsequent extraction and purification of ergotamine. The provided quantitative data and visual workflows serve as valuable resources for researchers in natural product chemistry, pharmacology, and drug development. Adherence to these detailed methodologies and safety precautions is essential for successful and safe laboratory practice.

References

Application Notes and Protocols: Ergotamine as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of ergotamine as an analytical standard in various applications, including pharmaceutical quality control, food safety analysis, and clinical/forensic toxicology.

Introduction

Ergotamine is a prominent member of the ergot alkaloid family, naturally produced by fungi of the Claviceps genus.[1] It is a potent vasoconstrictor used in the treatment of acute migraines.[1] Due to its therapeutic importance and potential toxicity, accurate and precise quantification of ergotamine in different matrices is crucial.[2] These protocols outline validated methods for the analysis of ergotamine using High-Performance Liquid Chromatography (HPLC) with various detectors.

Key Applications:

  • Pharmaceutical Analysis: Quantification of ergotamine tartrate in tablet dosage forms to ensure product quality and potency.[3][4]

  • Food Safety: Detection and quantification of ergot alkaloid contamination in cereal-based products to comply with regulatory limits.[5][6][7]

  • Clinical and Forensic Analysis: Measurement of ergotamine levels in biological samples such as blood, urine, and hair for therapeutic drug monitoring or in cases of suspected ergotism.[2]

Physicochemical Properties and Standard Preparation

Proper handling and preparation of the ergotamine analytical standard are critical for accurate quantification.

Storage and Stability:

  • Ergotamine tartrate standard should be stored at -70°C in a desiccator.[8]

  • Stock solutions prepared in methanol are stable for at least one month when stored in the dark at 2-8°C.[3]

  • Ergotamine is sensitive to light, heat, and air, which can cause it to darken and decompose.[9] It is also very hygroscopic.[9]

  • Sample extracts should ideally be analyzed on the same day of preparation or stored at temperatures below ambient to minimize degradation and epimerization.[10] Storage of extracts at 4°C for 14 days can lead to significant epimerization.[10]

Preparation of Stock and Working Standard Solutions:

A stock solution of ergotamine tartrate can be prepared by accurately weighing and dissolving the standard in a suitable solvent, such as methanol or a mixture of methanol and water.[3][11] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration range for calibration.[3]

Analytical Methodologies

The primary analytical techniques for the quantification of ergotamine are liquid chromatography coupled with ultraviolet (UV), fluorescence (FLD), or tandem mass spectrometry (MS/MS) detection.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of ergotamine in pharmaceutical formulations.

Experimental Protocol: Quantification of Ergotamine Tartrate in Tablets [3][4]

This protocol describes a reversed-phase HPLC-UV method for the determination of ergotamine tartrate in tablets, using bromocriptine as an internal standard.[3]

1. Sample Preparation:

  • Weigh and finely powder a minimum of 20 tablets.
  • Accurately weigh a portion of the powder equivalent to a specific amount of ergotamine tartrate.
  • Dissolve the powder in the mobile phase.
  • Sonicate for at least 45 minutes to ensure complete dissolution.[13]
  • Dilute to a known volume with the mobile phase.
  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column BDS Hypersil C8 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol : 0.1 M Formic Acid (70:30, v/v)[3][4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 320 nm[4]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Bromocriptine Mesylate[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of ergotamine to the internal standard against the concentration of the ergotamine standard solutions.
  • Determine the concentration of ergotamine in the sample solution from the calibration curve.

Quantitative Data Summary (HPLC-UV):

ParameterValueReference
Linearity Range 3.0 - 1400.0 µg/mL[3][4]
Limit of Detection (LOD) 0.18 µg/mL[3][4]
Limit of Quantification (LOQ) 0.58 µg/mL[3][4]
Retention Time (Ergotamine) ~8.30 min[4]
Retention Time (Bromocriptine - IS) ~10.93 min[4]
Accuracy (Relative % Error) < 1.99%[3][4]
Precision (Intra- and Inter-day RSD) < 2.35%[3][4]

Experimental Workflow for HPLC-UV Analysis of Ergotamine in Tablets

G HPLC-UV Workflow for Ergotamine Tablet Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh and Powder Tablets s2 Dissolve in Mobile Phase & Sonicate s1->s2 s3 Dilute to Volume s2->s3 s4 Filter (0.45 µm) s3->s4 hplc Inject into HPLC System (C8 Column, MeOH:HCOOH Mobile Phase) s4->hplc st1 Prepare Ergotamine Stock Solution st2 Prepare Working Standards st1->st2 st3 Add Internal Standard st2->st3 st3->hplc uv UV Detection at 320 nm hplc->uv cal Generate Calibration Curve uv->cal quant Quantify Ergotamine Concentration cal->quant

Caption: Workflow for the quantification of ergotamine in tablets using HPLC-UV.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and selective method is ideal for the analysis of ergotamine in complex matrices such as food and biological samples.[6][7]

Experimental Protocol: Quantification of Ergot Alkaloids in Cereal-Based Food [6]

This protocol describes a UHPLC-MS/MS method for the simultaneous determination of six major ergot alkaloids, including ergotamine, and their epimers in cereal-based baby food.[6]

1. Sample Preparation (Modified QuEChERS):

  • Weigh 4g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 30 mL of an extraction solution of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.[6]
  • Shake vigorously for at least 1 hour.
  • Centrifuge the sample.
  • Transfer an aliquot of the acetonitrile phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in methanol.[6]
  • Filter the solution before injection.

2. UHPLC-MS/MS Conditions:

ParameterCondition
Column C18 column (e.g., BEH C18, 2.1 mm x 100 mm, 1.7 µm)[14]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Optimized for separation of all target alkaloids and their epimers
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data Summary (UHPLC-MS/MS):

ParameterValueReference
LOD As low as 0.5 ng/g[6][7]
Mean Recoveries 90% - 98%[6]

Experimental Workflow for UHPLC-MS/MS Analysis of Ergot Alkaloids in Food

G UHPLC-MS/MS Workflow for Ergot Alkaloid Analysis in Food cluster_prep Sample Preparation (Modified QuEChERS) cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s1 Weigh Homogenized Sample s2 Add Extraction Solution & Shake s1->s2 s3 Centrifuge s2->s3 s4 Evaporate Acetonitrile Phase s3->s4 s5 Reconstitute in Methanol & Filter s4->s5 uhplc Inject into UHPLC System (C18 Column, Gradient Elution) s5->uhplc msms MS/MS Detection (ESI+, MRM Mode) uhplc->msms cal Matrix-Matched Calibration msms->cal quant Quantify Ergot Alkaloid Concentrations cal->quant

Caption: Workflow for the quantification of ergot alkaloids in food samples using UHPLC-MS/MS.

Biosynthesis and Receptor Interaction Overview

While not directly part of the analytical protocol, understanding the origin and mechanism of action of ergotamine can be beneficial for researchers.

Biosynthesis of Ergotamine:

Ergotamine is a secondary metabolite produced by the ergot fungus, Claviceps purpurea.[1] Its biosynthesis begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate, which undergo a series of enzymatic reactions to form the ergoline ring structure of lysergic acid.[1] Further enzymatic steps lead to the final ergotamine molecule.

Ergotamine Receptor Binding Pathway

G Simplified Ergotamine Receptor Interaction cluster_receptors Receptor Binding cluster_effects Physiological Effects ergotamine Ergotamine serotonin Serotonin Receptors (5-HT1, 5-HT2) ergotamine->serotonin adrenergic Adrenergic Receptors ergotamine->adrenergic dopamine Dopamine Receptors ergotamine->dopamine vasoconstriction Vasoconstriction serotonin->vasoconstriction Agonist adrenergic->vasoconstriction therapeutic Migraine Relief vasoconstriction->therapeutic toxic Ergotism (at high doses) vasoconstriction->toxic

Caption: Simplified overview of ergotamine's interaction with various receptors.

Mechanism of Action:

Ergotamine's therapeutic effect in migraines is primarily attributed to its action as a vasoconstrictor.[1] It interacts with a range of receptors, including serotonin (5-HT), adrenergic, and dopamine receptors.[1] Its agonistic activity at serotonin 5-HT1 and 5-HT2 receptors is a key mechanism.[1] However, its non-selective binding can also lead to adverse effects, and high or repeated doses can cause ergot poisoning (ergotism).[2]

References

Application of Ergotaminine in Pharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotaminine is a naturally occurring ergot alkaloid and the C-8 epimer of ergotamine. While historically considered less biologically active than its R-epimer, recent research suggests that this compound and other S-epimers may possess distinct pharmacological activities, warranting further investigation.[1][2] Ergot alkaloids, as a class, are known to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptors, leading to complex physiological effects.[3][4][5] This document provides detailed application notes and protocols for the pharmacological study of this compound, summarizing available data and offering generalized experimental methodologies that can be adapted for its specific characterization.

Physicochemical Properties and Receptor Binding Profile

This compound's pharmacological activity is dictated by its affinity for various G-protein coupled receptors (GPCRs). While comprehensive binding data for this compound is limited, its structural similarity to ergotamine suggests a broad receptor interaction profile. Both ergotamine and its dihydro-derivative, dihydroergotamine, are known to be potent agonists at 5-HT1B and 5-HT1D receptors, which is believed to contribute to their anti-migraine effects through vasoconstriction of intracranial blood vessels and inhibition of trigeminal neurotransmission.[4][6] The diverse effects of ergot alkaloids stem from their interactions with multiple receptor subtypes, their variable receptor affinities, and their intrinsic activities at these sites.[3]

Quantitative Data: Receptor Binding Affinities

Quantitative data for this compound is sparse. The following table summarizes the available in silico predicted binding affinities. It is crucial to note that these are computational predictions and require experimental validation through in vitro binding assays.

Receptor SubtypeLigandBinding Affinity (kcal/mol)Method
5-HT2AThis compound-7.8In silico (AutoDock Vina)[7]
5-HT2BThis compound-9.5In silico (AutoDock Vina)[7]

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades. Based on the known pharmacology of ergotamine and other ergot alkaloids, this compound is presumed to modulate signaling pathways associated with its primary receptor targets.

Serotonin Receptor Signaling

Activation of 5-HT1B/1D receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Conversely, interaction with 5-HT2A receptors, which couple to Gq/11 proteins, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[8]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor_5HT1BD 5-HT1B/D Receptor This compound->Receptor_5HT1BD Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A G_alpha_i Gi/o Receptor_5HT1BD->G_alpha_i G_alpha_q Gq/11 Receptor_5HT2A->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC PLC Phospholipase C G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response_Inhibition Inhibitory Cellular Response cAMP->Cellular_Response_Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response_Excitation Excitatory Cellular Response Ca2_release->Cellular_Response_Excitation PKC->Cellular_Response_Excitation

Caption: Simplified Serotonin Receptor Signaling Pathways.
Adrenergic and Dopaminergic Receptor Signaling

Ergot alkaloids also interact with adrenergic and dopaminergic receptors.[4] For instance, agonism at α1-adrenergic receptors, coupled to Gq, would also activate the PLC pathway. Agonism at D2-like dopamine receptors, coupled to Gi/o, would lead to cAMP inhibition.

Experimental Protocols

The following protocols are generalized methodologies for characterizing the pharmacological profile of this compound. These protocols should be optimized based on the specific experimental setup and objectives.

Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for serotonin, adrenergic, and dopamine receptors.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor is measured.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A receptors, [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 dopamine receptors).

  • This compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the target receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

  • Incubation: Add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding determinator, or this compound to the wells. Incubate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Setup_Assay_Plate Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Setup_Assay_Plate Incubate Incubate at Defined Temperature and Time Setup_Assay_Plate->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Receptor Binding Assay.
Functional Assays

Functional assays measure the cellular response following receptor activation and are used to determine the efficacy (agonist, antagonist, or inverse agonist activity) of a compound.

Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by Gi/o- or Gs-coupled receptors.

Principle: This assay measures the intracellular concentration of cAMP in response to receptor activation. For Gi/o-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.

Materials:

  • Cells stably expressing the Gi/o- or Gs-coupled receptor of interest.

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture: Culture cells to the appropriate confluency.

  • Assay: Seed cells in a microplate. Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: For Gi/o-coupled receptors, add this compound followed by a fixed concentration of forskolin. For Gs-coupled receptors, add this compound alone. Include control wells with forskolin alone (for Gi/o) or buffer (for Gs).

  • Incubation: Incubate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by Gq-coupled receptors.

Principle: This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following Gq-coupled receptor activation.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Reference agonist and antagonist.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Culture and Dye Loading: Culture cells to the appropriate confluency in a black-walled, clear-bottom microplate. Load the cells with the calcium-sensitive dye.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Compound Addition: Inject this compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and generate dose-response curves to determine the EC50.

Quantitative Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ergot alkaloids in biological samples.[9]

Objective: To quantify the concentration of this compound in plasma, urine, or tissue homogenates.

Principle: this compound is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by mass spectrometry.

Materials:

  • Biological matrix (plasma, urine, etc.).

  • This compound standard.

  • Internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Extraction solvent (e.g., acetonitrile).

  • LC-MS/MS system.

Protocol:

  • Sample Preparation: Spike the biological sample with the internal standard.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analytes.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient for separation. Set the mass spectrometer to monitor specific precursor-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification: Generate a calibration curve using known concentrations of this compound standard. Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Start Start Sample_Collection Biological Sample (e.g., Plasma) Start->Sample_Collection Add_IS Spike with Internal Standard Sample_Collection->Add_IS Extraction Protein Precipitation/ Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS Inject into LC-MS/MS System Reconstitution->LC_MS_MS Data_Analysis Quantify using Calibration Curve LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Quantitative Analysis by LC-MS/MS.

Conclusion

The pharmacological investigation of this compound is an emerging area of research. While it has been historically overshadowed by ergotamine, its potential for distinct receptor interactions and biological effects necessitates dedicated study. The protocols outlined in this document provide a framework for researchers to systematically characterize the binding affinity, functional activity, and pharmacokinetic properties of this compound. The generation of robust experimental data will be crucial in elucidating its therapeutic potential and toxicological profile. Given the limited availability of specific data for this compound, it is imperative that these generalized protocols are carefully optimized and validated for the specific experimental conditions.

References

Synthesis of Ergotaminine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ergotaminine derivatives aimed at the discovery of novel therapeutic agents. The focus is on derivatives with potential applications in oncology and Central Nervous System (CNS) disorders. While the antiviral potential of ergot alkaloids has been suggested, specific synthetic routes and biological data for this compound derivatives in this area are not yet extensively documented in publicly available literature.

Introduction

Ergot alkaloids, a class of fungal metabolites, have a long history in medicine, with semi-synthetic derivatives being particularly valuable.[1] Ergotamine and its epimer, this compound, belong to the peptide alkaloid group and are characterized by a complex tetracyclic ergoline ring system.[2] Their biological activity stems from their structural similarity to neurotransmitters, allowing them to interact with a range of receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][3] This multifaceted pharmacology makes them attractive scaffolds for the development of new drugs targeting a variety of diseases.

This document outlines synthetic strategies for modifying the this compound structure to explore its therapeutic potential, particularly in cancer and CNS-related conditions.

Synthetic Strategies and Protocols

The synthesis of novel this compound derivatives can be approached through several key strategies, primarily focusing on modifications at the N6-position of the ergoline ring and the peptide moiety.

N-Alkylation of the Ergoline Ring

A versatile method for introducing diversity at the N6-position involves a two-step process of demethylation followed by re-alkylation. This approach allows for the synthesis of a wide range of N-substituted analogs.

Protocol 1: N-Demethylation of Ergotamine

This protocol is adapted from a method developed for the synthesis of isotopically labeled ergotamine.[2]

Materials:

  • Ergotamine-D-tartrate

  • Methanol (ice-cold)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • 1 M Hydrochloric acid in methanol

  • 5 g/L FeCl₃·6 H₂O solution

  • Iron powder

Procedure:

  • Suspend ergotamine-D-tartrate (10 mg, 15.2 µmol) in 2 mL of ice-cold methanol.

  • After 15 minutes, add mCPBA (3.75 mg, 16.7 µmol) to the suspension and stir the reaction for 1 hour at room temperature, or until ergotamine is no longer detectable by LC-MS.

  • To the resulting homogeneous solution, add 1 M hydrochloric acid in methanol (30.4 µL), 5 g/L FeCl₃·6 H₂O solution (41.4 µL), and iron powder (8.4 mg, 150.2 µmol).

  • Stir the reaction mixture. The progress of the N-demethylation can be monitored by LC-MS.

  • Upon completion, the crude mixture containing norergotamine and northis compound can be purified by preparative HPLC.

Protocol 2: N-Alkylation of Norergotamine/Northis compound

This protocol describes the subsequent alkylation of the demethylated product to introduce novel side chains.

Materials:

  • Crude mixture of norergotamine and northis compound

  • Acetone

  • N,N-Diisopropylethylamine (DIPEA)

  • Alkylating agent (e.g., alkyl halide, R-X)

  • Acetonitrile/methanol/water mixture for purification

Procedure:

  • Dissolve the mixture of norergotamine and northis compound (1.5 mg, 2.6 µmol) in 300 µL of acetone.

  • Add DIPEA (3.9 µmol) and the desired alkylating agent (3.9 µmol) to the solution.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent mixture (e.g., 200 µL of acetonitrile/methanol/water + 20 mM NH₃) for purification by preparative HPLC.

Synthesis of Nitrosourea Derivatives for Anticancer Applications

Nitrosourea-containing compounds are a known class of anticancer agents. The synthesis of nitrosourea derivatives of ergolines has been reported to yield compounds with activity against leukemia in mice.[4]

Protocol 3: Synthesis of 8-[3-(2-chloroethyl)-3-nitrosoureido]-6-methylergoline

This protocol is based on the synthesis of nitrosourea derivatives of 8-amino-6-methylergoline.[4]

Materials:

  • 8-amino-6-methylergoline

  • 2-Chloroethyl isocyanate

  • Anhydrous formic acid

  • Sodium nitrite

Procedure: Step 1: Synthesis of the Urea Intermediate

  • React 8-amino-6-methylergoline with 2-chloroethyl isocyanate in a suitable solvent to form the corresponding urea derivative.

  • Purify the urea intermediate by appropriate chromatographic techniques.

Step 2: Nitrosation

  • Dissolve the purified urea intermediate in anhydrous formic acid.

  • Cool the solution in an ice bath and add sodium nitrite portion-wise while maintaining the temperature below 0°C.

  • Stir the reaction mixture at low temperature for a specified time.

  • Quench the reaction by pouring it into ice water and extract the product with an organic solvent.

  • Purify the final nitrosourea derivative by chromatography.

Biological Evaluation Protocols

Following synthesis and purification, the novel this compound derivatives should be subjected to a battery of biological assays to determine their therapeutic potential.

Protocol 4: In Vitro Cytotoxicity Assay for Anticancer Screening

Cell Lines:

  • A panel of human cancer cell lines relevant to the desired therapeutic area (e.g., lung, breast, prostate cancer cell lines).

  • A non-cancerous cell line to assess general cytotoxicity.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized this compound derivatives for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Protocol 5: Receptor Binding Assays for CNS Activity

Receptors:

  • Serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A)

  • Dopamine receptors (e.g., D1, D2, D3)

  • Adrenergic receptors (e.g., α1, α2)

Procedure:

  • Prepare cell membrane homogenates expressing the receptor of interest.

  • Perform competitive radioligand binding assays using a known radiolabeled ligand for each receptor.

  • Incubate the membrane homogenates with the radioligand in the presence of varying concentrations of the synthesized this compound derivatives.

  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the derivatives for each receptor.

Quantitative Data

The following tables summarize some of the available quantitative data for ergotamine and its derivatives. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Ergotamine and Derivatives

CompoundCell LineAssayResultReference
ErgotamineH1299 (Lung Cancer)Cell ProliferationEC50 ~ 25 µMNot explicitly cited
ErgotamineH460 (Lung Cancer)Cell ProliferationEC50 ~ 25 µMNot explicitly cited
ErgotamineA549 (Lung Cancer)Cell ProliferationEC50 ~ 13 µMNot explicitly cited
DihydroergocristineKB-V-1 (Chemoresistant)CytotoxicityIC50 = 17.19 µM[5]
8-[3-(2-chloroethyl)-3-nitrosoureido]-6-methylergoline (5a)L1210 Leukemia (in vivo)Antitumor ActivityActive[4]
8-[3-(2-chloroethyl)-3-nitrosoureido]-1-nitroso-6-methylergoline (5c)L1210 Leukemia (in vivo)Antitumor ActivityActive[4]

Table 2: Receptor Binding Affinities of Ergot Alkaloid Derivatives

CompoundReceptorBinding Affinity (Ki)Reference
LisurideD2 DopamineHigh[6]
ErgosineD2 DopamineHigh[6]
BromodihydroergosineD2 DopamineHigh[6]
LisurideD3 DopamineHigh[6]
ErgosinineD3 DopamineHigh[6]
ErgosineD3 DopamineHigh[6]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound demethylation N-Demethylation (Protocol 1) start->demethylation nitrosourea Nitrosourea Formation (Protocol 3) start->nitrosourea alkylation N-Alkylation (Protocol 2) demethylation->alkylation purification HPLC Purification alkylation->purification nitrosourea->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Screening (Protocol 4) characterization->anticancer cns CNS Receptor Screening (Protocol 5) characterization->cns sar SAR Analysis anticancer->sar cns->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and screening of this compound derivatives.

Signaling Pathways in Cancer

The anticancer activity of ergotamine derivatives may involve the modulation of key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Dopamine Receptor (e.g., D2) pi3k PI3K/Akt Pathway receptor->pi3k Modulation stat3 STAT3 transcription Gene Transcription (Proliferation, Survival) stat3->transcription erk ERK erk->transcription pi3k->transcription ergot_deriv This compound Derivative ergot_deriv->receptor Agonist/Antagonist ergot_deriv->stat3 Inhibition ergot_deriv->erk Modulation

Caption: Potential signaling pathways modulated by anticancer this compound derivatives.

CNS Receptor Interactions

The effects of this compound derivatives on the CNS are mediated by their interaction with various neurotransmitter receptors.

G ergot_deriv This compound Derivative receptors Dopamine Receptors (D1, D2, D3) Serotonin Receptors (5-HT1, 5-HT2) Adrenergic Receptors (α1, α2) ergot_deriv->receptors:d Modulation ergot_deriv->receptors:s Modulation ergot_deriv->receptors:a Modulation cns_effects Antipsychotic Antiparkinsonian Antimigraine Antidepressant receptors->cns_effects

Caption: Interaction of this compound derivatives with CNS receptors.

References

Application Notes and Protocols for Developing a Bioassay for Ergotaminine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotaminine is the C-8 epimer of ergotamine, a well-known ergot alkaloid with a complex pharmacological profile. Historically, the "-inine" epimers of ergot alkaloids were considered biologically inactive or significantly less potent than their "-ine" counterparts. However, recent studies have demonstrated that S-epimers, including this compound, can exhibit significant biological activity, such as vasoconstriction.[1][2] This finding underscores the importance of developing robust bioassays to characterize the activity of this compound for toxicological assessment and to explore its potential pharmacological relevance.

This document provides detailed application notes and protocols for developing a cell-based bioassay to determine the functional activity of this compound. Ergotamine and, by extension, this compound, are known to interact with a broad range of G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[3][4][5] Given ergotamine's high affinity for several of these receptors and the observed vasoactive effects of this compound, a primary bioassay targeting the human 5-HT2A receptor is proposed. A secondary assay targeting the human dopamine D2 receptor is also described to provide a more comprehensive pharmacological profile.

Principle of the Bioassays

The proposed bioassays utilize recombinant cell lines stably expressing the human GPCR of interest. The activity of this compound is determined by measuring the downstream second messenger signaling upon receptor activation.

  • Primary Assay (5-HT2A Receptor): The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to an increase in intracellular calcium levels. This change in calcium concentration can be quantitatively measured using a calcium-sensitive fluorescent dye.

  • Secondary Assay (Dopamine D2 Receptor): The dopamine D2 receptor is a Gi-coupled GPCR. Agonist activation of the D2 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can be quantified using various commercially available assay kits, such as those based on competitive immunoassays or reporter gene systems.

Data Presentation

Table 1: Receptor Binding Profile of Ergotamine

This table summarizes the binding affinities (Ki) of ergotamine for various human receptors. This data serves as a reference for understanding the potential targets of this compound and for comparing the relative potencies of the two epimers.

Receptor SubtypeKi (nM)
Serotonin
5-HT1A1.9
5-HT1B0.4
5-HT1D0.6
5-HT1E575.43[6]
5-HT2A1.2
5-HT2B0.7
5-HT2C3.2
Dopamine
D1180
D21.8
D31.3
D42.5
D5130
Adrenergic
α1A1.0
α1B4.0
α1D3.2
α2A0.8
α2B1.6
α2C1.3
β1>10,000
β2>10,000
β3>10,000

Note: Data compiled from various sources. Actual values may vary depending on the experimental conditions.

Table 2: Expected Outcome of this compound Bioassays

This table outlines the anticipated results from the proposed bioassays, which will be used to quantify the functional potency of this compound.

AssayReceptorCouplingSecond MessengerExpected Response to this compoundPotency Metric
Primary 5-HT2AGq↑ Intracellular Ca2+Concentration-dependent increase in fluorescenceEC50
Secondary Dopamine D2Gi↓ cAMPConcentration-dependent decrease in signalIC50

Mandatory Visualizations

Signaling_Pathway_5HT2A This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response Experimental_Workflow_Calcium_Flux cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis plate_cells 1. Plate CHO-K1/5-HT2A cells in 96-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 4. Load cells with calcium-sensitive dye incubate_cells->load_dye prepare_compounds 3. Prepare serial dilutions of this compound add_compounds 6. Add this compound dilutions to the plate prepare_compounds->add_compounds incubate_dye 5. Incubate for 1 hour load_dye->incubate_dye incubate_dye->add_compounds read_plate 7. Measure fluorescence in a plate reader add_compounds->read_plate analyze_data 8. Plot dose-response curve and calculate EC50 read_plate->analyze_data

References

Application Note: Capillary Electrophoresis for the Separation of Ergotamine and Ergotaminine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotamine is a clinically significant ergot alkaloid used in the treatment of migraine headaches. Its biological activity is intrinsically linked to its stereochemistry, particularly at the C-8 position. Epimerization at this position leads to the formation of ergotaminine, a diastereomer with significantly reduced pharmacological activity. Consequently, the accurate separation and quantification of ergotamine from its inactive epimer, this compound, are critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the chiral separation of these compounds. This application note provides a detailed protocol for the separation of ergotamine and this compound using cyclodextrin-modified capillary zone electrophoresis (CZE).

Principle of Separation

The separation of the epimers ergotamine and this compound is achieved by capillary zone electrophoresis using a background electrolyte (BGE) containing cyclodextrins as chiral selectors. Ergotamine and this compound are basic compounds and will be positively charged in an acidic buffer. Under the influence of an electric field, they migrate towards the cathode. Cyclodextrins are chiral, truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They form transient, diastereomeric inclusion complexes with the ergot alkaloid epimers. The differential stability of these complexes, based on the three-dimensional structure of the epimers, leads to differences in their apparent electrophoretic mobilities, enabling their separation. The use of a combination of β-cyclodextrin and γ-cyclodextrin, along with urea to enhance solubility and poly(vinyl alcohol) to suppress electroosmotic flow, allows for a robust and efficient separation.

Experimental Protocols

This protocol is based on the method described by Frach and Blaschke (1998) for the separation of ergot alkaloids and their epimers.[1]

Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a UV detector capable of monitoring at 214 nm.

  • Fused-Silica Capillary: 37 cm total length (30 cm to the detector), 50 µm internal diameter.[1]

  • Reagents:

    • Ergotamine tartrate (Reference Standard)

    • This compound (Reference Standard)

    • β-cyclodextrin (CD)

    • γ-cyclodextrin (CD)

    • Urea

    • Poly(vinyl alcohol) (PVA)

    • Phosphoric acid

    • Sodium hydroxide

    • Methanol (for sample preparation)

    • Deionized water

Preparation of the Background Electrolyte (BGE)
  • Prepare a phosphate buffer solution by dissolving an appropriate amount of phosphoric acid in deionized water and adjusting the pH to 2.5 with sodium hydroxide.

  • To the phosphate buffer, add the following components to their final concentrations:[1]

    • 20 mM β-cyclodextrin

    • 8 mM γ-cyclodextrin

    • 2 M Urea

    • 0.3% (w/w) Poly(vinyl alcohol)

  • Sonicate the solution to ensure all components are fully dissolved.

  • Filter the BGE through a 0.45 µm syringe filter before use.

Sample Preparation
  • Prepare individual stock solutions of ergotamine tartrate and this compound in methanol.

  • Prepare a mixed standard solution containing both ergotamine and this compound at the desired concentration by diluting the stock solutions with the BGE or a suitable solvent.

Capillary Electrophoresis Procedure
  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 1 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse the capillary with 0.1 M sodium hydroxide for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with the BGE for 5 minutes.

  • Injection:

    • Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds (or as optimized for the specific instrument).

  • Separation:

    • Apply a voltage of 25 kV.[1]

    • Maintain the capillary temperature at 20°C.[1]

  • Detection:

    • Monitor the absorbance at 214 nm.[1]

Data Presentation

The following tables summarize the expected quantitative data for the separation of ergotamine and this compound based on the described method and data from related studies.

Table 1: Electrophoretic Parameters

ParameterValueReference
Migration Time (Ergotamine)Not explicitly reported
Migration Time (this compound)Not explicitly reported
Resolution (Rs)> 1.5 (implied by successful separation of epimers)[1]
Analysis Time< 12 minutes[1]

Note: While the primary literature source confirms the successful separation of ergot alkaloid epimers, the specific migration times for ergotamine and this compound were not explicitly stated. These values should be determined experimentally.

Table 2: Method Validation Parameters

ParameterErgotamineThis compoundReference
Linearity Range1-80 µg/mLNot explicitly reported[2]
Correlation Coefficient (r²)> 0.99Not explicitly reported
Limit of Detection (LOD)~9 x 10⁻⁸ M (~0.05 µg/mL)~9 x 10⁻⁸ M (~0.05 µg/mL)[1]
Limit of Quantification (LOQ)Not explicitly reportedNot explicitly reported
Recovery50-97% (for ergot alkaloids in general from biological matrix)50-97% (for ergot alkaloids in general from biological matrix)[1]
Precision (%RSD)≤ 1.10% (Intra- and inter-day)Not explicitly reported[2]

Note: The validation parameters for linearity and precision are derived from a CE method for ergotamine in a pharmaceutical formulation, which may have different BGE and conditions. The LOD is reported for ergot alkaloids in general under the specified method. The recovery data is for the extraction from a biological matrix, not for the CE method itself. These values provide an estimate of expected performance and should be validated for the specific application.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the capillary electrophoresis separation of ergotamine and this compound.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis BGE_Prep Background Electrolyte (Phosphate Buffer pH 2.5, β-CD, γ-CD, Urea, PVA) Conditioning Capillary Conditioning (NaOH, Water, BGE) BGE_Prep->Conditioning Sample_Prep Sample Preparation (Standards/Samples in Methanol/BGE) Injection Hydrodynamic Injection Sample_Prep->Injection Conditioning->Injection Separation Electrophoretic Separation (25 kV, 20°C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Workflow for the CE separation of ergotamine and this compound.

Conclusion

The described capillary electrophoresis method provides a powerful tool for the baseline separation of the epimers ergotamine and this compound. The use of a mixed cyclodextrin system in a low pH buffer is key to achieving the necessary chiral recognition. This application note offers a detailed protocol that can be adapted and validated for routine quality control analysis of pharmaceutical products and for research purposes in drug development. The high efficiency and short analysis time of CE make it a valuable technique for ensuring the purity and potency of ergotamine-containing medications.

References

In Vitro Models for Studying Ergotaminine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergotamine, and its epimer ergotaminine, are ergot alkaloids that have significant pharmacological and toxicological effects. Understanding their mechanisms of action, cytotoxicity, metabolism, and bioavailability is crucial for drug development and risk assessment. In vitro models provide a powerful and ethical approach to investigate these effects at the cellular and molecular level. This document provides detailed application notes and protocols for utilizing various in vitro systems to study the effects of this compound and its parent compound, ergotamine.

Application Notes

Cellular Models for Cytotoxicity and Viability Assessment

A variety of cell lines can be employed to assess the cytotoxic and anti-proliferative effects of ergotamine and this compound. The choice of cell line should be guided by the specific research question, considering tissue-specific effects and metabolic competence.

  • Hepatotoxicity: The human liver cancer cell line HepG2 is a widely used model for assessing the hepatotoxicity of compounds. These cells retain many of the metabolic functions of primary hepatocytes, making them suitable for studying the metabolism-induced toxicity of ergot alkaloids.

  • Gastrointestinal Toxicity: The human colon adenocarcinoma cell line HT-29 and other colorectal cancer cell lines are relevant for studying the effects of orally ingested ergot alkaloids on the gastrointestinal tract.

  • Neurotoxicity: Primary human astrocytes (NHA ) and renal proximal tubule epithelial cells (RPTEC ) can be used to investigate the neurotoxic and nephrotoxic potential of these compounds, respectively.[1]

  • General Cytotoxicity: Various cancer cell lines can be utilized to screen for general cytotoxic or anti-cancer properties.

In Vitro Blood-Brain Barrier Models

To study the potential central nervous system effects of ergotamine and this compound, it is essential to assess their ability to cross the blood-brain barrier (BBB). In vitro BBB models provide a valuable tool for this purpose.

  • Transwell Models: These models consist of a semi-permeable membrane separating two compartments, an apical (blood) side and a basolateral (brain) side. Endothelial cells, often in co-culture with astrocytes and pericytes, are grown on the membrane to form a tight monolayer that mimics the BBB. The permeability of ergot alkaloids can be assessed by measuring their passage from the apical to the basolateral compartment.

  • Transendothelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the integrity of the endothelial cell monolayer in Transwell models. A high TEER value indicates a tight barrier, which is crucial for reliable permeability studies.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for Ergotamine

Cell LineAssayEndpointIC50 Value (µM)Reference
Colorectal cellsCell Viability48 hours100[2]
HepG2CytotoxicityNot specifiedWeak toxic effect observed
HT-29CytotoxicityNot specifiedWeak toxic effect observed

Note: Data for this compound is limited in the reviewed literature. Further studies are needed to establish its specific cytotoxic profile.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol describes the measurement of cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

Materials:

  • Target cells (e.g., HepG2, HT-29)

  • Cell culture medium and supplements

  • Ergotamine and/or this compound stock solutions

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ergotamine and/or this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with a lysis buffer provided in the kit).

Protocol 2: Analysis of Ergotamine and this compound in Cell Culture Media by HPLC

This protocol outlines a general method for the quantification of ergotamine and this compound in cell culture samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Reversed-phase C18 or C8 column

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid or other suitable buffer components

  • Ergotamine and this compound analytical standards

  • Cell culture supernatant samples

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge to remove any cellular debris.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances from the media.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M formic acid). A typical mobile phase could be a mixture of acetonitrile and water.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of 254 nm or fluorescence detection with excitation and emission wavelengths appropriate for ergot alkaloids.

  • Standard Curve Preparation: Prepare a series of standard solutions of ergotamine and this compound of known concentrations in a matrix similar to the samples.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Quantification: Identify and quantify the peaks corresponding to ergotamine and this compound in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

Mandatory Visualization

Signaling Pathways

Ergotamine exerts its effects by interacting with multiple receptor systems, primarily serotonergic, dopaminergic, and adrenergic receptors.

Caption: Ergotamine's multi-receptor signaling interactions.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Model Select In Vitro Model (e.g., HepG2, BBB model) Determine_Endpoints Determine Endpoints (Cytotoxicity, Permeability) Prepare_Reagents Prepare this compound Stock Solutions Cell_Culture Cell Culture and Seeding Prepare_Reagents->Cell_Culture Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Data_Collection Collect Samples/ Measure Response (LDH, TEER) Incubation->Data_Collection Data_Quantification Quantify Results (e.g., HPLC, Plate Reader) Data_Collection->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion Model_Relationships cluster_compound Compound cluster_models In Vitro Models cluster_endpoints Biological Endpoints This compound This compound Cell_Lines Cell Lines (HepG2, HT-29) This compound->Cell_Lines Primary_Cells Primary Cells (Astrocytes, RPTEC) This compound->Primary_Cells BBB_Model In Vitro BBB Model This compound->BBB_Model Cytotoxicity Cytotoxicity/ Viability Cell_Lines->Cytotoxicity Metabolism Metabolism Cell_Lines->Metabolism Receptor_Activity Receptor Interaction Cell_Lines->Receptor_Activity Primary_Cells->Cytotoxicity Permeability CNS Permeability BBB_Model->Permeability

References

Application Notes and Protocols for the Crystallization of Ergotaminine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for obtaining single crystals of ergotaminine suitable for X-ray diffraction analysis. The protocols are based on established crystallization techniques and specific findings related to ergot alkaloids.

Introduction

This compound is the C-8 epimer of ergotamine, a prominent ergot alkaloid produced by fungi of the Claviceps genus.[1][2] Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its physicochemical properties and biological inactivity compared to ergotamine. Obtaining well-ordered single crystals is the most critical and often the most challenging step in this process.[3][4] The following protocols describe methods that can be employed to grow high-quality this compound crystals.

The primary challenge in crystallizing this compound lies in its relationship with ergotamine. The two compounds can interconvert in solution, a process known as epimerization.[1][2] However, this phenomenon can be exploited, as this compound is often less soluble than ergotamine, allowing it to selectively crystallize from a solution containing both epimers.[1][2]

Experimental Protocols

Three primary methods are presented for the crystallization of this compound:

  • Slow Evaporation: A straightforward method where the solvent is slowly removed from a saturated solution of the compound, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A gentle technique where a precipitant slowly diffuses into a solution of the macromolecule, inducing crystallization. This method is particularly useful when only small amounts of the compound are available.

  • Crystallization via Epimerization: A specific method that leverages the lower solubility of this compound compared to ergotamine.

Protocol 1: Slow Evaporation

This method is suitable for obtaining crystals from a purified sample of this compound.

Materials:

  • Purified this compound

  • Crystallization-grade solvents (e.g., toluene, acetone, methanol, dichloromethane)[5][6][7]

  • Small, clean crystallization vessel (e.g., vial, beaker)

  • Parafilm or a loose-fitting cap

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture at room temperature. Toluene is a documented solvent for the crystallization of related ergot alkaloids.[5][6]

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter.

  • Cover the vessel in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.

  • Place the vessel in a vibration-free environment at a constant temperature.

  • Monitor the vessel for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This is a widely used method for protein crystallization that can be adapted for small molecules like this compound.

Materials:

  • Purified this compound

  • A "good" solvent in which this compound is soluble

  • An "anti-solvent" in which this compound is insoluble but which is miscible with the good solvent

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Grease for sealing

Procedure:

  • Prepare a reservoir solution of the anti-solvent in the wells of the crystallization plate.

  • Prepare a concentrated solution of this compound in the good solvent.

  • On a siliconized cover slip, place a small drop (1-2 µL) of the this compound solution.

  • Invert the cover slip and place it over a well, sealing it with grease.

  • The vapor of the anti-solvent from the reservoir will slowly diffuse into the drop, reducing the solubility of this compound and inducing crystallization.

  • Incubate the plate in a stable temperature environment and monitor for crystal growth.

Protocol 3: Crystallization via In Situ Epimerization

This protocol is based on the observation that this compound can be crystallized from a solution where ergotamine is converting to this compound.[1][2]

Materials:

  • Ergotamine (or a mixture of ergotamine and this compound)

  • Solvent for epimerization (e.g., methanol, ethanol)

  • Sealed vial

Procedure:

  • Dissolve ergotamine in a suitable solvent in a clean vial. The process of epimerization will lead to the formation of this compound in the solution.

  • Seal the vial to prevent rapid evaporation.

  • Store the vial in the dark at ambient temperature for an extended period (e.g., two weeks).[1]

  • Due to the substantial solubility difference, the less soluble this compound will slowly crystallize out of the solution.[1][2]

  • Once suitable crystals have formed, they can be carefully harvested for X-ray analysis.

Data Presentation

The following table summarizes the crystallographic data for this compound obtained from single-crystal X-ray diffraction analysis as reported in the literature.

Parameter Value Reference
Crystal System Monoclinic[1][2]
Space Group P2₁[1][2]
a (Å) Data not available in abstract
b (Å) Data not available in abstract
c (Å) Data not available in abstract
α (°) 90
β (°) Data not available in abstract
γ (°) 90
Volume (ų) Data not available in abstract
Z Data not available in abstract
Temperature (K) 296[2]
R-factor 0.047[2]
wR-factor 0.093[2]

Note: Specific unit cell dimensions were not available in the provided search result abstracts. Accessing the full crystallographic information file (CIF) would be necessary for these details.

Visualizations

Experimental Workflows

Crystallization_Workflows cluster_slow_evaporation Protocol 1: Slow Evaporation cluster_vapor_diffusion Protocol 2: Vapor Diffusion cluster_epimerization Protocol 3: Crystallization via Epimerization se1 Prepare Saturated Solution se2 Filter Solution se1->se2 se3 Slow Solvent Evaporation se2->se3 se4 Crystal Growth se3->se4 vd1 Prepare Reservoir (Anti-solvent) vd4 Vapor Equilibration vd1->vd4 vd2 Prepare this compound Solution (Good Solvent) vd3 Set up Hanging Drop vd2->vd3 vd3->vd4 vd5 Crystal Formation vd4->vd5 ep1 Dissolve Ergotamine ep2 Seal and Store ep1->ep2 ep3 Epimerization to this compound ep2->ep3 ep4 Selective Crystallization ep3->ep4

Caption: Experimental workflows for the three described crystallization methods.

Logical Relationships in Crystallization

Crystallization_Parameters substance This compound Purity nucleation Nucleation substance->nucleation solvent Solvent System concentration Concentration solvent->concentration growth Crystal Growth solvent->growth concentration->nucleation concentration->growth temperature Temperature temperature->nucleation temperature->growth pressure Vapor Pressure pressure->nucleation nucleation->growth crystal_quality Single Crystal Quality growth->crystal_quality

Caption: Key parameters influencing the nucleation and growth of high-quality single crystals.

References

Troubleshooting & Optimization

Technical Support Center: Ergotaminine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ergotaminine and related ergot alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The primary challenge is managing the epimerization between ergotamine and its diastereomer, this compound.[1][2][3] These two compounds exist in a reversible equilibrium, and their interconversion is influenced by factors such as pH, solvent, and temperature.[2][4] This complicates purification, as the desired compound can convert into its epimer during the process, affecting yield and purity.

Q2: Why is it crucial to separate ergotamine from this compound?

A2: The two epimers exhibit different biological activities, with the "-ine" forms (e.g., ergotamine) being more toxicologically relevant than the "-inine" forms (e.g., this compound).[2][5] Therefore, for pharmaceutical applications and toxicological studies, it is essential to isolate the specific epimer of interest in a pure form.

Q3: What analytical techniques are recommended for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the separation and quantification of ergot alkaloids.[5][6][7] Common detection methods include fluorescence detection (HPLC-FLD) and tandem mass spectrometry (HPLC-MS/MS), with the latter being a confirmatory technique.[5][6][7] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and monitoring the progress of the purification.

Q4: How can I minimize the degradation of this compound during purification?

A4: Ergot alkaloids are sensitive and can degrade under harsh conditions.[8] It is crucial to use mild conditions throughout the purification process. This includes avoiding high temperatures and extreme pH levels.[3] Proper storage of both the initial material and the purified product is also important; storage at -20°C is recommended to maintain the stability of ergot alkaloid concentrations, although long-term stability should be monitored.[9]

Troubleshooting Guide

Problem 1: Poor Separation of Ergotamine and this compound

Symptoms:

  • Co-elution of peaks in HPLC analysis.

  • Low purity of the final product due to epimer contamination.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Chromatographic Conditions Optimize the HPLC method. Consider using a phenyl-hexyl column, which has shown good resolution for ergot alkaloids.[1][10] Adjust the mobile phase composition and gradient. A common mobile phase consists of a buffered aqueous solution (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile.[10]
Epimerization During Analysis Control the temperature of the autosampler to minimize interconversion of the epimers during long analytical runs.[3] Ensure the pH of the mobile phase is maintained to favor the stability of the desired epimer.
Problem 2: Low Yield of Purified this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Initial Extraction Ensure the extraction solvent is appropriate for your starting material. Mixtures of organic solvents like toluene and ethanol have been used for efficient extraction from ergot.[11][12] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is another efficient extraction procedure.[5][6]
Loss of Analyte During Cleanup Optimize the cleanup procedure. Solid-Phase Extraction (SPE) is a common method for removing interfering substances.[6][13] Ensure the pH of the elution solvents is adjusted correctly to effectively elute the ergot alkaloids from the SPE column.[13]
Degradation of this compound As mentioned previously, use mild conditions (temperature, pH) throughout the process to prevent the breakdown of the target molecule.[3][8]
Unwanted Epimerization Conditions that favor the conversion of this compound to ergotamine will reduce the yield of the former. Carefully control pH, temperature, and solvent exposure to maintain the desired epimeric form.[2][4]
Problem 3: Presence of Impurities in the Final Product

Symptoms:

  • Additional peaks in the chromatogram of the purified sample.

  • Difficulty in inducing crystallization of the final product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Removal of Matrix Components The initial crude extract often contains oils and lipids that can inhibit crystallization and interfere with purification.[11][12] A multi-step cleanup process involving liquid-liquid extraction followed by SPE can be effective.[11] For example, an acidic aqueous extraction can separate the more polar alkaloids from non-polar lipids.[11]
Formation of By-products Harsh chemical treatments or inappropriate storage can lead to the formation of degradation products. Ensure all solvents are of high purity and that the purification is carried out under conditions that preserve the integrity of the this compound molecule.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ergot alkaloid purification and analysis.

Table 1: Recovery of Ergot Alkaloids Using Different Extraction and Cleanup Methods

Method Alkaloids Matrix Average Recovery (%) Coefficient of Variation (CV) (%) Reference
Solid-Phase Extraction (SPE)Ergonovine, Ergotamine, Ergocornine, α-Ergocryptine, ErgocristineWheat88.15.33[13]
Modified QuEChERSErgosine, Ergocornine, Ergocryptine, ErgocristineBarley90 - 98Not Specified[6]
Solid-Liquid Extraction (SLE)Ergosine, Ergocornine, Ergocryptine, ErgocristineBarley60 - 70Not Specified[6]
Solid Phase Filtration (SPF) with basic aluminaErgotamine, Ergocristine, α-ErgokryptineNot Specified89.3 - 99.82.8 - 12.4[1]

Table 2: Impact of Processing and Digestion on Ergot Alkaloid Content

Process Ergot Alkaloid Type Change in (R)-epimer Percentage Reference
Baking CookiesAll Tested EAsDecrease (shift toward (S)-epimer)[14]
In Vitro DigestionErgotamineIncrease from 32% to 51%[14]
In Vitro DigestionErgosineIncrease from 35% to 55%[14]
In Vitro DigestionErgotoxine-type EAsDecrease (shift toward (S)-epimer)[14]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Cleanup

This protocol is adapted from procedures described for the purification of ergot alkaloids from a primary organic extract.[11][12]

  • Acidic Extraction: Extract the primary organic extract (e.g., in toluene/ethanol) with an aqueous acid solution (e.g., hydrochloric acid). This will transfer the protonated ergot alkaloids into the aqueous phase, leaving non-polar impurities like oils and lipids in the organic phase.

  • Phase Separation: Separate the aqueous extract containing the alkaloid salts.

  • Basification: Increase the pH of the aqueous extract to above 7.0 using a suitable base (e.g., sodium hydroxide solution). This deprotonates the alkaloids, making them less water-soluble.

  • Back Extraction: Extract the basified aqueous solution with a water-immiscible organic solvent (e.g., toluene). The ergot alkaloids will transfer back into the organic phase.

  • Concentration: The resulting purified organic extract can then be concentrated, and the ergot alkaloids can be crystallized.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is based on a method for determining ergot alkaloids in wheat.[13]

  • Sample Extraction: Extract the sample with a mixture of methanol and 0.25% concentrated phosphoric acid (40:60, v/v) at a pH of 2.2.

  • SPE Column Conditioning: Use a strong cation-exchange SPE disk or column. Condition the column according to the manufacturer's instructions.

  • Sample Loading: Load the acidic extract onto the SPE column. The positively charged ergot alkaloids will bind to the negatively charged stationary phase.

  • Washing: Wash the column with a strong wash solvent (e.g., methanol/0.25% concentrated H3PO4, 40:60) to remove matrix interferences.

  • Elution: Elute the ergot alkaloids from the column by using an elution solvent with a slightly basic pH (pH 9). This neutralizes the charge on the alkaloids, allowing them to be released from the column.

  • Further Analysis: The eluate can then be analyzed by HPLC or further processed.

Visualizations

Ergotaminine_Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product Start Starting Material (e.g., Fungal Culture, Ergot) Extraction Solvent Extraction (e.g., Toluene/Ethanol) Start->Extraction LLE Liquid-Liquid Extraction (Acid-Base) Extraction->LLE Crude_Extract Crude Alkaloid Extract LLE->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Analysis Purity Analysis (HPLC-FLD/MS) Crystallization->Analysis Final_Product Purified this compound Analysis->Final_Product Epimerization_Equilibrium Ergotamine Ergotamine (C8-R Epimer) Biologically Active This compound This compound (C8-S Epimer) Less Active Ergotamine->this compound Epimerization (Heat, pH, Solvent) Troubleshooting_Low_Yield Start Low Yield of Purified this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Cleanup Evaluate Cleanup Steps (LLE, SPE) Check_Extraction->Check_Cleanup Efficient Solvent_Choice Optimize Solvent System (e.g., QuEChERS) Check_Extraction->Solvent_Choice Inefficient? Check_Stability Assess for Degradation/ Epimerization Check_Cleanup->Check_Stability No Loss Recovery_Loss Check Recovery at Each Step Check_Cleanup->Recovery_Loss Loss Detected? Mild_Conditions Use Mild pH and Low Temperature Check_Stability->Mild_Conditions Degradation Suspected?

References

Technical Support Center: Optimizing Ergotamine Yield from Claviceps Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of ergotamine from Claviceps purpurea fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Troubleshooting Guide: Low Ergotamine Yield

Low or inconsistent ergotamine yield is a common challenge in Claviceps purpurea fermentation. This guide provides a systematic approach to identifying and resolving potential issues.

Problem Potential Cause Recommended Action
Good biomass growth but low or no ergotamine production. Suboptimal Secondary Metabolism Induction: Ergotamine is a secondary metabolite, and its production is often triggered by specific nutrient limitations or culture conditions.- Check Phosphate Levels: High phosphate concentrations in the media are known to repress the ergot alkaloid biosynthesis gene cluster. Ensure phosphate levels are low during the production phase.[1][2][3] - Nutrient Limitation: Secondary metabolite production is often initiated upon the depletion of a key nutrient, such as nitrogen. Consider a two-phase fermentation strategy with an initial growth phase followed by a production phase with a reformulated medium.[2][3]
Inappropriate Mycelial Morphology: High-yielding cultures are often characterized by a specific "plectenchymatic" or chlamydospore-like morphology.[1][4]- Microscopic Examination: Regularly examine the mycelial morphology. The presence of filamentous, non-differentiated hyphae may correlate with low productivity. - Strain Selection: Re-evaluate the strain's ability to form the desired morphology under your fermentation conditions.
Precursor Limitation: Tryptophan is a key precursor for ergot alkaloid biosynthesis.[5] Insufficient availability will limit ergotamine production.- Precursor Feeding: Implement a precursor feeding strategy by adding tryptophan to the fermentation broth. Start with a concentration of around 500 mg/L and optimize.[6]
Slow or stalled fermentation with low biomass and low ergotamine yield. Suboptimal Fermentation Parameters: Incorrect temperature, pH, or dissolved oxygen (DO) levels can inhibit both growth and production.- Temperature Control: Maintain the temperature between 24-25°C. - pH Management: Control the pH of the culture, typically in the range of 5.0 to 6.2.[4] - Aeration and Agitation: Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen. Oxygen limitation can be a significant bottleneck. The use of oxygen vectors like perfluorocarbons has been shown to increase yield.[7]
Media Composition Issues: Imbalance in the carbon-to-nitrogen ratio or lack of essential minerals can hinder fermentation.- Media Optimization: Review and optimize the media composition. High concentrations of sucrose and the simultaneous utilization of citric acid have been correlated with high alkaloid production.[8][9]
Inconsistent yields between fermentation batches. Inoculum Variability: The age, quality, and quantity of the inoculum can significantly impact fermentation performance.- Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, ensuring consistent age, cell density, and morphology.
Contamination: The presence of competing microorganisms can drastically reduce yield.- Aseptic Technique: Reinforce strict aseptic techniques throughout the entire process. - Microscopic and Visual Inspection: Regularly check for signs of contamination, such as changes in broth color, unusual odors, or the presence of foreign microorganisms under the microscope.

Frequently Asked Questions (FAQs)

Q1: What is the optimal morphology for Claviceps purpurea in submerged culture for high ergotamine yield?

A1: High-yielding strains of Claviceps purpurea in submerged culture typically exhibit a plectenchymatic or chlamydospore-like morphology.[1][4] This morphology is characterized by thick, shorter, and more branched hyphae, often with swollen, lipid-rich cells, as opposed to the long, thin, and filamentous hyphae of a purely vegetative growth phase. The formation of these specialized cells is associated with the onset of secondary metabolism and alkaloid production.

Q2: How does phosphate concentration affect ergotamine production?

A2: High concentrations of inorganic phosphate in the fermentation medium have been shown to inhibit ergot alkaloid synthesis.[1] The genes responsible for ergot alkaloid biosynthesis are organized in a gene cluster, and the expression of these genes is repressed by high phosphate levels. Therefore, it is crucial to maintain low phosphate concentrations during the production phase to maximize ergotamine yield.

Q3: What is the role of tryptophan in ergotamine biosynthesis?

A3: Tryptophan is a primary precursor for the biosynthesis of the ergoline ring structure, which is the core of all ergot alkaloids, including ergotamine.[5] The first committed step in the biosynthetic pathway is the prenylation of L-tryptophan. Insufficient availability of tryptophan will directly limit the rate of ergotamine synthesis.

Q4: Can I use a fed-batch strategy to improve ergotamine yield?

A4: Yes, a fed-batch fermentation strategy can be highly effective for improving ergotamine yield. By feeding key nutrients, such as the carbon source (e.g., sucrose) and the precursor (tryptophan), throughout the fermentation, you can maintain optimal concentrations, avoid substrate inhibition, and prolong the productive phase of the culture.

Q5: How can I confirm the presence of ergotamine in my fermentation broth?

A5: The most common and reliable method for the identification and quantification of ergotamine is High-Performance Liquid Chromatography (HPLC).[10][11] This technique allows for the separation of ergotamine from other components in the broth and its quantification by comparing the peak area to that of a known standard. Confirmation can be achieved using a fluorescence detector or by mass spectrometry (MS).

Data Presentation: Media Composition and Fermentation Parameters

The following tables summarize quantitative data from various studies on Claviceps purpurea fermentation for ergot alkaloid production.

Table 1: Example Media Compositions for Ergotamine Production

ComponentConcentration (g/L)Reference
Medium 1
Sucrose100[4]
Asparagine10[4]
Ca(NO₃)₂1[4]
MgSO₄·7H₂O0.25[4]
KH₂PO₄0.25[4]
KCl0.1[4]
FeSO₄·7H₂O0.33[4]
ZnSO₄·7H₂O0.27[4]
Yeast Extract0.1[4]
Cysteine Hydrochloride0.01[4]
Medium 2 (T25)
Sucrose300[9]
Citric Acid15[9]
KH₂PO₄0.5[9]
MgSO₄·7H₂O0.25[9]
Yeast Extract0.1[9]
KCl0.12[9]
FeSO₄·7H₂O0.007[9]
ZnSO₄·7H₂O0.006[9]

Table 2: Fermentation Parameters and Reported Ergotamine Yields

ParameterValueReported YieldReference
Temperature24°C-[4]
pH5.0 (adjusted with NH₄OH)-[4]
Agitation150 rpm-
Incubation Time10-14 days~1 mg/mL[4]
OxygenationEnhanced with perfluorocarbonsSix-fold increase in ergotamine[7]

Experimental Protocols

1. Inoculum Preparation

  • Maintain Claviceps purpurea on a suitable agar medium (e.g., Potato Dextrose Agar or a specialized seed medium) at 20-25°C.

  • After 2-3 weeks of incubation, when the culture shows abundant sporulation or the desired mycelial morphology, aseptically transfer a small portion of the culture to a flask containing a liquid seed medium.

  • Incubate the seed culture on a rotary shaker (e.g., 150-220 rpm) at 24-25°C for 4-7 days.

  • The resulting seed culture, which should have a high density of viable mycelia, is then used to inoculate the production fermenter.

2. Fermentation

  • Prepare the production medium in a sterile fermenter.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation parameters as specified (e.g., temperature at 24-25°C, pH controlled between 5.0-6.2, and adequate aeration and agitation).

  • Monitor the fermentation progress by periodically taking samples to measure biomass, substrate consumption, and ergotamine production.

  • If employing a fed-batch strategy, begin feeding the concentrated nutrient solution after the initial growth phase, based on the monitoring data.

  • Harvest the fermentation broth when ergotamine concentration reaches its maximum, typically after 10-14 days.

3. Ergotamine Extraction and Analysis

  • Separate the mycelia from the fermentation broth by filtration or centrifugation.

  • Adjust the pH of the supernatant to alkaline conditions (e.g., pH 8.0-8.5) with a suitable base (e.g., ammonium hydroxide).

  • Extract the ergotamine from the alkalinized broth using an organic solvent such as chloroform or a mixture of chloroform and isopropanol.

  • Concentrate the organic extract under reduced pressure.

  • Redissolve the crude extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphoric acid, pH adjusted).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector (e.g., excitation at 310 nm, emission at 360 nm) for high sensitivity and selectivity, or a UV detector at around 254 nm.[11]

    • Quantification: Compare the peak area of the sample with that of a certified ergotamine standard.

Mandatory Visualizations

ergotamine_biosynthesis_pathway Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan (DMAT) Tryptophan->DMAT dmaW DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine eas genes Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_acid D-Lysergic acid Elymoclavine->Lysergic_acid cloA Ergotamine Ergotamine Lysergic_acid->Ergotamine lpsA, lpsB Amino_acids Amino Acids (e.g., Alanine, Proline, Phenylalanine) Amino_acids->Ergotamine Phosphate High Phosphate Gene_cluster Ergot Alkaloid Synthesis (eas) Gene Cluster Phosphate->Gene_cluster Represses Gene_cluster->DMAT Encodes enzymes Gene_cluster->Elymoclavine Gene_cluster->Ergotamine

Caption: Simplified biosynthetic pathway of ergotamine in Claviceps purpurea.

troubleshooting_workflow start Low Ergotamine Yield check_growth Assess Biomass Growth start->check_growth good_growth Good Biomass check_growth->good_growth Yes poor_growth Poor Biomass check_growth->poor_growth No check_morphology Examine Mycelial Morphology good_growth->check_morphology check_params Check Fermentation Parameters (Temp, pH, DO) poor_growth->check_params correct_morphology Plectenchymatic Morphology check_morphology->correct_morphology Yes incorrect_morphology Filamentous Morphology check_morphology->incorrect_morphology No check_phosphate Verify Low Phosphate in Production Phase correct_morphology->check_phosphate re_evaluate_strain Re-evaluate Strain incorrect_morphology->re_evaluate_strain low_phosphate Phosphate is Low check_phosphate->low_phosphate Yes high_phosphate Phosphate is High check_phosphate->high_phosphate No add_precursor Add Tryptophan Precursor low_phosphate->add_precursor optimize_media Optimize Media Composition (C:N ratio, minerals) high_phosphate->optimize_media params_ok Parameters are Optimal check_params->params_ok Yes params_not_ok Parameters are Suboptimal check_params->params_not_ok No check_contamination Check for Contamination params_ok->check_contamination adjust_params Adjust Temp, pH, Aeration params_not_ok->adjust_params no_contamination No Contamination check_contamination->no_contamination No contamination Contamination Present check_contamination->contamination Yes review_aseptic Review Aseptic Technique contamination->review_aseptic

Caption: Troubleshooting workflow for low ergotamine yield in Claviceps fermentation.

References

Technical Support Center: Troubleshooting Ergotaminine Degradation in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ergotaminine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, focusing on the prevention of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a natural ergot alkaloid and the C-8 epimer of ergotamine. Its stability is a significant concern because it can readily interconvert with ergotamine, its more biologically active counterpart, through a process called epimerization.[1][2] This conversion can be influenced by various factors during sample preparation, such as pH, temperature, and light, leading to inaccurate quantification of the individual epimers. Furthermore, degradation beyond epimerization can occur, resulting in a loss of the total analyte.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to this compound degradation and epimerization during sample preparation are:

  • pH: Both acidic and alkaline conditions can promote epimerization.[1] Alkaline conditions, in particular, are known to favor the conversion of the "-ine" epimers (like ergotamine) to the "-inine" epimers (like this compound).[1]

  • Temperature: Elevated temperatures can accelerate degradation and epimerization.[2][3]

  • Light: Exposure to light, especially UV light, can lead to the degradation of ergot alkaloids.

  • Solvents: The choice of solvent can impact stability. Protic solvents may facilitate epimerization.[1]

Q3: How can I minimize this compound degradation during sample storage?

For optimal stability, it is recommended to store this compound standards and samples in the dark at low temperatures, preferably at -20°C or below.[2] Using amber vials can help protect samples from light exposure.

Q4: What are the common degradation products of this compound?

The most common transformation of this compound during sample preparation is its epimerization to ergotamine. Other potential degradation pathways, especially under forced degradation conditions (e.g., strong acid, base, or oxidation), may involve hydrolysis of the amide bond or other modifications to the ergoline ring structure.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Recovery of this compound

Table 1: Troubleshooting Low this compound Recovery

Potential Cause Recommended Solution
Degradation during extraction Maintain a neutral or slightly alkaline pH during extraction to minimize epimerization.[1] Work at reduced temperatures (e.g., on ice) and protect samples from light.
Improper Solid-Phase Extraction (SPE) procedure Ensure proper conditioning of the SPE cartridge. Optimize the loading, washing, and elution steps. The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.
Analyte loss during solvent evaporation Use a gentle stream of nitrogen and a controlled temperature (e.g., <40°C) for solvent evaporation. Avoid complete dryness, as it can make reconstitution difficult and lead to analyte adsorption to the container walls.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces.
Issue 2: Inconsistent or Irreproducible Results

Table 2: Troubleshooting Inconsistent this compound Results

Potential Cause Recommended Solution
Epimerization between this compound and ergotamine Strictly control the pH, temperature, and light exposure throughout the entire sample preparation and analysis process. Use of an alkaline mobile phase in HPLC can help maintain the stability of both epimers.[1]
Variable extraction efficiency Ensure consistent sample homogenization and extraction times. Use a calibrated and well-maintained shaker or vortexer.
Matrix effects in LC-MS/MS analysis Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for ergotamine/ergotaminine to compensate for matrix effects.
Inconsistent sample handling Develop and strictly follow a standardized sample preparation protocol. Minimize the time between sample collection and analysis.
Issue 3: Peak Tailing or Broadening in Chromatogram

Table 3: Troubleshooting Poor Peak Shape

Potential Cause Recommended Solution
Interaction with active sites on the HPLC column Use a column with end-capping to reduce silanol interactions. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.
Inappropriate mobile phase pH Optimize the mobile phase pH. For ergot alkaloids, an alkaline mobile phase is often preferred to improve separation and maintain epimer stability.[1]
Column overload Inject a smaller volume of the sample or dilute the sample.
Contamination of the column or guard column Flush the column with a strong solvent or replace the guard column.

Experimental Protocols

Protocol 1: Extraction of this compound from Pharmaceutical Tablets

This protocol provides a general procedure for the extraction of this compound from tablet formulations for subsequent HPLC or LC-MS/MS analysis.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).

  • Extraction:

    • Transfer the weighed powder to a volumetric flask.

    • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and a slightly alkaline buffer, pH 7.5-8.5) to the flask.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

    • Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject an appropriate volume of the filtered solution into the HPLC or LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Matrices (e.g., Plasma)

This protocol outlines a general SPE procedure for the cleanup and concentration of this compound from plasma samples.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2-3 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, known volume of the mobile phase and inject it into the analytical instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis Sample Sample Receipt (e.g., Plasma, Tablets) Homogenization Homogenization/ Powdering Sample->Homogenization Extraction Extraction (Solvent, pH control) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Conditioning SPE Conditioning Centrifugation->Conditioning Proceed to Cleanup Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Proceed to Analysis Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis Data Data Processing Analysis->Data

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low this compound Recovery Observed Check_Extraction Check Extraction Conditions Start->Check_Extraction Check_SPE Check SPE Procedure Check_Extraction->Check_SPE Correct Sol_Extraction Optimize pH, Temp, Light Exposure Check_Extraction->Sol_Extraction Incorrect? Check_Evaporation Check Evaporation Step Check_SPE->Check_Evaporation Correct Sol_SPE Optimize Conditioning, Washing, Elution Check_SPE->Sol_SPE Incorrect? Sol_Evaporation Gentle Evaporation, Avoid Dryness Check_Evaporation->Sol_Evaporation Incorrect? Resolved Issue Resolved Sol_Extraction->Resolved Sol_SPE->Resolved Sol_Evaporation->Resolved

Caption: A troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Optimization of HPLC Parameters for Ergotamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for ergotamine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for ergotamine analysis?

A1: A common starting point for ergotamine analysis involves a reversed-phase HPLC method. A C18 or C8 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium bicarbonate or formic acid).[1][2][3] Detection is often performed using UV or fluorescence detectors.[1][2][4]

Q2: How can I improve the separation of ergotamine from its epimer, ergotaminine?

A2: Optimizing the mobile phase composition is crucial for separating ergotamine and this compound. A gradient elution, gradually increasing the proportion of the organic solvent, can enhance resolution.[1] Additionally, adjusting the pH of the mobile phase can influence the retention times and selectivity between the two epimers.[5]

Q3: What are the common detection methods for ergotamine, and what are their advantages?

A3: The primary detection methods for ergotamine are UV and fluorescence detection.[2][4]

  • UV Detection: Typically performed around 254 nm or 320 nm.[2][6] It is a robust and widely available technique.

  • Fluorescence Detection: This method offers higher sensitivity and selectivity.[1][4] Typical excitation and emission wavelengths are around 250 nm and 425 nm, respectively.[1]

Q4: How should I prepare standards and samples for ergotamine analysis?

A4: Ergotamine standards are often prepared in methanol or acetonitrile.[7] Given that ergot alkaloids can be unstable, it is recommended to check the stability of standards daily by injecting a fresh standard before and after experiments.[1] Sample preparation may involve liquid extraction followed by solid-phase extraction (SPE) to remove interfering matrix components.[1]

Q5: What are the key validation parameters to consider for an HPLC method for ergotamine?

A5: A validated HPLC method for ergotamine should demonstrate specificity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of ergotamine.

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[5]
Secondary Interactions with Column Use a mobile phase with an appropriate pH to ensure ergotamine is in a single ionic form. The use of an ion-pairing agent might also be beneficial.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. The use of a guard column is recommended to protect the analytical column.[8]
Problem: Inconsistent Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[9]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valves.[9]
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and pump seals.[10] Ensure the pump is delivering a consistent flow rate.
Problem: Loss of Sensitivity or Small Peak Areas
Possible Cause Recommended Solution
Sample Degradation Ergotamine is sensitive to light and temperature.[11] Store samples and standards in a cool, dark place. Prepare fresh solutions regularly. Forced degradation studies show ergotamine is unstable under alkaline and oxidative conditions.[12]
Detector Lamp Issue Check the detector lamp's energy output. It may need to be replaced if the intensity is low.[9]
Incorrect Wavelength Setting Verify that the detector is set to the optimal wavelength for ergotamine (e.g., ~254 nm or 320 nm for UV, Ex: 250 nm/Em: 425 nm for fluorescence).[1][2]
Injection Volume Error Check the autosampler for air bubbles and ensure the correct injection volume is being delivered.

Experimental Protocols

Example HPLC Method for Ergotamine Tartrate Analysis

This protocol is a representative example based on published methods.[2][3]

  • Column: Reversed-phase BDS Hypersil C8 (250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Methanol and 0.1 M Formic Acid (70:30, v/v).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 60 µL.[1]

  • Detection: UV at 320 nm.[2]

  • Internal Standard: Bromocriptine mesylate can be used as an internal standard.[2]

Quantitative Data Summary

The following tables summarize typical parameters for ergotamine analysis.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterC18 Column Method[1]C8 Column Method[2]C8 Column Method (Gradient)[4]
Stationary Phase C18C8Inertsil-C8
Mobile Phase A 5 mM Ammonium Bicarbonate0.1 M Formic AcidAmmonium Format Buffer (pH 4.2)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Type GradientIsocratic (30:70)Gradient
Flow Rate 1 mL/min1 mL/minNot Specified
Temperature 25 °CNot SpecifiedNot Specified

Table 2: Detection Parameters

Detection MethodExcitation (Ex) / WavelengthEmission (Em)Reference
Fluorescence250 nm425 nm[1]
Fluorescence310 nm360 nm[4]
UV320 nm-[2]
UV254 nm-[6]

Visualizations

HPLC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_chromatography Chromatographic Issues cluster_system System & Sample Issues start Problem Observed (e.g., Peak Tailing, RT Drift) pressure Abnormal Pressure? start->pressure peak_shape Poor Peak Shape? start->peak_shape rt_drift Retention Time Drift? start->rt_drift sensitivity Low Sensitivity? start->sensitivity check_leak Check for Leaks & Blockages pressure->check_leak Yes pressure->peak_shape No replace_frit Replace Column Frit/ Guard Column check_leak->replace_frit end Problem Resolved replace_frit->end peak_shape->rt_drift No adjust_mobile_phase Optimize Mobile Phase (pH, Composition) peak_shape->adjust_mobile_phase Yes check_temp Verify Column Temperature rt_drift->check_temp Yes rt_drift->sensitivity No adjust_mobile_phase->end check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->adjust_mobile_phase check_detector Check Detector Lamp & Wavelength sensitivity->check_detector Yes sensitivity->end No check_sample Assess Sample Stability & Preparation check_detector->check_sample check_sample->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Ergotamine Standard (e.g., in Methanol) injection Inject Sample/Standard prep_standard->injection prep_sample Sample Extraction (Liquid-Liquid or SPE) prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) equilibration Column Equilibration hplc_system->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV or Fluorescence Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: A standard experimental workflow for HPLC analysis of ergotamine.

References

addressing matrix effects in ergotaminine quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects during the quantification of ergotaminine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the biological sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS-based quantification.[1][3][4]

Q2: What are the common causes of matrix effects in biological samples?

A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with this compound and interfere with its ionization in the mass spectrometer's source. Common interfering substances in biological matrices like plasma, serum, and urine include phospholipids, salts, proteins, and metabolites.[1][4] Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spike method.[1][5] This involves comparing the peak response of this compound in a standard solution to its response when spiked into an extracted blank matrix from at least six different sources.[1] The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) [1]

    • An MF value of 1 indicates no matrix effect.

    • An MF value less than 1 suggests ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS), such as ¹³CD₃-labeled ergotamine, is the most effective tool for compensating for matrix effects.[6] Since a SIL-IS has nearly identical chemical and physical properties to the analyte (this compound), it co-elutes and experiences similar ionization suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the IS peak area, variability during sample processing and analysis can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Problem: Significant ion suppression is observed for this compound.

Possible Cause Recommended Solution
Co-elution of matrix components (e.g., phospholipids). [1][7]Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before LC-MS/MS analysis.[8][9] Consider using specialized SPE cartridges designed for phospholipid removal.[10]
Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the interfering matrix components.[3][8] Experiment with different analytical columns.
Inadequate sample dilution. Increase Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure the final concentration of this compound remains above the limit of quantification.

Problem: The internal standard (IS) is not effectively compensating for matrix effects.

Possible Cause Recommended Solution
The IS and this compound are not experiencing the same degree of matrix effect. Verify Co-elution: Ensure that this compound and its SIL-IS have identical retention times. Even minor chromatographic shifts can lead to differential ion suppression.[1]
Use a Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix to ensure that the standards and samples are affected similarly by the matrix.[8][11]
The chosen internal standard is not a stable isotope-labeled analogue. Switch to a SIL-IS: If you are using a structural analogue as an IS, it may not co-elute or ionize in the same way as this compound. Whenever possible, use a stable isotope-labeled version of the analyte as the internal standard for the most accurate compensation.

Problem: Poor recovery of this compound during sample preparation.

Possible Cause Recommended Solution
Inefficient extraction from the biological matrix. Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimal for this compound. For LLE, ensure the appropriate organic solvent and pH are used.[12] For SPE, verify that the conditioning, loading, washing, and elution steps are correctly implemented.[13][14]
Analyte loss during solvent evaporation steps. Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation to prevent loss of the analyte.
Binding of this compound to proteins in the sample. Protein Precipitation: Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) before extraction to release protein-bound this compound.[7]

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes representative data on matrix effects for ergot alkaloids in different biological matrices, highlighting the importance of the chosen sample preparation method.

Analyte Matrix Sample Preparation Matrix Effect (%) Reference
ErgotamineBloodLiquid-Liquid ExtractionNot specified, but method validated[12]
ErgotamineUrineLiquid-Liquid ExtractionNot specified, but method validated[12]
ErgotamineVascular TissueNot specifiedObserved and overcome by matrix-diluted standards[11]
Ergot AlkaloidsFeedQuEChERS-15 to +10[15]
Various MycotoxinsSpicesPost-extraction additionUp to -89[16][17]

Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. A value of 0% would indicate no matrix effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood/Urine

This protocol is a generalized procedure based on common LLE methods for ergot alkaloids.[12]

  • Sample Preparation: To 1 mL of blood or urine, add an appropriate amount of the stable isotope-labeled internal standard (SIL-IS).

  • Alkalinization: Adjust the sample pH to approximately 9.0 by adding a suitable buffer or base (e.g., ammonium hydroxide).

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of toluene and ethanol). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for SPE based on established methods for mycotoxins.[9][18]

  • Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.25% phosphoric acid through the cartridge.[10]

  • Sample Loading: Dilute 1 mL of plasma with 1 mL of 0.25% phosphoric acid and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of the conditioning solvent (methanol/phosphoric acid solution) to remove unretained interferences.

  • Elution: Elute the this compound and IS from the cartridge with 2 mL of a basic elution solvent (e.g., methanol/0.05M phosphate buffer, pH 9).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound

This is a modified QuEChERS protocol, a technique increasingly used for mycotoxin analysis.[9][19][20]

  • Sample Hydration & Extraction: To 1 g of homogenized biological sample, add 10 mL of water and 10 mL of acetonitrile. Shake vigorously.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Collect the supernatant for LC-MS/MS analysis, with an evaporation and reconstitution step if necessary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (LLE, SPE, or QuEChERS) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing (Peak Integration) LC_MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Tree Start Poor Quantitative Results (Inaccurate/Imprecise) Check_ME Assess Matrix Effect (ME) (Post-Extraction Spike) Start->Check_ME ME_Present ME Present? Check_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) ME_Present->Optimize_Cleanup Yes No_ME No Significant ME ME_Present->No_ME No Modify_LC Modify LC Method Optimize_Cleanup->Modify_LC Use_SIL_IS Use SIL-IS Modify_LC->Use_SIL_IS Check_Recovery Check Recovery No_ME->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Optimize_Extraction Optimize Extraction Protocol Low_Recovery->Optimize_Extraction Yes Good_Recovery Recovery Acceptable Low_Recovery->Good_Recovery No Check_Instrument Check Instrument Performance Good_Recovery->Check_Instrument

Caption: Decision tree for troubleshooting this compound quantification issues.

References

strategies to prevent the epimerization of ergotamine to ergotaminine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ergotamine. This resource provides comprehensive guidance on preventing the epimerization of ergotamine to its less active and potentially problematic epimer, ergotaminine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a second peak in my HPLC analysis of an ergotamine standard that I've been storing in acetonitrile at 4°C. What could be the cause?

A1: The second peak is likely this compound, the C-8 epimer of ergotamine. Storing ergotamine solutions, especially in acetonitrile, at refrigerated temperatures (4°C) is not sufficient to prevent epimerization over time.[1][2][3][4] For long-term storage in acetonitrile, temperatures of -20°C or lower are recommended to maintain the stability of the epimeric ratio.[1][2][4]

Q2: My ergotamine solution appears to be degrading, showing a decrease in the total concentration of both ergotamine and this compound. What could be happening?

A2: This suggests degradation of the ergoline ring structure, which can be caused by exposure to light, heat, or extreme pH conditions.[1][5][6] Ergotamine is known to be sensitive to light and heat, which can lead to the formation of lumi-derivatives and other degradation products.[1][6] Ensure your solutions are protected from light by using amber vials or wrapping them in aluminum foil and are stored at the recommended low temperatures.

Q3: Can I use a buffer to stabilize my ergotamine solution for an experiment at room temperature?

A3: Caution is advised when using buffers. Both acidic and alkaline buffers have been shown to promote epimerization.[1] Alkaline conditions, in particular, favor the conversion of the R-epimer (ergotamine) to the S-epimer (this compound).[1] If a buffer is necessary, its composition and pH must be carefully optimized and validated for its effect on epimerization. For room temperature work, chloroform is the solvent of choice for minimizing epimerization.[1][2][4]

Q4: I need to heat my sample for a short period. How will this affect my ergotamine?

A4: Heating accelerates the epimerization of ergotamine to this compound.[1][7] While some studies suggest ergotamine is more stable to heat than other ergot alkaloids, an increase in temperature will generally shift the equilibrium towards the S-epimer (this compound).[8][9] If heating is unavoidable, it should be for the shortest possible duration and at the lowest effective temperature. Post-heating analysis is recommended to quantify the extent of epimerization.

Q5: What is the best way to prepare a stock solution of ergotamine for long-term use?

A5: For long-term storage, prepare the stock solution in chloroform, which has been shown to prevent epimerization even at room temperature.[1][2][4] Alternatively, for HPLC-related applications where acetonitrile is preferred, prepare the stock solution in acetonitrile and store it at -20°C or below.[1][2][4] Regardless of the solvent, always store the solution in a tightly sealed, light-protected container.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak corresponding to this compound in HPLC. Epimerization due to improper storage conditions (temperature, solvent).1. Review storage temperature and solvent compatibility (see Table 1). 2. For acetonitrile solutions, store at ≤ -20°C. 3. For room temperature storage, use chloroform. 4. Prepare fresh standards if purity is compromised.
Loss of total ergotamine and this compound concentration. Degradation due to light exposure, high temperature, or extreme pH.1. Protect solutions from light at all times using amber vials or foil. 2. Avoid high temperatures and temperature fluctuations.[5][10] 3. Maintain a neutral pH unless the experimental protocol requires otherwise, and validate stability.
Variable R/S epimer ratios between experiments. Inconsistent sample handling, including differences in temperature, light exposure, or solvent exposure time.1. Standardize all sample preparation and handling protocols. 2. Minimize the time samples are kept at room temperature before analysis. 3. Ensure consistent light protection throughout the experimental workflow.
Precipitation in the ergotamine solution. Solvent evaporation or poor solubility at low temperatures.1. Ensure vials are tightly sealed. 2. If using a less common solvent, verify the solubility of ergotamine at the storage temperature. 3. Gently warm the solution to room temperature and vortex before use to ensure redissolution.

Data on Factors Affecting Ergotamine Epimerization

Table 1: Effect of Solvents on Ergotamine Epimerization

SolventRelative Rate of EpimerizationRecommended Storage TemperatureNotes
ChloroformVery LowRoom Temperature (20°C)Most stable solvent for long-term storage at ambient temperature.[1][2][4]
AcetonitrileLow to Moderate≤ -20°CConvenient for HPLC analysis but requires low-temperature storage.[1][2][4]
Acetonitrile/BufferModerate≤ -20°CBuffer composition and pH can significantly influence the rate of epimerization.[1]
Methanol/DichloromethaneHigh≤ -20°CThis mixture promotes epimerization more readily.[1][2][4]
Protic Solvents (e.g., Methanol, Water)High≤ -20°CGenerally favor epimerization.[1]

Table 2: Influence of Temperature on Ergotamine Stability

TemperatureEffect on EpimerizationRecommendation
> 40°CSignificant and rapid increase in epimerization and degradation.[5][7]Avoid heating unless absolutely necessary for the experimental protocol.
Room Temperature (~20°C)Epimerization occurs, especially in less stable solvents like acetonitrile.Use chloroform for room temperature storage. Minimize exposure time for solutions in other solvents.
4°CSlows epimerization, but does not prevent it over the long term.Not recommended for long-term storage of solutions in solvents other than chloroform.
-20°C or belowSignificantly inhibits epimerization, providing good long-term stability.[1][2][4][11]Recommended for long-term storage of ergotamine solutions, particularly in acetonitrile.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Ergotamine Stock Solution

Objective: To prepare an ergotamine stock solution with minimal risk of epimerization for long-term storage.

Materials:

  • Ergotamine tartrate standard

  • Chloroform, HPLC grade

  • Acetonitrile, HPLC grade

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

Method A: Chloroform for Room Temperature Storage

  • Accurately weigh the desired amount of ergotamine tartrate.

  • Dissolve the standard in a volumetric flask using chloroform to the desired concentration.

  • Ensure complete dissolution by gentle swirling or brief sonication.

  • Aliquot the stock solution into amber glass vials.

  • Seal the vials tightly with PTFE-lined caps.

  • Store at room temperature (20-25°C), protected from light.

Method B: Acetonitrile for Low-Temperature Storage

  • Accurately weigh the desired amount of ergotamine tartrate.

  • Dissolve the standard in a volumetric flask using acetonitrile to the desired concentration.

  • Ensure complete dissolution.

  • Aliquot the stock solution into amber glass vials.

  • Seal the vials tightly with PTFE-lined caps.

  • Store in a freezer at -20°C or below.

Protocol 2: Monitoring Ergotamine Epimerization by HPLC

Objective: To quantify the ratio of ergotamine to this compound in a sample.

Materials:

  • Ergotamine solution to be tested

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile and ammonium carbonate buffer)

  • Ergotamine and this compound reference standards

Procedure:

  • Prepare the mobile phase. A common mobile phase is a gradient of acetonitrile and an aqueous buffer like ammonium carbonate to maintain an alkaline pH, which can improve peak shape and separation.[12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of ergotamine and this compound reference standards to determine their retention times and response factors.

  • Inject the ergotamine sample to be analyzed.

  • Identify the peaks for ergotamine and this compound based on their retention times.

  • Integrate the peak areas for both epimers.

  • Calculate the percentage of each epimer in the sample:

    • % Ergotamine = (AreaErgotamine / (AreaErgotamine + Areathis compound)) * 100

    • % this compound = (Areathis compound / (AreaErgotamine + Areathis compound)) * 100

Visualizations

Epimerization_Mechanism cluster_conditions Factors Promoting Epimerization Ergotamine Ergotamine (R-epimer) Intermediate Planar Enol Intermediate Ergotamine->Intermediate Proton Abstraction Intermediate->Ergotamine Reprotonation This compound This compound (S-epimer) Intermediate->this compound Reprotonation This compound->Intermediate Proton Abstraction Heat Heat Heat->Intermediate Alkaline_pH Alkaline_pH Alkaline_pH->Intermediate Protic_Solvents Protic_Solvents Protic_Solvents->Intermediate Light Light Light->Intermediate

Caption: Mechanism of ergotamine epimerization via a planar enol intermediate.

Prevention_Workflow start Start: Ergotamine Sample Preparation solvent_choice Solvent Selection start->solvent_choice chloroform Chloroform (Room Temp) solvent_choice->chloroform For RT Storage acetonitrile Acetonitrile (≤ -20°C) solvent_choice->acetonitrile For HPLC Use other Other Solvents (≤ -20°C) solvent_choice->other Other storage_temp Storage Temperature room_temp Room Temperature storage_temp->room_temp If Chloroform low_temp ≤ -20°C storage_temp->low_temp If Acetonitrile/Other light_protection Light Protection yes_light Use Amber Vials / Foil light_protection->yes_light Yes no_light Avoid Direct Light Exposure light_protection->no_light No analysis Sample Analysis (e.g., HPLC) end End: Stable Ergotamine Sample analysis->end chloroform->storage_temp acetonitrile->storage_temp other->storage_temp room_temp->light_protection low_temp->light_protection yes_light->analysis no_light->analysis

Caption: Decision workflow for preventing ergotamine epimerization.

References

resolving co-elution issues in chromatographic analysis of ergot alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of ergot alkaloids.

Troubleshooting Guides

Question: I am observing poor peak shape and co-elution of ergot alkaloid epimers (e.g., ergotamine and ergotaminine). How can I improve their separation?

Answer:

Co-elution of ergot alkaloid epimers is a common challenge. The key is to optimize your HPLC (High-Performance Liquid Chromatography) or UHPLC (Ultra-High-Performance Liquid Chromatography) method. Here are several steps you can take:

  • Mobile Phase pH Adjustment: The use of an alkaline mobile phase is crucial for improving the separation of ergot alkaloid epimers and their stability.[1][2][3] Operating at a higher pH (typically between 8 and 10) prevents the protonation of the basic nitrogen in the ergoline ring structure, leading to better peak shapes and enhanced separation.[1][4] Buffers such as ammonium carbonate or ammonium bicarbonate are commonly used to maintain a stable alkaline pH.[1][2][5]

  • Gradient Optimization: A shallow gradient elution is often more effective than an isocratic one for separating complex mixtures of ergot alkaloids.[1][5] Start with a lower percentage of the organic solvent (e.g., acetonitrile or methanol) and gradually increase the concentration over a longer run time. This will allow for more subtle differences in analyte polarity to influence retention and improve resolution.

  • Stationary Phase Selection: While C18 columns are widely used and effective, consider a phenyl-hexyl stationary phase.[5][6] The unique selectivity of the phenyl-hexyl phase can offer improved resolution for certain ergot alkaloid pairs due to pi-pi interactions with the aromatic ergoline structure.

  • Temperature Control: Column temperature can influence selectivity. Experiment with temperatures in the range of 25-40°C. An optimal temperature of 25 °C has been reported to provide good separation.[5]

  • Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, although it will increase the analysis time. A flow rate of around 0.2 mL/min has been shown to improve resolution in some UPLC systems.

Question: My target ergot alkaloids are co-eluting with matrix components from a complex sample (e.g., rye flour). What steps can I take to resolve this?

Answer:

Matrix interference is a significant cause of co-elution. A robust sample preparation protocol is essential to minimize these effects.

  • Effective Sample Extraction: The choice of extraction solvent is critical. A mixture of acetonitrile and an aqueous buffer (like ammonium carbonate) is often effective for extracting a wide range of ergot alkaloids.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for sample preparation, particularly for cereal matrices.[1]

  • Clean-up Strategies:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances. Cartridges such as C18 or those with mixed-mode functionalities (e.g., MCX) can be used.[1]

    • Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS workflow. Sorbents like PSA (primary secondary amine) are used to remove polar matrix components.[7]

    • Immunoaffinity Columns (IAC): For highly complex matrices, IACs offer very specific clean-up by targeting the ergot alkaloids directly.

  • Use of a Mass Spectrometry (MS) Detector: If chromatographic separation remains challenging, coupling your LC system to a tandem mass spectrometer (LC-MS/MS) is a powerful solution.[1][6] MS/MS allows for the selective detection of your target analytes based on their specific mass-to-charge ratios, effectively resolving co-elution issues even when peaks completely overlap in the chromatogram.[4] For example, β-ergocryptine and ergocristine, which can be difficult to separate chromatographically, can be distinguished by their different MRM (Multiple Reaction Monitoring) transitions in an MS/MS system.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is best for ergot alkaloid analysis?

A1: Reversed-phase columns are the standard for ergot alkaloid separation.[1][2] C18 columns are the most common and have proven effective in many applications.[5] However, for challenging separations, a phenyl-hexyl column can provide alternative selectivity and may resolve critical pairs that co-elute on a C18 column.[5][6]

Q2: What is the ideal mobile phase composition for separating the 12 major ergot alkaloids?

A2: A gradient elution using a binary solvent system is typically employed. The aqueous phase is usually water with an alkaline buffer, such as 5 mM ammonium bicarbonate or 3 mM ammonium carbonate, to maintain a pH between 8 and 10.[4][5] The organic phase is typically acetonitrile or methanol. A common starting point is a high proportion of the aqueous phase, gradually increasing the organic phase over the run.

Q3: How can I prevent the epimerization of ergot alkaloids during analysis?

A3: Epimerization (the conversion between the '-ine' and '-inine' forms) can be influenced by pH, light, and temperature.[8][9]

  • pH: Maintain an alkaline pH in your mobile phase and sample diluent to ensure the stability of both epimers.[1][2]

  • Light and Temperature: Protect your standards and samples from light and store them at low temperatures (e.g., -20°C) to minimize degradation and epimerization.[4]

Q4: I am still seeing co-elution despite optimizing my HPLC method. What are my options?

A4: If chromatographic optimization is insufficient, consider the following:

  • Alternative Chromatographic Techniques: While less common, techniques like Ultra-Performance Convergence Chromatography (UPC²) could offer different selectivity.

  • LC-MS/MS: As mentioned previously, this is the most robust solution for unresolved co-elution. The specificity of MS detection can differentiate between co-eluting compounds, providing accurate quantification.[1][6]

Quantitative Data Summary

Table 1: Example HPLC Gradient for Separation of 12 Ergot Alkaloids

Time (min)% Mobile Phase A (0.001 M Ammonium Carbonate in Water)% Mobile Phase B (Acetonitrile)
0.07030
5.04555
13.04555
19.03565
22.03070
22.57030
26.07030

This table is based on a method described for a Gemini NX-C18 column.[7]

Experimental Protocols

Protocol 1: Optimized HPLC-FLD Method for Ergot Alkaloid Separation

This protocol is based on the optimization of a method using a C18 column.[5]

  • Instrumentation:

    • HPLC system with a fluorescence detector (FLD).

    • Kinetex C18 column (or equivalent).

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point could be 80-90% A, moving to 40-50% A over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 60 µL.

  • FLD Settings:

    • Excitation Wavelength: 250 nm.

    • Emission Wavelength: 425 nm.

  • Procedure:

    • Prepare standards and samples in a solvent similar to the initial mobile phase composition.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

    • Inject the sample and run the gradient program.

    • Monitor the chromatogram for the elution of the 12 target ergot alkaloids.

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Observed check_epimers Are epimers co-eluting? start->check_epimers check_matrix Is it a matrix interference? check_epimers->check_matrix No optimize_mp Optimize Mobile Phase (pH, Gradient) check_epimers->optimize_mp Yes check_matrix->optimize_mp No improve_sp Improve Sample Prep (SPE, QuEChERS, IAC) check_matrix->improve_sp Yes change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_mp->change_column optimize_temp_flow Adjust Temperature and Flow Rate change_column->optimize_temp_flow resolved Co-elution Resolved optimize_temp_flow->resolved use_ms Use LC-MS/MS improve_sp->use_ms use_ms->resolved

Caption: A workflow for troubleshooting co-elution issues in ergot alkaloid analysis.

Sample_Prep_Workflow sample Cereal Sample extraction Extraction (e.g., Acetonitrile/Buffer) sample->extraction cleanup Clean-up Step extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Option 1 dspe Dispersive SPE (d-SPE) (QuEChERS) cleanup->dspe Option 2 iac Immunoaffinity Column (IAC) cleanup->iac Option 3 analysis LC-FLD/MS Analysis spe->analysis dspe->analysis iac->analysis

Caption: A generalized workflow for sample preparation in ergot alkaloid analysis.

References

Technical Support Center: Enhancing the Stability of Ergotaminine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable ergotaminine stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you might encounter with your this compound stock solutions.

Issue 1: Rapid Degradation or Epimerization of this compound in Solution

Symptoms:

  • Loss of potency in bioassays.

  • Appearance of unknown peaks in HPLC/UPLC analysis.

  • Shift in the ratio of this compound to ergotamine.

Root Causes:

  • Solvent Choice: Protic solvents like methanol can promote epimerization to ergotamine.

  • pH: Acidic or alkaline conditions can catalyze degradation and epimerization.[1]

  • Temperature: Elevated temperatures accelerate degradation and epimerization.

  • Light Exposure: Ergot alkaloids are known to be light-sensitive.

  • Oxidation: Ergot alkaloids can be susceptible to oxidation.

Solutions:

  • Solvent Selection:

    • Recommended: Use a non-protic solvent such as acetonitrile for preparing stock solutions. Acetonitrile has been shown to minimize epimerization compared to protic solvents.

    • Avoid: Methanol and aqueous solutions should be avoided for long-term storage due to the risk of epimerization and degradation.[1] If an aqueous solution is necessary for an experiment, prepare it fresh and use it immediately.

  • pH Control:

    • If an aqueous environment is unavoidable, maintain a pH of approximately 3 to keep the ergotamine in solution.[1]

    • For extractions and some preparations, alkaline conditions using ammonium carbonate buffer in acetonitrile/water mixtures can help maintain the stability of both epimers.[1]

  • Temperature Control:

    • Long-term Storage: Store stock solutions at -20°C or below.[1]

    • Short-term/Working Solutions: Keep solutions on ice and protected from light during use.

  • Light Protection:

    • Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Conduct experimental procedures under dim or indirect light whenever possible.

  • Use of Stabilizers:

    • Consider adding an antioxidant like ascorbic acid to your stock solution. A concentration of 0.1% to 0.5% (w/v) has been shown to be effective in stabilizing ergot alkaloid solutions.

Issue 2: Precipitation of this compound in Stock Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inaccurate concentrations when preparing dilutions.

Root Causes:

  • Low Solubility: this compound may have limited solubility in certain solvents, especially at high concentrations.

  • pH Shift: Changes in pH can affect the solubility of ergot alkaloids.

  • Temperature Changes: Cooling a saturated solution can cause the compound to precipitate.

Solutions:

  • Verify Solubility:

    • Consult the literature for the solubility of this compound in your chosen solvent. You may need to prepare a more dilute stock solution.

  • pH Adjustment:

    • If using aqueous-based solutions, ensure the pH is maintained around 3 to enhance solubility.

  • Gentle Warming and Sonication:

    • If precipitation occurs upon cooling, you can try gently warming the solution and sonicating to redissolve the compound. Ensure the solution is completely clear before use. Prepare fresh if precipitation persists.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable this compound stock solution?

A1: Acetonitrile is the recommended solvent for preparing stock solutions of this compound for long-term storage. It is a non-protic solvent that minimizes the rate of epimerization to ergotamine. For immediate use in assays where a different solvent is required, prepare fresh dilutions from the acetonitrile stock.

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term stability, it is crucial to store this compound stock solutions at -20°C or even lower (e.g., -80°C). This significantly slows down the rate of degradation and epimerization. For working solutions, storage at 2-8°C for a very short period (i.e., the duration of an experiment) is acceptable, but they should be protected from light.

Q3: How can I prevent the conversion of this compound to ergotamine in my solutions?

A3: The interconversion of this compound and ergotamine is an equilibrium process known as epimerization. To minimize this:

  • Use a non-protic solvent like acetonitrile.

  • Store solutions at -20°C or below.

  • Protect solutions from light.

  • Avoid acidic and aqueous conditions for long-term storage.

Q4: Is it necessary to add a stabilizer to my this compound stock solution?

A4: While not always mandatory, especially for short-term storage under optimal conditions (acetonitrile, -20°C, dark), adding a stabilizer like ascorbic acid (0.1-0.5% w/v) can provide additional protection against oxidative degradation and enhance long-term stability.

Q5: How long can I expect my this compound stock solution to be stable?

A5: When prepared in acetonitrile and stored at -20°C in the dark, this compound stock solutions can be stable for several months. However, it is good practice to periodically check the purity and concentration of your stock solution using a validated analytical method like HPLC-UV, especially if it has been stored for an extended period or if you observe unexpected experimental results.

Q6: My protocol requires a different solvent than acetonitrile. What should I do?

A6: If your experiment requires a different solvent (e.g., methanol, DMSO, or an aqueous buffer), it is best to prepare a fresh dilution from your stable acetonitrile stock solution immediately before use. Do not store this compound in these other solvents for extended periods.

Data Presentation

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for maintaining the stability of stock solutions.

ParameterCondition/FactorImpact on StabilityRecommendation
Solvent Acetonitrile (non-protic)Minimizes epimerization and degradation.Recommended for long-term storage.
Methanol (protic)Promotes epimerization to ergotamine.[1]Avoid for long-term storage. Use fresh for immediate experimental needs if required.
Aqueous SolutionsCan lead to hydrolysis and epimerization, especially at non-optimal pH.Avoid for storage. If necessary for an assay, prepare fresh and use immediately.
Temperature -20°C or belowSignificantly slows degradation and epimerization rates.[1]Recommended for long-term storage.
2-8°C (Refrigerated)Slows degradation compared to room temperature, but epimerization can still occur over time.Suitable for short-term storage of working solutions (e.g., during an experiment).
Room Temperature (~25°C)Accelerates degradation and epimerization.Avoid for storage. Keep solutions on ice if they must be at the bench for extended periods.
pH Acidic (approx. pH 3)Can help maintain solubility in aqueous solutions but may also promote epimerization over time.[1]Use for short-term aqueous preparations if solubility is an issue.
Neutral/AlkalineCan lead to degradation. However, alkaline conditions are sometimes used in specific extraction protocols.[1]Avoid for storage of purified stock solutions.
Light Exposure to UV or ambient lightCan cause photodegradation.Store solutions in amber vials or protect from light with foil. Work in low-light conditions.
Additives Ascorbic Acid (0.1-0.5% w/v)Acts as an antioxidant, protecting against oxidative degradation.Consider adding to stock solutions for enhanced long-term stability.

Experimental Protocols

Protocol: Preparation and Stability Testing of an this compound Stock Solution

This protocol outlines the preparation of a stabilized this compound stock solution and a general procedure for assessing its stability over time using HPLC-UV.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • Ascorbic acid (optional)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and 0.01 M monobasic potassium phosphate, 55:45 v/v)

2. Preparation of Stabilized this compound Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL amber volumetric flask.

  • (Optional) Add 10 mg of ascorbic acid to the flask (for a 0.1% w/v solution).

  • Add approximately 8 mL of HPLC-grade acetonitrile to the flask.

  • Sonicate the solution for 5-10 minutes, or until all solids are completely dissolved.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask to bring the final volume to 10 mL.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the stock solution to a labeled amber glass vial and store it at -20°C.

3. Stability Testing by HPLC-UV:

  • Initial Analysis (Time Zero):

    • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.

    • Inject the working standard into the HPLC system and record the chromatogram.

    • Note the retention time and peak area of the this compound peak. Check for the presence of any degradation peaks or a peak corresponding to ergotamine.

  • Storage and Subsequent Analyses:

    • Store the stock solution under the desired conditions (e.g., -20°C, protected from light).

    • At specified time points (e.g., 1 week, 1 month, 3 months), remove the stock solution from storage and allow it to equilibrate to room temperature.

    • Prepare a fresh working standard solution and analyze it by HPLC as described above.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.

    • Monitor the peak area of any ergotamine or other degradation peaks to assess the extent of epimerization and degradation.

    • The stability of the solution is determined by the percentage of the initial concentration remaining over time.

Visualizations

This compound Stability Troubleshooting Workflow

Ergotaminine_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Solvent? start->check_storage check_prep Review Solution Preparation: - pH? - Contaminants? start->check_prep check_age Check Age of Stock Solution start->check_age optimize_storage Optimize Storage: - Store at -20°C or below - Use Amber Vials check_storage->optimize_storage change_solvent Use Acetonitrile for Stock Solution check_prep->change_solvent add_stabilizer Consider Adding Ascorbic Acid (0.1-0.5%) check_prep->add_stabilizer prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh optimize_storage->prepare_fresh change_solvent->prepare_fresh add_stabilizer->prepare_fresh

A troubleshooting workflow for identifying and resolving issues with this compound stock solution stability.

Simplified Signaling Pathway of Ergotamine's Vasoconstrictive Action

Ergotamine (an epimer of this compound) primarily exerts its therapeutic effect in migraines through its action on serotonin receptors, leading to vasoconstriction.

Ergotamine_Signaling cluster_receptor Cell Membrane cluster_cell Vascular Smooth Muscle Cell receptor 5-HT1B/1D Receptor g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac camp Decreased cAMP ac->camp pka Decreased PKA Activity camp->pka mlcp Increased Myosin Light Chain Phosphatase Activity pka->mlcp Reduced Inhibition contraction Vasoconstriction mlcp->contraction Leads to ergotamine Ergotamine ergotamine->receptor Agonist Binding

Simplified pathway of ergotamine-induced vasoconstriction via 5-HT1B/1D receptor agonism.

References

dealing with low sensitivity in ergotaminine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ergotamine Detection Methods

Welcome to the technical support center for ergotamine detection methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to ergotamine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying ergotamine?

A1: The primary methods for the quantitative analysis of ergotamine are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), is often considered the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous detection of multiple ergot alkaloids and their epimers.[2]

Q2: Why is low sensitivity a frequent problem in ergotamine detection?

A2: Low sensitivity in ergotamine detection can stem from several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of ergotamine in LC-MS/MS, leading to signal suppression.[3][4] This is a significant issue in complex matrices like cereals and biological fluids.[1]

  • Poor Extraction Recovery: Ergotamine may not be efficiently extracted from the sample matrix, resulting in a lower concentration of the analyte reaching the detector.

  • Suboptimal Instrumental Conditions: Incorrect settings for the HPLC (e.g., mobile phase pH, column temperature) or the detector (e.g., excitation/emission wavelengths for FLD, ionization parameters for MS) can lead to a weaker signal.

  • Analyte Degradation: Ergotamine is susceptible to degradation and epimerization (conversion to ergotaminine), especially under certain pH, light, and temperature conditions, which can reduce the concentration of the target analyte.[5][6]

Q3: What is the significance of ergotamine epimerization and how can it be controlled?

A3: Ergotamine can exist as two epimers: ergotamine (the biologically active form) and this compound (less active).[7] These two forms can interconvert, a process known as epimerization. This is a critical consideration because inaccurate quantification of the active form can lead to erroneous toxicological assessments. Epimerization can be influenced by factors such as solvent pH and temperature.[5] To control this, it is recommended to use alkaline mobile phases and store standards and samples at low temperatures (e.g., -20°C).[8][9] Analysis of both epimers is often necessary for accurate assessment of ergot alkaloid contamination.[10]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components.[11][12]

  • Chromatographic Separation: Optimizing the HPLC method to separate ergotamine from co-eluting matrix components can significantly reduce ion suppression.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

  • Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for signal suppression or enhancement.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Signal/Peak for Ergotamine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify the extraction solvent is appropriate for your sample matrix. Acetonitrile-based solvents are commonly used.[6] - Ensure the pH of the extraction solvent is optimized. Alkaline conditions are often preferred.[13] - Check for complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase.
Sample Degradation - Prepare fresh samples and standards. Ergotamine can degrade over time, especially when exposed to light and non-optimal pH.[5][6] - Store stock solutions and extracts at or below -20°C.[8][9]
Instrumental Issues (HPLC-FLD) - Confirm the fluorescence detector is set to the correct excitation and emission wavelengths (e.g., excitation ~250-325 nm, emission ~360-430 nm).[14][15][16] - Check the lamp intensity and ensure the flow cell is clean.
Instrumental Issues (LC-MS/MS) - Verify the mass spectrometer parameters (e.g., ionization source settings, collision energy) are optimized for ergotamine. - Check for clogs in the sample path or ion source. - Ensure the mobile phase composition is appropriate for electrospray ionization.
Significant Ion Suppression (LC-MS/MS) - Implement a more rigorous sample cleanup procedure (e.g., SPE, QuEChERS).[3][11] - Dilute the sample extract to reduce the concentration of matrix components. - Optimize chromatographic separation to avoid co-elution with interfering compounds.[3]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. Column contamination can lead to tailing peaks.[17]
Incompatible Sample Solvent - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Mobile Phase pH Issues - The pH of the mobile phase can affect the ionization state of ergotamine and its interaction with the stationary phase. Adjusting the pH may improve peak shape.[17]
Column Overloading - Reduce the injection volume or dilute the sample. Overloading the column can lead to fronting peaks.[17][18]
Co-elution with an Interfering Compound - Optimize the chromatographic gradient to improve separation. - A split peak may indicate the presence of two co-eluting compounds.
Extra-Column Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 3: Low Recovery During Sample Preparation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal SPE/QuEChERS Protocol - Ensure the correct SPE sorbent is being used for ergotamine. - Optimize the volumes and compositions of the conditioning, loading, washing, and elution solvents for SPE. - For QuEChERS, verify the correct salt and sorbent combination is used for your matrix.
Analyte Adsorption - Ergotamine may adsorb to glass or plastic surfaces. Silanized glassware or polypropylene tubes may reduce this effect.
Incomplete Elution from SPE Cartridge - Increase the volume of the elution solvent or use a stronger elution solvent.
Evaporation to Dryness - Avoid harsh drying conditions (e.g., high temperature) which can lead to analyte loss. A gentle stream of nitrogen is recommended.

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance characteristics of different analytical methods for ergotamine detection.

Method Matrix Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-FLD TabletsNot specified99.6 - 100.8[16]
UHPLC-MS/MS Cereal-based baby food0.5 ng/gNot specified[2]
LC-MS/MS Cereals0.17 - 2.78 µg/kg70 - 105[19]
LC-IT-MS Rye-based food productsNot specified63.0 - 104.6[20]
Spectrofluorimetry with CPE Pharmaceuticals, Urine, Saliva0.38 pg/mLNot specified[13]
HPTLC-Fluorescence Tablets25 ng/bandNot specified[21]
UPLC-MS/MS Cereals and their products0.006 - 0.6 µg/kg80.1 - 118

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction for Ergot Alkaloids in Cereals

This protocol is a general guideline based on commonly used QuEChERS methods for mycotoxin analysis.[11][12]

Materials:

  • Homogenized cereal sample

  • Acetonitrile with 1% formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Ergotamine from Plasma

This protocol is a general procedure for the extraction of basic drugs from plasma using a polymeric SPE sorbent.

Materials:

  • Plasma sample

  • Polymeric SPE cartridge (e.g., C18)

  • 2% Ammonium hydroxide

  • Methanol

  • Deionized water

  • 5% Methanol in water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pretreated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.

  • Elution: Elute the ergotamine with 500 µL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualizations

Troubleshooting Workflow for Low Sensitivity in LC-MS/MS

LowSensitivityTroubleshooting start Low Ergotamine Signal check_instrument Instrument Performance Check start->check_instrument check_sample_prep Sample Preparation Issue? check_instrument->check_sample_prep Yes tune_ms Tune and Calibrate MS check_instrument->tune_ms No check_matrix_effects Significant Matrix Effects? check_sample_prep->check_matrix_effects No check_recovery Perform Recovery Experiment check_sample_prep->check_recovery Yes optimize_chromatography Optimize Chromatography (Gradient, Column) check_matrix_effects->optimize_chromatography Yes end_node Sensitivity Improved check_matrix_effects->end_node No check_lc Check LC System (Pumps, Injector, Column) tune_ms->check_lc check_lc->check_sample_prep optimize_extraction Optimize Extraction/Cleanup (SPE, QuEChERS) optimize_extraction->check_matrix_effects check_recovery->optimize_extraction use_istd Use Isotope-Labeled Internal Standard optimize_chromatography->use_istd matrix_matched_cal Use Matrix-Matched Calibration use_istd->matrix_matched_cal matrix_matched_cal->end_node

Caption: A logical workflow for troubleshooting low sensitivity in LC-MS/MS analysis of ergotamine.

General Workflow for Ergotamine Analysis

ErgotamineAnalysisWorkflow sampling Sample Collection & Homogenization extraction Extraction (e.g., Acetonitrile-based) sampling->extraction cleanup Sample Cleanup extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Liquid Samples quechers QuEChERS cleanup->quechers Solid Samples analysis Instrumental Analysis spe->analysis quechers->analysis hplc_fld HPLC-FLD analysis->hplc_fld Screening/QC lc_msms LC-MS/MS analysis->lc_msms High Sensitivity/Confirmatory data_processing Data Processing & Quantification hplc_fld->data_processing lc_msms->data_processing reporting Reporting Results data_processing->reporting

Caption: A general experimental workflow for the analysis of ergotamine from various sample matrices.

References

method validation for ergotaminine analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the validation of analytical methods for ergotamine, in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the core method validation parameters I need to consider for ergotamine analysis according to ICH guidelines?

A1: According to ICH Q2(R1), the core validation parameters for an assay of a drug substance like ergotamine include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[1][2]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q2: What are typical acceptance criteria for these validation parameters for an ergotamine assay?

A2: While specific acceptance criteria should be justified for each method, the following table summarizes common criteria based on ICH guidelines for an HPLC assay of a drug substance.

Validation ParameterAcceptance Criteria
Specificity The method must demonstrate resolution between ergotamine, its known impurities (e.g., ergotaminine), and degradation products. Peak purity analysis should confirm the homogeneity of the ergotamine peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration for the assay of a drug substance or finished product.[2][3]
Accuracy The mean recovery should be within 98.0% to 102.0% of the theoretical value.
Precision Repeatability (Intra-assay): RSD ≤ 2.0% for multiple preparations. Intermediate Precision: RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, or with different equipment.
LOD & LOQ LOD and LOQ should be determined and reported, typically based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness The results should remain within the system suitability requirements when method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are slightly varied. The RSD of the results under the varied conditions should not be significantly different from the normal operating conditions.

Q3: How can I control the epimerization of ergotamine to this compound during analysis?

A3: Ergotamine can epimerize to this compound, especially under certain pH and solvent conditions. To minimize this:

  • pH Control: Maintain the pH of the mobile phase and sample solutions within a range that minimizes epimerization. Acidic conditions can facilitate this process.

  • Solvent Choice: The choice of organic solvent in the mobile phase can influence epimerization.

  • Temperature: Control the column and autosampler temperature. Lower temperatures can help reduce the rate of epimerization.

  • Analysis Time: Minimize the time between sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the validation of an ergotamine analysis method.

Issue 1: Peak Tailing for the Ergotamine Peak
  • Symptom: The ergotamine peak in the chromatogram is asymmetrical with a tailing factor > 1.2.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the basic amine groups of ergotamine, causing peak tailing.

      • Solution: Use a mobile phase with a low pH (e.g., 2-3) to protonate the silanols and reduce their interaction. Alternatively, use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small concentrations.

    • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

    • Extra-column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.

      • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly made to minimize dead volume.

Issue 2: Poor Resolution Between Ergotamine and this compound
  • Symptom: The peaks for ergotamine and its epimer, this compound, are not baseline-separated (Resolution < 1.5).

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for separating the two epimers.

      • Solution: Optimize the mobile phase composition. This may involve trying different organic solvents (e.g., acetonitrile vs. methanol) or adjusting the gradient profile.

    • Incorrect Column Chemistry: The stationary phase may not have the required selectivity for this separation.

      • Solution: Consider a different column chemistry. Phenyl-hexyl or other columns with different selectivity might provide better resolution.

    • Temperature Effects: Column temperature can influence the selectivity of the separation.

      • Solution: Investigate the effect of varying the column temperature on the resolution.

Issue 3: Inaccurate Results in the Presence of the Sample Matrix
  • Symptom: Recovery of ergotamine from spiked placebo or formulation matrix is outside the acceptance criteria (e.g., 98.0-102.0%).

  • Possible Causes & Solutions:

    • Matrix Effects: Excipients in the formulation may interfere with the extraction or chromatographic analysis of ergotamine.

      • Solution: Modify the sample preparation procedure to remove interfering components. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple dilution if the concentration of ergotamine is sufficiently high.

    • Incomplete Extraction: The chosen sample preparation method may not be efficiently extracting all the ergotamine from the sample matrix.

      • Solution: Optimize the extraction solvent, extraction time, and technique (e.g., sonication, vortexing).

Experimental Protocols

Specificity (Forced Degradation Study)

Objective: To demonstrate that the analytical method is specific for ergotamine and can resolve it from potential degradation products.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of ergotamine in a suitable solvent.

  • Subject to Stress Conditions: Expose the ergotamine solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Evaluation:

    • Assess the resolution between the ergotamine peak and any degradation product peaks.

    • Perform peak purity analysis on the ergotamine peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.

Linearity

Objective: To demonstrate a linear relationship between the concentration of ergotamine and the analytical response.

Methodology:

  • Prepare a Series of Standard Solutions: Prepare at least five concentrations of ergotamine standard spanning the expected range of the assay (e.g., 80% to 120% of the target concentration).

  • Inject and Analyze: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration of ergotamine.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting Dev Analytical Method Development Proto Validation Protocol Preparation Dev->Proto Spec Specificity Proto->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for analytical method validation according to ICH guidelines.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tf > 1.2) Cause1 Check for Secondary Silanol Interactions Start->Cause1 Solution1a Lower Mobile Phase pH (e.g., 2-3) Cause1->Solution1a Yes Solution1b Use Base-Deactivated Column Cause1->Solution1b Yes Cause2 Inspect Column Condition Cause1->Cause2 No End Peak Shape Improved Solution1a->End Solution1b->End Solution2a Flush Column with Strong Solvent Cause2->Solution2a Yes Solution2b Replace Guard/Analytical Column Cause2->Solution2b Yes Cause3 Evaluate Extra-Column Effects Cause2->Cause3 No Solution2a->End Solution2b->End Solution3 Optimize Tubing and Connections Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of Ergotaminine and Ergotamine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the bioactivity of ergotaminine and its C-8 epimer, ergotamine. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the receptor binding affinities and vasoconstrictor effects of these two ergot alkaloids. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further investigation and drug discovery efforts.

Introduction

Ergotamine is a well-established ergot alkaloid known for its potent vasoconstrictive properties, primarily utilized in the treatment of acute migraine headaches.[1][2] Its therapeutic effect is attributed to its action as an agonist at various receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[3] this compound is a stereoisomer of ergotamine, differing in the configuration at the C-8 position of the ergoline nucleus.[4] This stereochemical difference significantly impacts the molecule's three-dimensional structure and, consequently, its biological activity. Historically, this compound has been considered the less active or inactive epimer.[4] However, recent in silico and in vitro studies are beginning to shed more light on its potential bioactivity. This guide aims to provide a clear, data-driven comparison of these two compounds.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the bioactivity of ergotamine and this compound, focusing on their receptor binding affinities. This data is crucial for understanding their potential pharmacological effects.

CompoundReceptorBioassay TypeMeasured ParameterValueReference
Ergotamine 5-HT1ERadioligand Binding AssayKi575.43 nM[5]
5-HT2AIn Silico DockingBinding Affinity Score-10.5 kcal/mol[6]
5-HT2BIn Silico DockingBinding Affinity Score-10.6 kcal/mol[6]
This compound 5-HT2AIn Silico DockingBinding Affinity Score-7.8 kcal/mol[6]
5-HT2BIn Silico DockingBinding Affinity Score-9.5 kcal/mol[6]

Note: The binding affinity scores from in silico docking represent the predicted binding energy, where a more negative value indicates a stronger interaction. Ki values represent the inhibition constant, where a lower value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of ergot alkaloids.

Radioligand Binding Assay

This in vitro assay is used to determine the affinity of a ligand for a specific receptor.

Objective: To quantify the binding affinity (Ki) of ergotamine and this compound for a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compounds: Ergotamine and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (ergotamine or this compound) in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Isolated Tissue Vasoconstriction Assay

This ex vivo assay measures the contractile response of isolated blood vessels to a test compound.

Objective: To determine the vasoconstrictor potency (EC50) and efficacy of ergotamine and this compound.

Materials:

  • Isolated blood vessel segments (e.g., rat thoracic aorta or bovine saphenous vein).[8][9]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, continuously aerated with 95% O2 / 5% CO2.[8]

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

  • Test compounds: Ergotamine and this compound.

  • Reference vasoconstrictor (e.g., norepinephrine or potassium chloride).[8]

Procedure:

  • Tissue Preparation: Dissect the blood vessel and cut it into rings of appropriate size.[8][9]

  • Mounting: Mount the vascular rings in the organ baths containing PSS maintained at 37°C.[8][9]

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.[8][9]

  • Viability Check: Contract the tissues with a high concentration of a known vasoconstrictor (e.g., KCl) to ensure viability.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound (ergotamine or this compound) to the bath in a cumulative manner.[8]

  • Data Recording: Record the isometric tension developed by the vascular rings.

  • Data Analysis: Express the contractile response as a percentage of the maximum response to the reference vasoconstrictor. Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of ergotamine and this compound bioactivity.

G Ergotamine Vasoconstriction Signaling Pathway Ergotamine Ergotamine Receptor 5-HT1B/1D Receptor (G-protein coupled) Ergotamine->Receptor Agonist Binding G_protein Gi/o Protein Activation Receptor->G_protein Ca Calcium Influx Receptor->Ca Promotes AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA MLCP Increased Myosin Light Chain Phosphatase Activity PKA->MLCP Inhibits Inhibition Of MLC Myosin Light Chain Dephosphorylation MLCP->MLC Relaxation Inhibition of Vasodilation MLC->Relaxation Leads to Contraction Smooth Muscle Contraction (Vasoconstriction) MLC->Contraction Opposes Ca->Contraction G Comparative Bioactivity Experimental Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparison Receptor_Binding Radioligand Binding Assay Ki_Calc Ki Value Calculation (Cheng-Prusoff) Receptor_Binding->Ki_Calc Functional_Assay Isolated Tissue Vasoconstriction Assay EC50_Emax_Calc EC50 & Emax Determination Functional_Assay->EC50_Emax_Calc Compare_Affinity Compare Receptor Affinities Ki_Calc->Compare_Affinity Compare_Potency Compare Vasoconstrictor Potency & Efficacy EC50_Emax_Calc->Compare_Potency Ergotamine Ergotamine Ergotamine->Receptor_Binding Ergotamine->Functional_Assay This compound This compound This compound->Receptor_Binding This compound->Functional_Assay

References

Navigating the Complexities of Ergotaminine Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ergotaminine in complex matrices is paramount for ensuring food safety and pharmaceutical quality. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

The determination of ergot alkaloids, such as this compound, in intricate sample types like cereals, animal feed, and biological tissues presents significant analytical challenges. The presence of interfering substances can impact the accuracy and precision of quantification. Consequently, the choice of analytical methodology is a critical decision. This comparison focuses on the most widely adopted and validated techniques, highlighting their performance characteristics.

The gold standard for the confirmatory analysis of ergot alkaloids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] Its high selectivity and sensitivity make it the preferred method for regulatory compliance and research applications.[2] Alternative methods, including Liquid Chromatography with Fluorescence Detection (LC-FLD) and immunoassays, offer different advantages in terms of cost and throughput.[1][3]

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for the determination of ergot alkaloids, including this compound, in complex matrices using different techniques.

Analytical MethodMatrixLinearity (R²)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD%)
UHPLC-MS/MS Wheat & Rye>0.990.01 - 10.080 - 1201.3 - 13.9 (within-day)
UHPLC-MS/MS Compound Feed>0.990.5 - 1.0Not explicitly statedNot explicitly stated
LC-MS/MS CerealsNot explicitly stated0.17 - 2.7870 - 105Not explicitly stated
LC-FLD Not specifiedNot specifiedNot specifiedNot specifiedNot specified
ELISA Rye FlourNot specifiedNot specifiedNot specifiedNot specified

Note: The performance of LC-FLD and ELISA methods for this compound specifically is less commonly detailed in recent literature, with most studies focusing on the superior performance of LC-MS/MS. The data for UHPLC-MS/MS is drawn from multiple sources and represents a range of reported values.[2][4][5]

Experimental Workflow and Protocols

A clear understanding of the experimental steps is crucial for replicating and validating analytical methods. The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix using UHPLC-MS/MS.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Weigh sample Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Add solvent & salts UHPLC UHPLC Separation Cleanup->UHPLC Inject extract MSMS MS/MS Detection UHPLC->MSMS Separate analytes Quantification Quantification MSMS->Quantification Detect ions Reporting Reporting Quantification->Reporting Calculate concentration

A typical workflow for this compound analysis.

A detailed experimental protocol for the UHPLC-MS/MS method is provided below.

Sample Preparation (QuEChERS Method)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).[6]

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Vortex vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant for the clean-up step.

  • Add a dispersive solid-phase extraction (dSPE) clean-up sorbent (e.g., C18, Z-Sep+).[7]

  • Vortex and centrifuge.

  • Filter the supernatant into an autosampler vial for analysis.

UHPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of water with 0.3% formic acid (A) and methanol with 0.3% formic acid (B).[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 35 °C.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its epimer, ergotamininine.

Selecting the Right Analytical Method

The choice of an analytical method depends on various factors, including the complexity of the matrix, the required level of sensitivity, and the available resources. The following decision tree provides a logical guide for selecting the most suitable method.

Method Selection Logic Start Start: Define Analytical Needs Matrix Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Throughput High Throughput Needed? Matrix->Throughput Simple Confirmation Confirmatory Analysis? Sensitivity->Confirmation Yes LCFLD Consider LC-FLD Sensitivity->LCFLD No LCMSMS Use LC-MS/MS Confirmation->LCMSMS Yes Confirmation->LCFLD No Throughput->LCFLD No ELISA Consider ELISA Throughput->ELISA Yes

A decision tree for analytical method selection.

References

Comparative Guide to Ergotamine Antibody Cross-Reactivity with Ergotaminine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ergotamine antibodies with its C8 epimer, ergotaminine. The structural similarity between these two compounds presents a significant challenge for immunoassay specificity. Understanding the extent of this cross-reactivity is crucial for the accurate quantification of ergotamine in complex biological matrices and for the development of specific antibody-based therapeutics and diagnostics.

Ergotamine and this compound are stereoisomers that can interconvert, particularly in solution, making it essential to characterize antibody binding to both forms.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for detecting ergot alkaloids. However, these assays often exhibit a high degree of cross-reactivity among structurally related alkaloids, including epimers. This guide synthesizes available data and provides a detailed experimental protocol for assessing this cross-reactivity.

Data Presentation: Cross-Reactivity Summary

Due to the structural near-identity of ergotamine and its epimer this compound, antibodies raised against ergotamine typically exhibit a high degree of cross-reactivity with this compound. Immunoassays for ergot alkaloids are often designed to detect the common ergoline ring structure and are generally unable to distinguish between the C8 epimers.[2] The following table summarizes the expected cross-reactivity based on the principle that competitive immunoassays for ergot alkaloids are often unable to differentiate between the "-ine" and "-inine" forms.

Antibody Target Compound Tested Relative Cross-Reactivity (%) Comment
ErgotamineErgotamine100%Reference compound
ErgotamineThis compound~100%High cross-reactivity due to epimeric similarity. Immunoassays generally cannot distinguish between the two.
ErgotamineOther Ergot Alkaloids (e.g., Ergocristine, Ergonovine)VariableCross-reactivity depends on the specific antibody and the structural similarity to ergotamine.

Note: The cross-reactivity percentage is calculated as (IC50 of ergotamine / IC50 of this compound) x 100. An IC50 value is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.

Experimental Protocols

A competitive indirect ELISA (ciELISA) is a standard method to determine the cross-reactivity of an antibody with related compounds. This protocol outlines the key steps for assessing the cross-reactivity of an anti-ergotamine antibody with this compound.

Competitive Indirect ELISA Protocol

1. Reagent Preparation:

  • Coating Antigen: Ergotamine conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate binding to the microplate wells.

  • Antibody: Polyclonal or monoclonal antibody raised against ergotamine.

  • Competitors: Ergotamine (as the standard) and this compound (as the test compound).

  • Detection Reagent: Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • Buffers: Coating buffer, wash buffer, blocking buffer, and sample/standard dilution buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid.

2. Plate Coating:

  • Dilute the ergotamine-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well to block any unbound sites on the plastic surface.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of both the ergotamine standard and the this compound test compound in the sample/standard dilution buffer.

  • In a separate plate or in tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-ergotamine antibody for 1-2 hours at room temperature.

  • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature. During this incubation, the free antibody (not bound to the competitor in the solution) will bind to the ergotamine-BSA coated on the plate.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the log of the competitor concentration for both ergotamine and this compound.

  • Determine the IC50 value for each compound from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula mentioned in the data presentation section.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

ergotamine_epimers cluster_epimers Structural Relationship ergotamine Ergotamine (C8-R) This compound This compound (C8-S) ergotamine->this compound Epimerization at C8 lysergic_acid Lysergic Acid Moiety ergotamine->lysergic_acid contains peptide_moiety Peptide Moiety ergotamine->peptide_moiety contains This compound->lysergic_acid contains This compound->peptide_moiety contains

Caption: Structural relationship between ergotamine and its epimer, this compound.

References

A Comparative Analysis of the Vasoconstrictive Effects of Ergotaminine and Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of ergotaminine and other significant ergot alkaloids, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and pharmacological nuances within this complex class of compounds.

Introduction: Ergot Alkaloids and Vasoconstriction

Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus.[1][2] They are known for their wide range of pharmacological effects, stemming from their structural similarity to biogenic amines, which allows them to interact with various receptor systems.[3][4] A primary physiological effect of many ergot alkaloids is vasoconstriction, an action mediated through their agonist or partial agonist activity at serotonergic (5-HT), adrenergic (α), and dopaminergic receptors.[1][[“]][6] This property is harnessed therapeutically, most notably in the treatment of acute migraine attacks.[1][7]

Historically, ergot alkaloids are classified into two main groups: amide derivatives of lysergic acid, such as ergotamine and ergometrine, and peptide derivatives.[1] Furthermore, they exist as pairs of stereoisomers, known as epimers, at the C-8 position. The (R)-epimers, such as ergotamine, are traditionally considered the pharmacologically active forms, while the (S)-epimers, like this compound, have been regarded as biologically inactive.[8][9] However, recent research challenges this assumption, demonstrating that (S)-epimers can also elicit biological effects, including vasoconstriction.[8][10]

This guide focuses on comparing the vasoconstrictive potency of this compound, the (S)-epimer of ergotamine, with its more potent (R)-epimer and other clinically relevant ergot alkaloids like dihydroergotamine (DHE).

Comparative Vasoactive Potency

The vasoconstrictive effects of ergot alkaloids are not uniform across the class or across different vascular beds. Ergotamine is well-established as a potent arterial vasoconstrictor.[3][11][12] Dihydroergotamine, a hydrogenated derivative of ergotamine, exhibits a different profile; it is a less potent arterial constrictor but is nearly equipotent as a venoconstrictor.[12] This difference in activity is attributed to hydrogenation, which reduces its serotonergic and α-adrenergic agonist actions while enhancing its α-receptor blocking properties.[2][3]

Recent in vitro studies have begun to quantify the vasoactive potential of (S)-epimers, which were previously thought to be inert. While direct comparative EC50 values are not yet widely published in a standardized format, initial findings indicate that this compound does induce arterial contraction, although its potency is less than that of ergotamine. One study noted that this compound produced the greatest contractile response among the four tested (S)-epimers.[8] Another study confirmed that both ergocristine (an R-epimer) and ergocristinine (its S-epimer) induce a sustained contractile response, with the R-epimer showing a greater effect.[10]

Table 1: Summary of Comparative Vasoconstrictive Effects

AlkaloidChemical ClassPrimary Vascular EffectRelative Potency Notes
Ergotamine Amino Acid Alkaloid (R-epimer)Potent arterial and venous vasoconstriction.[3][12]Strong agonist at 5-HT1B/1D and α-adrenergic receptors.[3][13] Greater vasoconstrictor activity than other ergot alkaloids.[14]
This compound Amino Acid Alkaloid (S-epimer)Induces arterial contraction.Considered less potent than its (R)-epimer, ergotamine.[8] Recent studies confirm its biological activity.[8][10]
Dihydroergotamine (DHE) Semisynthetic DerivativeLess potent arterial vasoconstrictor than ergotamine; potent venoconstrictor.[12][15]Has higher α-adrenergic antagonist activity than ergotamine.[3] Acts on conduit arteries without significantly affecting resistance arteries.[16]
Ergometrine Amine AlkaloidPotent uterine smooth muscle contractor; less significant vasoconstriction than ergotamine.[1][2][17]Acts on 5-HT2 and α-adrenergic receptors in the uterus.[1]

Mechanisms of Action & Signaling Pathways

The vasoconstrictive action of ergot alkaloids is primarily mediated by their interaction with G-protein coupled receptors (GPCRs) on vascular smooth muscle cells. The key receptor families involved are:

  • Serotonin (5-HT) Receptors : Ergotamine and DHE are potent agonists at 5-HT1B and 5-HT1D receptors, which are crucial for constricting intracranial blood vessels in migraine therapy.[3][4][13] They also interact with 5-HT2A receptors, which mediate vasoconstriction in peripheral vessels.[9]

  • Adrenergic Receptors : Agonism at α-adrenergic receptors contributes significantly to the vasoconstrictor effect.[[“]][7][9] DHE has a more pronounced α-adrenergic antagonist (blocking) effect compared to ergotamine.[3][12]

  • Dopamine Receptors : Interaction with dopaminergic receptors also plays a role in their broad pharmacological profile.[[“]][6]

Activation of these receptors, particularly through the Gq/11 pathway, initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+) concentration and subsequent smooth muscle contraction.

Ergot_Alkaloid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR 5-HT1B/1D, 5-HT2A, α-adrenergic Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Releases Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activates (via Calmodulin) Contraction Smooth Muscle Contraction PKC->Contraction Sensitizes MLCK->Contraction Phosphorylates Myosin Alkaloid Ergot Alkaloid (e.g., Ergotamine) Alkaloid->GPCR Binds

Ergot alkaloid-induced vasoconstriction signaling cascade.

Experimental Protocols

The vasoconstrictive properties of ergot alkaloids are typically assessed in vitro using a wire myograph system. This technique allows for the direct measurement of isometric tension in isolated small blood vessels.[18][19][20]

Key Experiment: In Vitro Wire Myography

Objective: To determine the concentration-response relationship and potency (EC50) of an ergot alkaloid on isolated arterial segments.

Methodology:

  • Tissue Isolation: Small resistance arteries (e.g., rat mesenteric, bovine metatarsal) are carefully dissected from surrounding tissue in a cold physiological saline solution (PSS).[18]

  • Mounting: A 2mm segment of the artery is mounted onto two small wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for controlled stretching.[18][19]

  • Equilibration: The myograph chamber is filled with PSS, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2). The vessel is stretched to its optimal preload and allowed to equilibrate for approximately 40-60 minutes.[18]

  • Viability & Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution (KPSS). Endothelial integrity is then assessed by observing relaxation in response to acetylcholine (ACh) after pre-constriction.[18]

  • Concentration-Response Curve: The ergot alkaloid is added to the bath in a cumulative manner, with increasing concentrations. The isometric force (contraction) is recorded after the response to each concentration stabilizes.

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by KPSS. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the alkaloid.

Wire_Myography_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Isolate Artery Segment (e.g., Rat Mesenteric) B Mount Segment in Wire Myograph A->B C Equilibrate in PSS (37°C, 95% O₂, 5% CO₂) B->C D Check Viability (High K⁺ Solution) C->D E Add Cumulative Doses of Ergot Alkaloid D->E F Record Isometric Tension E->F G Plot Concentration- Response Curve F->G H Calculate EC₅₀ and Eₘₐₓ G->H

Standard experimental workflow for wire myography.

Conclusion

The vasoconstrictive effects of ergot alkaloids are complex and receptor-specific. While ergotamine is a well-characterized, potent vasoconstrictor, its (S)-epimer, this compound, also possesses intrinsic vasoactive properties, albeit at a lower potency. This finding is critical for toxicological assessments and understanding the full pharmacological profile of ergot-contaminated products. Dihydroergotamine presents a distinct profile with reduced arterial and enhanced venous activity compared to ergotamine. Future research should focus on generating comprehensive quantitative data (EC50/Emax) for (S)-epimers across various vascular beds to fully elucidate their physiological and potential toxicological significance.

References

Inter-Laboratory Validation of Ergotamine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ergotamine, a potent mycotoxin and pharmaceutical compound. The validation of these methods across different laboratories is crucial for ensuring data reliability, comparability, and adherence to regulatory standards. This document summarizes key performance data from various studies, details the experimental protocols, and visualizes the validation workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Performance of Ergotamine Quantification Methods

The selection of an appropriate analytical method for ergotamine quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS) are the most commonly employed techniques.[1][2][3] A novel sum parameter screening method has also been developed for the simultaneous targeting of all ergot alkaloids.[1]

The following tables summarize the validation parameters from several studies, providing a comparative overview of method performance.

Method Matrix Linearity Range Accuracy (Recovery %) Precision (%RSD) LOD LOQ Reference
Sum Parameter Method (SPM) via Lysergic Acid Hydrazide Rye/WheatNot Specified89 - 105%4 - 7%0.185 µg/kg0.655 µg/kg[1]
HPLC-MS/MS (European Standard Method EN 17425:2021) Rye/WheatNot SpecifiedNot Specified4 - 7%Not Specified9.15 - 28.43 ng/kg[1][4]
HPLC-FLD (German Food and Feed Code) Rye/WheatNot SpecifiedNot Specified4 - 7%Not Specified0.251 - 1.530 µg/kg[1]
RP-HPLC API and Pharmaceutical Dosage Form20 - 100 µg/mL102.5%0.5 - 0.7%3.1 µg/mL10.1 µg/mL[5]
RP-HPLC with Internal Standard Pharmaceutical Tablets3.0 - 1400.0 µg/mLNot Specified< 2.35%0.18 µg/mL0.58 µg/mL[6][7][8]
LC-MS/MS Blood, Urine, HairNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
UHPLC-MS/MS (QuEChERS) Cereal-Based Baby FoodNot Specified70 - 120%Not Specified< 0.5 ng/g0.5 ng/g[10][11]
HPLC-DAD Pharmaceutical Formulation0.5 - 10 µg/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]
Spectrofluorimetry (Cloud Point Extraction) Pharmaceuticals, Urine, Saliva3.81x10⁻⁷ - 1.10 µg/mLNot SpecifiedNot Specified0.11 pg/mL0.38 pg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of key experimental protocols from the cited studies.

Sum Parameter Method (SPM) via Lysergic Acid Hydrazide

This method targets all ergot alkaloids simultaneously through derivatization to lysergic acid hydrazide.

  • Extraction: Samples are extracted with a solution of 84% acetonitrile and 0.02% aqueous ammonium carbonate.[1]

  • Cleanup: A dispersive solid-phase extraction (d-SPE) is performed.[1]

  • Derivatization: The extracted alkaloids are converted to lysergic acid hydrazide.[1]

  • Detection: Quantification is achieved using HPLC with fluorescence detection (HPLC-FLD).[1][4]

RP-HPLC for Pharmaceutical Formulations

A common method for the quality control of ergotamine in tablets.

  • Chromatographic System: WATERS HPLC with an Agilent C18 column (5µm, 4.6x250mm).[5]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile (30:70% v/v).[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at 254 nm.[5]

  • Internal Standard: Some methods utilize bromocriptine mesylate as an internal standard to improve accuracy.[6][7][14] The mobile phase in this case may consist of methanol and 0.1 M formic acid (70:30, v/v) with detection at 320 nm.[7][8]

UHPLC-MS/MS for Trace Analysis in Food

This highly sensitive method is suitable for detecting low levels of ergotamine in complex food matrices.

  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed.[10][11] The sample is vortexed with an ammonium carbonate/acetonitrile mixture, followed by the addition of magnesium sulfate and sodium chloride.[10]

  • Chromatographic System: Ultra-high-performance liquid chromatography for superior separation.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling detection at levels as low as 0.5 ng/g.[10][11]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for inter-laboratory validation.

G Inter-Laboratory Method Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Study Execution cluster_analysis Phase 3: Statistical Analysis & Reporting A Define Analytical Requirement (Analyte, Matrix, Limits) B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol & Reference Materials C->D E Laboratories Perform Analysis D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Data (Repeatability, Reproducibility) F->G H Evaluate Method Performance Against Requirements G->H I Final Report Generation H->I

Caption: A flowchart of the inter-laboratory validation process.

Signaling Pathway of Ergot Alkaloid Toxicity (Simplified)

While not a direct part of the validation method, understanding the mechanism of ergotamine's action is relevant for researchers. Ergot alkaloids interact with various neurotransmitter receptors.

Ergotamine Ergotamine Serotonin Serotonin Receptors (5-HT) Ergotamine->Serotonin Dopamine Dopamine Receptors (D2) Ergotamine->Dopamine Adrenergic Adrenergic Receptors (alpha) Ergotamine->Adrenergic Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction Neurotransmission Altered Neurotransmission Serotonin->Neurotransmission Dopamine->Neurotransmission Adrenergic->Vasoconstriction

Caption: Simplified pathway of ergotamine's pharmacological effects.

References

spectroscopic comparison of ergotaminine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Ergotaminine and Its Isomers

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of this compound and its primary isomer, ergotamine. The following sections detail experimental data and methodologies to facilitate a comprehensive understanding of their structural nuances through various analytical techniques.

This compound and ergotamine are stereoisomers, specifically C-8 epimers, of a prominent ergot alkaloid produced by fungi of the Claviceps genus.[1][2] This subtle difference in stereochemistry at the C-8 position of the lysergic acid moiety leads to significant differences in their biological activity, with ergotamine being the pharmacologically active form and this compound being largely inactive.[3][4] The interconversion between these two epimers is possible, making their accurate differentiation and quantification crucial in pharmaceutical and toxicological analyses.[1][3] This guide focuses on the comparative analysis of these isomers using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and ergotamine.

Table 1: Mass Spectrometry Data

ParameterErgotamineThis compoundReference(s)
Molecular Formula C₃₃H₃₅N₅O₅C₃₃H₃₅N₅O₅[5]
Molecular Weight 581.66 g/mol 581.66 g/mol [5]
Monoisotopic Mass 581.2638 Da581.2638 Da[5]
Precursor Ion [M+H]⁺ (m/z) 582.2711582.2711[5][6]
Major Fragment Ions (m/z) 320.2, 268.1444, 223.123, 208.0757, 564.2605320.2, 268.1, 223.1, 208.1, 564.3[5][6][7]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Atom EnvironmentErgotamine (in DMSO-d₆)This compound (in CDCl₃)Reference(s)
C=O (Amide) ~170-175Data not readily available in searched literature[8]
Aromatic/Indole C ~110-140Data not readily available in searched literature[8]
Aliphatic C ~20-70Data not readily available in searched literature[8]
Note A full, assigned spectrum is available in spectral databases.A ¹³C NMR spectrum is available on PubChem, but a detailed peak list with assignments is not provided in the searched literature.[8][9]

Table 3: ¹H NMR Spectroscopic Data

Proton EnvironmentErgotamineThis compoundReference(s)
Aromatic/Indole H ~6.5-8.0 ppmConformational analyses confirm distinct spectra from ergotamine, but a detailed list of chemical shifts is not readily available in the searched literature.[2][10]
Aliphatic H ~1.0-5.0 ppm[2][10]
Note Detailed spectra are available in databases like SpectraBase.[9]

Table 4: UV-Vis and IR Spectroscopic Data

Spectroscopic TechniqueErgotamineThis compoundReference(s)
UV-Vis (λmax in Methanol) 318 nmData not readily available in searched literature
FTIR (ATR, cm⁻¹) A complex spectrum with characteristic bands for N-H, C-H, C=O, and C-N vibrations is available on SpectraBase.A direct comparative spectrum or list of characteristic bands is not readily available in the searched literature.[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-Exactive Orbitrap).

  • Sample Preparation : Samples containing ergot alkaloids are typically extracted from their matrix (e.g., cereal grains, pharmaceutical formulations) using a mixture of acetonitrile and an aqueous buffer. The extract is then purified using solid-phase extraction (SPE) or a QuEChERS-based method.[7]

  • Chromatographic Separation : Separation of ergotamine and this compound is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like ammonium carbonate or formic acid to improve peak shape and ionization.[7]

  • Mass Spectrometric Detection : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in selected reaction monitoring (SRM) mode for quantitative analysis, monitoring the transition from the precursor ion ([M+H]⁺) to specific product ions. For qualitative analysis and structural confirmation, full scan and product ion scan modes are used.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Sample Preparation : A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, for transmission IR, the sample can be prepared as a KBr pellet.[11]

  • Data Acquisition : The IR spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A UV-Vis spectrophotometer.

  • Sample Preparation : A solution of the analyte is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition : The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualizing the Isomeric Relationship and Analytical Workflow

The following diagrams, created using the DOT language, illustrate the key relationships and processes described in this guide.

Isomeric_Relationship Ergotamine Ergotamine (C-8 R-epimer) Biologically Active Intermediate Planar Intermediate Ergotamine->Intermediate Epimerization This compound This compound (C-8 S-epimer) Biologically Inactive This compound->Intermediate Epimerization Intermediate->Ergotamine Intermediate->this compound

Caption: Isomeric relationship between ergotamine and this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample containing Ergot Alkaloids Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification MS Mass Spectrometry (LC-MS/MS) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy (FTIR-ATR) Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Comparison Comparative Analysis of Spectroscopic Data MS->Comparison NMR->Comparison IR->Comparison UVVis->Comparison Identification Isomer Identification and Quantification Comparison->Identification

Caption: Workflow for comparative spectroscopic analysis.

References

Assessing the Purity of Ergotaminine Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergotaminine, the C-8 epimer of ergotamine, is a critical reference standard in the pharmaceutical industry for the accurate quantification of impurities in ergotamine-containing drug products. The purity of the this compound standard is paramount to ensure the reliability and accuracy of these analytical methods. This guide provides a comparative overview of available this compound standards, details on analytical methodologies for purity assessment, and supporting experimental data.

Comparison of this compound Reference Standards

The selection of a suitable this compound reference standard is a critical first step in any analytical procedure. While several suppliers offer this compound, the level of characterization and certified purity can vary. High-purity, well-characterized standards are essential for method validation and routine quality control.

Supplier/SourceProduct TypeStated PurityImpurity Profile InformationFormat
USP (United States Pharmacopeia) Reference Standard"this compound (100%)" - Note: This likely refers to the assigned content for use in USP monograph assays, not absolute purity.[1][2]The Certificate of Analysis provides details on the characterization and intended use.Neat solid
Sigma-Aldrich (Merck) Pharmaceutical Primary StandardPurity is lot-specific and provided on the Certificate of Analysis.The Certificate of Analysis details the analytical methods used for characterization and lists any significant impurities.Neat solid
LGC Standards Reference MaterialPurity is lot-specific and provided on the Certificate of Analysis.The Certificate of Analysis provides comprehensive data from multiple analytical techniques.Neat solid
Romer Labs CalibrantHigh-purity, with the exact percentage specified on the Certificate of Analysis.The certificate provides information on the characterization of the material.Dried down solid
Research Study Example N/A>99%[3]A specific study identified a single minor impurity at 0.3%.[3]N/A

Alternative Analytical Standard: Stable Isotope-Labeled this compound

For advanced analytical applications, particularly those utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards offer significant advantages. SIL-ergotaminine, while not a direct replacement for a certified reference material for assessing the purity of an unknown sample, is the gold standard for accurate quantification in complex matrices by correcting for matrix effects and variations in instrument response.[4] Recently, the synthesis of ¹³CD₃-labeled ergotamine and this compound has been reported, paving the way for their potential commercial availability.[5][6]

Physicochemical Properties of Ergotamine and this compound

Understanding the physicochemical properties of ergotamine and its epimer, this compound, is crucial for developing effective analytical separation methods.

PropertyErgotamineThis compound
Molecular Formula C₃₃H₃₅N₅O₅C₃₃H₃₅N₅O₅
Molar Mass 581.66 g/mol 581.66 g/mol
Melting Point 213-214 °C (decomposes)[7]Data not readily available
Solubility Soluble in methanol, acetone, and chloroform; slightly soluble in water.[7]Less soluble than ergotamine in certain solvents, a property historically used for their separation.
Specific Optical Rotation -160° (in chloroform)[7]Data not readily available

Experimental Protocols for Purity Assessment

The purity of an this compound standard is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

This method is suitable for determining the purity of the standard and quantifying any related impurities, including the epimer, ergotamine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD) and/or Fluorescence Detector (FLD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM ammonium carbonate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. A starting point could be 90% A, moving to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 318 nm.

    • Fluorescence: Excitation at 325 nm, Emission at 420 nm.[8]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all detected peaks.

  • Impurities, including ergotamine, should be identified based on their retention times relative to a known standard of ergotamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the identification and quantification of trace impurities.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-UV/FLD method, but often with smaller particle size columns (e.g., <2 µm) for better resolution and faster analysis times.

  • The mobile phase may be modified to include a small amount of formic acid (e.g., 0.1%) to improve ionization.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and potential impurities. For this compound (and ergotamine), a common precursor ion is m/z 582.3. Product ions would be specific fragments of the molecule.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • Similar to the HPLC-UV/FLD method, but often with more dilute solutions (e.g., 1 µg/mL or lower) due to the high sensitivity of the technique.

Data Analysis:

  • Purity is determined by comparing the response of the main analyte to any detected impurities.

  • The high selectivity of MS/MS allows for the confident identification of impurities based on their specific mass transitions, even at very low levels.

Visualizing the Process

To better understand the workflow and the chemical relationship between ergotamine and this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC-UV/FLD Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities integrate->identify

Caption: Workflow for assessing the purity of this compound standards.

epimerization Epimerization of Ergotamine and this compound ergotamine Ergotamine (C-8 R-epimer) intermediate Planar Enol Intermediate ergotamine->intermediate Proton Abstraction This compound This compound (C-8 S-epimer) intermediate->this compound Reprotonation

Caption: Reversible epimerization between ergotamine and this compound.

Conclusion

The accurate assessment of this compound standard purity is crucial for regulatory compliance and the development of robust analytical methods for pharmaceutical quality control. This guide provides a framework for comparing commercially available standards and implementing reliable analytical procedures. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data and handling instructions. For the most accurate quantification in complex sample matrices, the use of stable isotope-labeled internal standards is highly recommended. The interconversion between ergotamine and this compound necessitates careful handling and storage of standards to maintain their integrity.[1][7][9]

References

Comparative Docking Analysis of Ergotaminine with Target Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking characteristics of ergotaminine with its primary physiological targets. This compound, the C-8 epimer of the well-known migraine therapeutic ergotamine, exhibits a distinct interaction profile with serotonin, dopamine, and adrenergic receptors. Understanding these differences is crucial for structure-based drug design and the development of more selective therapeutic agents.

Ergot alkaloids, including ergotamine and its stereoisomer this compound, are known for their complex pharmacology, interacting with a wide array of G-protein coupled receptors (GPCRs). While ergotamine is a potent agonist at several of these receptors, this compound is generally considered to be less biologically active. However, in silico molecular docking studies provide valuable insights into the subtle yet significant differences in their binding modes and affinities, which can inform the design of novel therapeutics with improved selectivity and reduced side effects.

Comparative Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of ergotamine and this compound to key serotonin, dopamine, and adrenergic receptor subtypes. While comprehensive binding data for this compound is limited in the literature, the data for ergotamine provides a crucial benchmark for comparison. It is generally accepted that the "-inine" epimers of ergot alkaloids possess lower affinity for these receptors.

Table 1: Comparative Binding Affinities of Ergotamine at Various Receptors

Receptor SubtypepKi value
Serotonin Receptors
5-HT1A8.2
5-HT1B8.7
5-HT1D8.9
5-HT2A8.5
5-HT2B7.9
5-HT2C8.1
Dopamine Receptors
D16.7
D28.2
D38.1
D47.8
D56.5
Adrenergic Receptors
α1A8.3
α1B7.8
α1D8.0
α2A8.4
α2B7.9
α2C8.2

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Docking Scores of this compound and Ergotamine from In Silico Studies

LigandReceptor SubtypeDocking SoftwareBinding Energy (kcal/mol)Reference
This compound5-HT2AAutoDock Vina-7.8[1]
This compound5-HT2BAutoDock Vina-9.5[1]
Ergotamine5-HT1B-Stronger MM-GBSA binding energy than Dihydroergotamine[2]
ErgotamineD2-Nanomolar effective concentration (EC50) in inhibiting cAMP production[3]

Experimental Protocols

The following sections detail representative methodologies for the molecular docking of ergot alkaloids to their target receptors, based on protocols described in the scientific literature.

Molecular Docking with AutoDock Vina

This protocol outlines a general workflow for performing molecular docking simulations using AutoDock Vina, a widely used open-source program.

  • Preparation of Receptor and Ligand Structures:

    • The three-dimensional crystal structure of the target receptor (e.g., a serotonin or dopamine receptor) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the receptor structure.

    • Polar hydrogen atoms are added to the receptor, and Gasteiger charges are computed. The prepared receptor structure is saved in the PDBQT file format.

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.

    • The ligand's rotatable bonds are defined, and Gasteiger charges are assigned. The prepared ligand is also saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the binding site of the receptor. The size and center of the grid box are crucial parameters. For GPCRs, the grid box is typically centered on the known orthosteric binding pocket.

    • For example, in a study docking ergotamine to the 5-HT2C receptor, the grid box was centered at X=20.33, Y=33.71, Z=55.77 with dimensions of X=10.69, Y=15.21, Z=18.55 Å.[4] In another general protocol, a box with 10 Å side lengths from the centroid of the binding site was used.[5]

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 25.[4][5]

    • The number of binding modes to be generated is also specified, often around 10-25.[5]

  • Analysis of Docking Results:

    • The results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

    • The pose with the lowest binding energy is generally considered the most favorable binding mode.

    • Visualization of the docked complex is performed to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor's binding pocket.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and the primary signaling pathways activated by the interaction of ergot alkaloids with their target receptors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDBQT format) Grid_Box Grid Box Definition Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT format) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis

A generalized workflow for molecular docking studies.

Serotonin_5HT2A_Signaling cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Gq Gαq/11 Receptor->Gq b_Arrestin β-Arrestin Receptor->b_Arrestin PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_Release->Cellular_Response1 PKC->Cellular_Response1 ERK ERK Activation b_Arrestin->ERK Cellular_Response2 Cellular Response ERK->Cellular_Response2

Signaling pathways of the 5-HT2A receptor.

Dopamine_D2_Signaling This compound This compound Receptor Dopamine D2 Receptor This compound->Receptor Gi Gαi/o Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Cellular Activity PKA->Cellular_Response

Inhibitory signaling pathway of the Dopamine D2 receptor.

Adrenergic_Signaling cluster_alpha1 α1 (Gq/11) Pathway cluster_alpha2 α2 (Gi/o) Pathway This compound This compound alpha1_Receptor α1-Adrenergic Receptor This compound->alpha1_Receptor alpha2_Receptor α2-Adrenergic Receptor This compound->alpha2_Receptor Gq Gαq/11 alpha1_Receptor->Gq Gi Gαi/o alpha2_Receptor->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response1 Smooth Muscle Contraction Ca_Release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response2 Inhibition of Neurotransmitter Release cAMP->Cellular_Response2

Signaling pathways of α-adrenergic receptors.

References

performance comparison of different analytical columns for ergotaminine separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analysis, achieving a clean and efficient separation of ergotamine and its epimer, ergotaminine, is a critical challenge. The choice of analytical column plays a pivotal role in the resolution, peak shape, and overall success of the chromatographic method. This guide provides a comparative overview of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns used for the separation of this compound, supported by experimental data from various studies.

Performance Comparison of Analytical Columns

The selection of an appropriate stationary phase is crucial for the effective separation of the structurally similar ergotamine and this compound. The following table summarizes the performance of various analytical columns based on published data.

Column TypeDimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionPerformance Highlights for this compound
Kinetex C18 150 x 4.6 mm, 2.6 µmGradient: 5 mM Ammonium Bicarbonate and Acetonitrile1.025FluorescenceCapable of separating 12 ergot alkaloids, including this compound.[1]
Luna Phenyl-Hexyl 150 x 4.6 mm, 3 µmGradient: 5 mM Ammonium Bicarbonate and Acetonitrile1.025FluorescenceShowed promising resolution and symmetry for ergot alkaloids, although the specific gradient was not optimal in the cited study.[1]
BDS Hypersil C8 250 x 4.6 mm, 5 µmIsocratic: 0.1 M Formic Acid: Methanol (30:70 v/v)1.025UV (320 nm)Achieved a retention time of 8.30 min for ergotamine.[2]
Agilent C18 250 x 4.6 mm, 5 µmIsocratic: Phosphate buffer (pH 4.0): Acetonitrile (30:70 v/v)1.0N/AUV (254 nm)Retention time for ergotamine was 2.507 min.[3]
Inertsil C8 N/AGradient: Acetonitrile and Ammonium Formate buffer (pH 4.2)N/AN/AFluorescence (Ex: 310 nm, Em: 360 nm)The method was developed for the simultaneous determination of analgin, caffeine, and ergotamine.[4]
Alkaline-stable C18 N/AAlkaline buffered mobile phase (pH ~10)N/AN/AMS/MSUse of an alkaline mobile phase with a suitable column can result in better peak shapes (less tailing) and improved sensitivity for ergot alkaloids.[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. Below are the experimental protocols for the separation methods cited in the comparison table.

Method 1: Kinetex C18 and Luna Phenyl-Hexyl Columns[1]
  • Instrumentation : Jasco HPLC system with a quaternary gradient pump, intelligent sampler, column oven, and fluorescence detector.

  • Columns :

    • Kinetex 2.6 µm C18 100 Å (150 x 4.6 mm)

    • Luna 3 µm Phenyl-Hexyl 100 Å (150 x 4.6 mm)

  • Mobile Phase : A gradient of 5 mM ammonium bicarbonate and acetonitrile. The proportion of acetonitrile was gradually increased.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25 °C

  • Injection Volume : 60 µL

  • Detection : Fluorescence detector with excitation at 250 nm and emission at 425 nm.

Method 2: BDS Hypersil C8 Column[2]
  • Instrumentation : HPLC system with UV detection.

  • Column : BDS Hypersil C8 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of 0.1 M formic acid and methanol (30:70 v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Temperature : Ambient (25 °C).

  • Detection : UV detection at 320 nm.

  • Internal Standard : Bromocriptine mesylate.

Method 3: Agilent C18 Column[3]
  • Instrumentation : WATERS HPLC with Auto Sampler, Separation module 2695, and PDA Detector 996.

  • Column : Agilent C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Phosphate buffer (pH 4.0) and Acetonitrile in a ratio of 30:70 (v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

Experimental Workflow

The general workflow for the analysis of this compound in a sample involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Injection HPLC/UPLC Injection Cleanup->Injection Separation Column Separation Injection->Separation Detection UV/Fluorescence/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

General workflow for this compound analysis.

Concluding Remarks

The separation of this compound from ergotamine and other ergot alkaloids is achievable with various reversed-phase columns, with C18, C8, and Phenyl-Hexyl being common choices. The selection of the column should be made in conjunction with the optimization of the mobile phase composition, pH, and temperature to achieve the desired resolution and peak shape. For sensitive and specific detection, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is often the preferred method, especially for complex matrices.[6][7] The use of alkaline-stable columns with high pH mobile phases can offer advantages in terms of peak symmetry and sensitivity.[5] Researchers should consider the specific requirements of their analysis, including the sample matrix and the required level of sensitivity, when selecting an analytical column and developing a separation method.

References

Safety Operating Guide

Proper Disposal of Ergotamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Ergotamine

Ergotamine, a potent vasoconstrictor and an ergot alkaloid, requires stringent disposal procedures due to its toxicity and regulatory status. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of ergotamine and its associated waste. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

Regulatory and Safety Overview

Ergotamine is classified as a DEA List I chemical , meaning it is a chemical identified by the Drug Enforcement Administration (DEA) as being used in the manufacture of illicit drugs.[1] While not a scheduled drug in the same manner as narcotics, its handling and disposal are subject to strict regulations. Furthermore, Safety Data Sheets (SDS) for ergotamine tartrate identify it as a toxic solid (UN 2811) that is hazardous to water, necessitating disposal as a hazardous waste.[2][3][4] Improper disposal can lead to environmental contamination and potential legal penalties.[4]

Core Disposal Principles

The primary principle for ergotamine disposal is to prevent its release into the environment and to render it non-retrievable. The recommended method of destruction is incineration in a licensed hazardous waste facility .[5] Flushing ergotamine down the drain or disposing of it in regular trash is strictly prohibited.[6]

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe and compliant disposal of ergotamine.

Step 1: Segregation and Labeling

  • Immediately segregate all ergotamine-containing waste from other laboratory waste streams. This includes pure ergotamine, solutions, contaminated personal protective equipment (PPE), and empty containers.

  • Collect all ergotamine waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display:

    • "Hazardous Waste"

    • "Ergotamine" or "Ergotamine Tartrate"

    • The hazard characteristics (e.g., "Toxic")

    • The accumulation start date

Step 2: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for hazardous waste accumulation time limits.

Step 3: Arrange for Professional Disposal

  • Do not attempt to treat or dispose of ergotamine waste yourself.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][7]

  • Provide the disposal company with the Safety Data Sheet (SDS) for ergotamine tartrate.

Step 4: Documentation

  • Maintain meticulous records of all ergotamine waste generated and disposed of.

  • Your EHS department or the licensed disposal company will provide you with the necessary paperwork, which may include a hazardous waste manifest. Retain these records as required by federal and state regulations.

Disposal of Different Forms of Ergotamine Waste

The following table outlines the specific disposal procedures for various types of ergotamine waste.

Waste TypeDisposal Procedure
Pure Ergotamine/Ergotamine Tartrate Collect in a designated hazardous waste container. Arrange for disposal via a licensed hazardous waste incinerator.[5]
Ergotamine Solutions Collect in a sealed, labeled hazardous waste container. Do not mix with other solvent waste unless approved by your EHS department. Arrange for disposal via a licensed hazardous waste management company.
Contaminated Labware (e.g., glassware) If grossly contaminated, dispose of as hazardous waste. If rinsed, the first rinse should be collected as hazardous waste. Follow institutional guidelines for subsequent rinses.
Contaminated PPE (gloves, lab coats) Place in a designated hazardous waste bag or container immediately after use. Arrange for disposal as hazardous waste.
Empty Ergotamine Containers Dispose of as unused product.[5] The container should be placed in the designated hazardous waste container for ergotamine.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite, dry sand) and collect in a sealed, labeled hazardous waste container.[4] Ventilate the area and decontaminate the spill surface.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of ergotamine.

ErgotamineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal A Ergotamine-containing material used in experiment B Generate Ergotamine Waste (e.g., unused chemical, contaminated PPE, empty containers) A->B C Segregate at point of generation B->C D Place in a designated, sealed, and properly labeled hazardous waste container C->D E Store in a secure, designated satellite accumulation area D->E F Contact Environmental Health & Safety (EHS) or a licensed hazardous waste contractor E->F G Arrange for waste pickup F->G H Complete and retain all disposal documentation (e.g., hazardous waste manifest) G->H I Waste transported to a licensed hazardous waste incinerator for destruction G->I

Ergotamine Disposal Workflow Diagram

This content is intended to provide essential safety and logistical information. Always consult your institution's specific policies and procedures for hazardous waste management and adhere to all federal, state, and local regulations.

References

Safe Handling and Disposal of Ergotamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ergotamine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Ergotamine is a potent pharmaceutical compound that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also a suspected reproductive toxin, potentially damaging fertility or the unborn child.[1][2][3][4][5]

Personal Protective Equipment (PPE) for Handling Ergotamine

Consistent and correct use of PPE is the final and a critical barrier against exposure. The following table summarizes the required PPE for handling Ergotamine.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free, chemotherapy-rated gloves.[6][7]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Powder-free gloves reduce the risk of aerosolizing the compound.[6]
Body Protection GownDisposable, long-sleeved gown made of a low-permeability fabric that closes in the back.[1][7][8]Protects skin and personal clothing from contamination.
Eye & Face Protection Goggles & Face ShieldChemical splash goggles in combination with a full-face shield.[2][4][6][9]Protects against splashes and aerosols to the eyes and face. Standard eyeglasses are insufficient.[6]
Respiratory Protection RespiratorN95 or higher respirator for handling powders. A chemical cartridge respirator may be required for large spills or when generating aerosols.[6][7][8]Prevents inhalation of airborne particles or vapors.[2][4]

Operational Protocol for Safe Handling of Ergotamine

Follow this step-by-step protocol to ensure the safe handling of Ergotamine from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with Ergotamine must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[4]

  • Ventilation: Ensure adequate local exhaust ventilation at the site of chemical release.[2][10]

  • Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[10]

  • Pre-planning: Before beginning work, ensure all necessary PPE, handling equipment, and waste disposal containers are in place. Obtain and read all safety precautions before handling.[2][4]

2. Handling Procedure:

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer: When handling Ergotamine powder, conduct all weighing and transfers within a containment device (e.g., fume hood) to prevent the generation of dust.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where Ergotamine is handled or stored.[2][4][10]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the work area.[2][4][10]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[10][11]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • For small powder spills, gently cover with an absorbent material like vermiculite or dry sand.[10]

    • Carefully collect the material using appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly with a suitable decontaminating solution.

  • PPE: Full PPE, including appropriate respiratory protection, is required for spill cleanup.[7]

Disposal Plan for Ergotamine and Contaminated Materials

Proper disposal is crucial to prevent environmental contamination and potential harm to others.

1. Waste Segregation and Collection:

  • Hazardous Waste: All Ergotamine waste, including expired compounds, contaminated materials, and cleaning supplies, must be treated as hazardous waste.[2][10]

  • Containers: Use dedicated, clearly labeled, leak-proof containers for all Ergotamine waste.[12] Contaminated sharps should be placed in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[12]

  • PPE Disposal: All disposable PPE worn while handling Ergotamine is considered contaminated.[7] Carefully remove and place it in a designated hazardous waste container before exiting the work area.[7]

2. Final Disposal Procedure:

  • Licensed Disposal: Ergotamine waste must be disposed of through a licensed professional waste disposal service.[11][12]

  • Treatment Methods: Approved disposal methods include incineration at a licensed hazardous waste facility or burial in a licensed toxic waste landfill.[11] Dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is also an option.[11]

  • Regulations: All disposal activities must comply with federal, state, and local regulations (e.g., EPA, DEA).[10][11][13] Do not dispose of Ergotamine down the drain or in regular trash.[11][14]

Workflow for Safe Handling of Ergotamine

Ergotamine_Handling_Workflow A 1. Preparation & Planning B 2. Don PPE (Gloves, Gown, Eye/Face Protection, Respirator) A->B C 3. Conduct Work in Containment (Fume Hood) B->C D 4. Handle Ergotamine (Weighing, Transfers) C->D E 5. Decontaminate Work Area D->E I Spill Occurs D->I F 6. Segregate & Contain Waste E->F G 7. Doff PPE & Dispose as Waste F->G H 8. Wash Hands Thoroughly G->H J Spill Cleanup Protocol I->J Activate J->F

Caption: Workflow for the safe handling of Ergotamine in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergotaminine
Reactant of Route 2
Ergotaminine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.